1-Methylcyclohexene
Description
1-Methylcyclohexene has been reported in Houttuynia cordata with data available.
Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMHWPIWNRWQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060451 | |
| Record name | 1-Methylcyclohexene | |
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Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Methylcyclohexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
30.6 [mmHg] | |
| Record name | 1-Methylcyclohexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19386 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
591-49-1, 1335-86-0 | |
| Record name | 1-Methylcyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Methylcyclohexene | |
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| Record name | Cyclohexene, methyl- | |
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| Record name | 1-METHYLCYCLOHEXENE | |
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| Record name | Cyclohexene, 1-methyl- | |
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| Record name | 1-Methylcyclohexene | |
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| Record name | 1-methylcyclohexene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.836 | |
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| Record name | Methylcyclohexene | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLCYCLOHEXENE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Methylcyclohexene: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclohexene is a cyclic olefin, an organic compound characterized by a six-membered carbon ring containing one double bond and a methyl substituent.[1] This colorless and flammable liquid is a versatile intermediate in organic synthesis, finding applications in the fragrance industry, as a monomer precursor for polymer modification, and as a building block in the development of pharmaceuticals.[1] Its prochiral nature and the differing environments of its two sp²-hybridized carbon atoms make it a valuable probe for studying the stereochemistry of alkene reactions.[2] This guide provides a comprehensive overview of the synthesis, properties, and key reactions of this compound, tailored for a technical audience.
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound, with the most common methods being the acid-catalyzed dehydration of 1-methylcyclohexanol and the base-induced elimination of a suitable leaving group from a 1-methylcyclohexyl derivative.
Acid-Catalyzed Dehydration of 1-Methylcyclohexanol
This is a classic E1 elimination reaction where an alcohol is treated with a strong acid, such as sulfuric acid or phosphoric acid.[1] The reaction proceeds through the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields the alkene.[3][4] According to Saytzeff's rule, the more substituted alkene, this compound, is the major product.[4][5][6]
Figure 1: E1 mechanism for the acid-catalyzed dehydration of 1-methylcyclohexanol.
Base-Induced Elimination from 1-Methylcyclohexyl Bromide
An alternative route involves an E2 elimination mechanism where a strong base, such as sodium ethoxide, is used to dehydrohalogenate a 1-methylcyclohexyl halide.[1] This concerted reaction involves the simultaneous removal of a proton by the base and the departure of the leaving group, leading to the formation of the double bond.[1]
Figure 2: E2 mechanism for the base-induced elimination of 1-methylcyclohexyl bromide.
Grignard Reaction followed by Dehydration
A two-step synthesis involves the reaction of cyclohexanone with a methylmagnesium halide (a Grignard reagent) to form 1-methylcyclohexanol, which is then dehydrated in a subsequent step using an acid catalyst like p-toluenesulfonic acid.[7]
Figure 3: Workflow for the synthesis of this compound via a Grignard reaction.
Properties of this compound
Physical Properties
This compound is a colorless liquid with a characteristic unpleasant, aromatic hydrocarbon-like odor.[8] Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [9] |
| Molar Mass | 96.17 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 0.811 g/mL at 20 °C | [2][8] |
| Melting Point | -120.4 °C | [2] |
| Boiling Point | 110-111 °C | [8] |
| Refractive Index (n²⁰/D) | 1.450 | [10] |
| Solubility in Water | 0.052 g/kg | [2] |
| Flash Point | -3 °C | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Technique | Key Features | Reference |
| ¹H NMR | Signals corresponding to the vinylic proton, allylic protons, and the methyl group protons. | [11][12] |
| ¹³C NMR | Signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ring and methyl group. | [13] |
| IR Spectroscopy | Characteristic peaks for C=C stretching and =C-H stretching. | [11][14] |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. | [11][15] |
Reactivity and Key Reactions
The presence of the double bond makes this compound reactive towards electrophilic addition reactions.
Electrophilic Addition of Hydrogen Halides
The reaction of this compound with hydrogen halides, such as HBr, is a classic example of an electrophilic addition.[16] The reaction proceeds via a stable tertiary carbocation intermediate, leading to the Markovnikov addition product.[17]
Figure 4: Mechanism of electrophilic addition of HBr to this compound.
Hydroboration-Oxidation
The hydroboration-oxidation of this compound is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond.[18] The reaction is stereospecific, leading to a syn-addition of the hydrogen and hydroxyl groups.[18][19]
Ozonolysis
Ozonolysis of this compound leads to the cleavage of the carbon-carbon double bond, resulting in the formation of a dicarbonyl compound.[2]
Experimental Protocols
Synthesis of this compound by Dehydration of 1-Methylcyclohexanol
Materials:
-
1-Methylcyclohexanol (20 g)
-
Concentrated Sulfuric Acid (5 mL)
-
250 mL Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a 250 mL round-bottom flask, add 20 g of 1-methylcyclohexanol.
-
While stirring, slowly add 5 mL of concentrated sulfuric acid dropwise.
-
Heat the mixture to 90 °C and maintain this temperature for 3 hours.[1]
-
After cooling the reaction mixture to room temperature, set up for simple distillation.
-
Distill the product, collecting the fraction that boils between 105-111 °C.
-
The collected liquid is this compound. The typical yield is around 84% with a purity of >98% as determined by Gas Chromatography (GC).[1]
Safety Precautions: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Perform the reaction in a well-ventilated fume hood.
Synthesis of this compound by Elimination from 1-Methylcyclohexyl Bromide
Materials:
-
1-Methylcyclohexyl bromide (15 g)
-
Sodium ethoxide (2.5 g)
-
Dry ethanol (100 mL)
-
Reflux apparatus
-
Filtration apparatus
-
Vacuum distillation apparatus
Procedure:
-
Dissolve 15 g of 1-methylcyclohexyl bromide in 100 mL of dry ethanol in a round-bottom flask.
-
Add 2.5 g of sodium ethoxide to the solution.
-
Heat the mixture to reflux and maintain for 2 hours.[1]
-
After cooling, filter the solution to remove any precipitated sodium salts.
-
Perform vacuum distillation on the filtrate to isolate the this compound. The expected yield is approximately 82%.[1]
Safety Precautions: Sodium ethoxide is a strong base and is moisture-sensitive. Handle in a dry environment. Ethanol is flammable; avoid open flames.
Conclusion
This compound is a fundamentally important cyclic alkene with well-established synthetic routes and a rich reaction chemistry. Its physical and spectroscopic properties are well-documented, making it a reliable substrate and intermediate for a variety of applications in research and industry. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for professionals in the fields of chemistry and drug development.
References
- 1. echemi.com [echemi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 8.1 Preparing Alkenes: A Preview of Elimination Reactions - Organic Chemistry | OpenStax [openstax.org]
- 4. sarthaks.com [sarthaks.com]
- 5. teachoo.com [teachoo.com]
- 6. youtube.com [youtube.com]
- 7. 1-METHYL-1-CYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]
- 8. 1-METHYL-1-CYCLOHEXENE | 591-49-1 [chemicalbook.com]
- 9. CAS 591-49-1: this compound | CymitQuimica [cymitquimica.com]
- 10. 1-Methyl-1-cyclohexene 97 591-49-1 [sigmaaldrich.com]
- 11. This compound | C7H12 | CID 11574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-METHYL-1-CYCLOHEXENE(591-49-1) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Cyclohexene, 1-methyl- [webbook.nist.gov]
- 15. Cyclohexene, 1-methyl- [webbook.nist.gov]
- 16. Predict the product and provide a mechanism for the reaction of 1... | Study Prep in Pearson+ [pearson.com]
- 17. gauthmath.com [gauthmath.com]
- 18. This compound is allowed to react with ${{B}_{2}}{{H}_{6}}$. The product is then treated with ${{H}_{2}}{{O}_{2}}$ and NaOH. The product formed is:\n \n \n \n \n [vedantu.com]
- 19. Ch. 8 Additional Problems - Organic Chemistry | OpenStax [openstax.org]
Physical properties of 1-Methylcyclohexene
An In-depth Technical Guide to the Physical Properties of 1-Methylcyclohexene
This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of an experimental workflow.
Core Physical and Chemical Properties
This compound, with the chemical formula C₇H₁₂, is a cyclic alkene characterized by a six-membered ring containing one double bond, with a methyl group attached to one of the unsaturated carbons.[1][2] It presents as a clear, colorless, and flammable liquid with a characteristic aromatic hydrocarbon-like odor.[3][4] This compound is stable but can be prone to polymerization, which may be inhibited by the addition of stabilizers like hydroquinone.[4][5]
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison. These values are critical for a variety of applications, from reaction setup to safety considerations.
| Property | Value | Conditions |
| Molar Mass | 96.173 g·mol⁻¹ | N/A |
| Density | 0.811 g/mL | at 20 °C |
| Boiling Point | 110-111 °C | at 760 mmHg |
| Melting Point | -120.4 °C | N/A |
| Refractive Index (nD) | 1.449 - 1.452 | at 20 °C |
| Vapor Pressure | 30.6 mmHg | at 25 °C |
| Water Solubility | 52 mg/kg | at 25 °C |
| Solubility in Organic Solvents | Soluble | In benzene, ether, and other non-polar solvents.[4][5][6] |
References for table data: Molar Mass[3][7], Density[3][4][8], Boiling Point[4][8][9], Melting Point[3][9], Refractive Index[8][10], Vapor Pressure[7][10], Water Solubility[3][11].
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the key properties of liquid compounds like this compound.
Determination of Boiling Point (Micro-Boiling Point Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[12] For small sample volumes, a micro-boiling point determination is a common and efficient method.[13]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block heater)
-
Clamps and stand
Procedure:
-
A small volume (a few milliliters) of this compound is placed into the fusion tube.[14]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid sample.[14]
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb, and immersed in a heating bath.[15]
-
The apparatus is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands and is expelled.[13]
-
As the temperature approaches the boiling point, a rapid and continuous stream of bubbles of the compound's vapor will emerge from the capillary tube.[13]
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. The temperature recorded at this exact moment is the boiling point of the liquid.[13]
Determination of Density
Density is the mass of a substance per unit volume.[16] For a liquid like this compound, this can be determined straightforwardly using a balance and a graduated container.[16][17]
Apparatus:
-
Electronic balance (accurate to at least 0.01 g)
-
Graduated cylinder or pycnometer (for higher accuracy)
-
Thermometer
Procedure:
-
The mass of a clean, dry graduated cylinder (or pycnometer) is measured using an electronic balance.[17]
-
A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[17]
-
The combined mass of the graduated cylinder and the liquid is measured.[17]
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.
-
The density is calculated using the formula: Density = Mass / Volume.[16]
-
The temperature of the liquid should be recorded as density is temperature-dependent.
-
For improved accuracy, the procedure can be repeated multiple times and the results averaged.[17]
Determination of Refractive Index
The refractive index measures how much the path of light is bent, or refracted, when entering a material.[18] It is a characteristic property useful for identifying and assessing the purity of substances. The Abbe refractometer is a common instrument for this measurement.[18]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Solvent for cleaning (e.g., acetone or ethanol) and soft tissues
Procedure:
-
The refractometer is turned on, and the prism temperature is set to a constant value (commonly 20°C) using the circulating water bath.
-
The hinged prism is opened, and its surface is cleaned with a suitable solvent and a soft tissue.
-
A few drops of this compound are placed on the surface of the lower prism.
-
The prisms are closed and locked securely.
-
While looking through the eyepiece, the handwheel is adjusted until the light and dark fields are visible. The dividing line between these fields should be sharpened by adjusting the chromaticity screw.
-
The handwheel is further adjusted to center the sharp dividing line precisely on the crosshairs of the reticle.
-
The refractive index value is then read from the instrument's scale.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point using the micro-reflux method.
Caption: Workflow for Micro-Boiling Point Determination.
References
- 1. CAS 591-49-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 591-49-1 | Benchchem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 1-METHYL-1-CYCLOHEXENE | 591-49-1 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound | C7H12 | CID 11574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-甲基-1-环己烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cyclohexene, 1-methyl- [webbook.nist.gov]
- 10. 1-methyl cyclohexene, 591-49-1 [thegoodscentscompany.com]
- 11. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. byjus.com [byjus.com]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Refractive index - Wikipedia [en.wikipedia.org]
The Chemical Reactivity of 1-Methylcyclohexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of 1-methylcyclohexene, a versatile cyclic alkene. Its prochiral nature and the asymmetry of its double bond make it a valuable substrate for studying the regioselectivity and stereoselectivity of various organic reactions.[1] This document details key reactions, providing experimental protocols, quantitative data, and mechanistic insights to support research and development in the chemical and pharmaceutical sciences.
Electrophilic Addition Reactions
The electron-rich double bond of this compound is susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which states that the electrophile will add to the less substituted carbon of the double bond to form the more stable carbocation.
Hydrohalogenation
The addition of hydrogen halides (HX) to this compound proceeds via a classic electrophilic addition mechanism. The reaction follows Markovnikov's rule, leading to the formation of 1-halo-1-methylcyclohexane as the major product.[2][3] The formation of the more stable tertiary carbocation intermediate dictates the regioselectivity of this reaction.[2][4]
Quantitative Data: Hydrohalogenation
| Product | Reagent | Solvent | Yield | Reference |
| 1-chloro-1-methylcyclohexane | HCl | - | Major Product | |
| 1-bromo-1-methylcyclohexane | HBr | - | Major Product | [2][3] |
Experimental Protocol: Hydrohalogenation with HBr
-
Materials: this compound, anhydrous hydrogen bromide, diethyl ether (anhydrous).
-
Procedure: A solution of this compound in anhydrous diethyl ether is cooled to 0°C in an ice bath. Anhydrous hydrogen bromide gas is bubbled through the solution with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 1-bromo-1-methylcyclohexane. Purification can be achieved by distillation.
Reaction Mechanism: Hydrohalogenation
Caption: Mechanism of Hydrohalogenation.
Acid-Catalyzed Hydration
In the presence of a strong acid catalyst, such as sulfuric acid, this compound reacts with water to form 1-methylcyclohexanol as the major product.[5][6][7][8][9] This reaction also adheres to Markovnikov's rule, proceeding through the more stable tertiary carbocation intermediate.[8][9]
Quantitative Data: Acid-Catalyzed Hydration
| Product | Catalyst | Yield | Reference |
| 1-methylcyclohexanol | H₂SO₄ | Major Product | [5][6][7][8][9] |
| 2-methylcyclohexanol | H₂SO₄ | Minor Product | [6][7] |
Experimental Protocol: Acid-Catalyzed Hydration
-
Materials: this compound, 50% aqueous sulfuric acid, diethyl ether.
-
Procedure: this compound is added to a stirred solution of 50% aqueous sulfuric acid at 0°C. The mixture is stirred for 1-2 hours, allowing it to slowly warm to room temperature. The reaction is then quenched by the addition of cold water. The product is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the resulting 1-methylcyclohexanol can be purified by distillation.
Reaction Mechanism: Acid-Catalyzed Hydration
Caption: Mechanism of Acid-Catalyzed Hydration.
Halogenation
The addition of halogens (Br₂ or Cl₂) to this compound typically results in the formation of a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion in an anti-addition fashion.[10]
Experimental Protocol: Bromination
-
Materials: this compound, bromine, carbon tetrachloride (or dichloromethane).
-
Procedure: A solution of bromine in carbon tetrachloride is added dropwise to a solution of this compound in the same solvent at 0°C with stirring, in the absence of light. The disappearance of the bromine color indicates the consumption of the reactants. The solvent is then removed under reduced pressure to give the crude 1,2-dibromo-1-methylcyclohexane.
Reaction Mechanism: Bromination
Caption: Mechanism of Bromination.
Halohydrin Formation
When halogenation is carried out in the presence of water, a halohydrin is formed. The reaction proceeds through a cyclic halonium ion, which is then attacked by a water molecule. The nucleophilic attack of water occurs at the more substituted carbon, following Markovnikov's rule, leading to a trans-2-halo-1-methylcyclohexanol.[11][12]
Quantitative Data: Halohydrin Formation
| Product | Reagents | Solvent | Regioselectivity | Stereoselectivity | Reference |
| 2-Bromo-1-methylcyclohexanol | NBS, H₂O | THF | Markovnikov | Anti-addition | [11][12] |
Experimental Protocol: Bromohydrin Formation [11][12]
-
Materials: this compound (0.24 mL), N-bromosuccinimide (NBS) (0.350 g), tetrahydrofuran (THF) (0.75 mL), water (1.0 mL), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure: To a 5.0-mL conical vial containing a magnetic spin vane, add NBS, water, and THF.[12] To this suspension, add this compound and stir until the solid NBS disappears.[12] Dilute the reaction mixture with water and extract with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the bromohydrin product.
Reaction Workflow: Halohydrin Formation
Caption: Experimental workflow for bromohydrin formation.
Oxymercuration-Demercuration
This two-step reaction provides a method for the Markovnikov hydration of alkenes without carbocation rearrangement. This compound reacts with mercuric acetate in aqueous THF, followed by reduction with sodium borohydride, to yield 1-methylcyclohexanol.
Experimental Protocol: Oxymercuration-Demercuration
-
Materials: this compound, mercuric acetate, water, THF, 3 M NaOH, 0.5 M sodium borohydride in 3 M NaOH.
-
Procedure: To a stirred solution of mercuric acetate in a 1:1 mixture of water and THF, this compound is added. The mixture is stirred for 30-60 minutes at room temperature. A solution of 3 M NaOH is then added, followed by the slow addition of a solution of sodium borohydride in 3 M NaOH. The mixture is stirred for an additional hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is evaporated to give 1-methylcyclohexanol.
Hydroboration-Oxidation
This reaction sequence allows for the anti-Markovnikov, syn-addition of water across the double bond. This compound reacts with borane (BH₃) or a borane complex, followed by oxidation with hydrogen peroxide in a basic solution, to yield trans-2-methylcyclohexanol as the major product.[1][13][14] This regioselectivity is due to both steric and electronic effects in the transition state.[13]
Quantitative Data: Hydroboration-Oxidation
| Product | Reagents | Regioselectivity | Stereoselectivity | Reference |
| trans-2-Methylcyclohexanol | 1. BH₃-THF; 2. H₂O₂, NaOH | Anti-Markovnikov | Syn-addition | [1][13][14] |
Experimental Protocol: Hydroboration-Oxidation
-
Materials: this compound, 1.0 M BH₃-THF solution, 3 M NaOH, 30% H₂O₂.
-
Procedure: To a flame-dried flask under a nitrogen atmosphere, a solution of this compound in anhydrous THF is added and cooled to 0°C. A 1.0 M solution of BH₃-THF is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The reaction is cooled again to 0°C, and 3 M NaOH is carefully added, followed by the slow, dropwise addition of 30% H₂O₂. The mixture is then heated at reflux for 1 hour. After cooling, the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed to yield trans-2-methylcyclohexanol.
Reaction Mechanism: Hydroboration-Oxidation
Caption: Mechanism of Hydroboration-Oxidation.
Epoxidation
This compound can be converted to its corresponding epoxide, 1-methyl-7-oxabicyclo[4.1.0]heptane, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[15][16][17][18] The reaction is a syn-addition of an oxygen atom to the double bond.[15][16]
Quantitative Data: Epoxidation
| Product | Reagent | Solvent | Stereoselectivity | Reference |
| 1-methyl-7-oxabicyclo[4.1.0]heptane | m-CPBA | CH₂Cl₂ | Syn-addition | [15][16] |
Experimental Protocol: Epoxidation with m-CPBA [19]
-
Materials: this compound, m-CPBA (purified), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.
-
Procedure: A solution of this compound in dichloromethane is cooled to 0°C. A solution of m-CPBA in dichloromethane is added dropwise with stirring. The reaction is allowed to proceed at 0°C for several hours or until TLC analysis indicates the complete consumption of the starting material. The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution to remove excess peroxy acid and the m-chlorobenzoic acid byproduct. The organic layer is further washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the epoxide.
Reaction Workflow: Epoxidation
Caption: Experimental workflow for epoxidation.
Ozonolysis
Ozonolysis of this compound cleaves the double bond, leading to the formation of a dicarbonyl compound. Reductive workup with zinc and water or dimethyl sulfide yields 6-oxoheptanal.
Experimental Protocol: Ozonolysis with Reductive Workup
-
Materials: this compound, methanol, ozone, zinc dust, water.
-
Procedure: A solution of this compound in methanol is cooled to -78°C (a dry ice/acetone bath). A stream of ozone is bubbled through the solution until a blue color persists, indicating an excess of ozone. The solution is then purged with nitrogen or oxygen to remove the excess ozone. Zinc dust and a small amount of water are added, and the mixture is allowed to warm to room temperature and stirred for several hours. The zinc salts are removed by filtration, and the solvent is evaporated. The resulting 6-oxoheptanal can be purified by distillation or chromatography.
Radical Reactions
Allylic Bromination
This compound can undergo radical substitution at the allylic positions when treated with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light).[20][21][22][23] This reaction leads to a mixture of allylic bromides.
Experimental Protocol: Allylic Bromination with NBS [22]
-
Materials: this compound (0.5 mL), NBS (0.48 g), cyclohexane (3.0 mL), radical initiator (e.g., AIBN or a 60W lamp).
-
Procedure: A mixture of this compound, NBS, and cyclohexane is placed in a round-bottom flask equipped with a reflux condenser.[22] A radical initiator is added (or the reaction is irradiated with a lamp), and the mixture is heated to reflux.[22] The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The solvent is removed from the filtrate under reduced pressure to yield the crude allylic bromide product mixture, which can be analyzed and separated by gas chromatography.
This guide provides a foundational understanding of the reactivity of this compound. For more specific applications and advanced transformations, consulting the primary literature is recommended.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. Chapter 6 Notes [web.pdx.edu]
- 4. juliethahn.com [juliethahn.com]
- 5. Illustrated Glossary of Organic Chemistry - Hydration; hygroscopic; deliquescent [chem.ucla.edu]
- 6. Acid-catalyzed hydration of this compound yields two | StudySoup [studysoup.com]
- 7. chegg.com [chegg.com]
- 8. brainly.com [brainly.com]
- 9. brainly.com [brainly.com]
- 10. youtube.com [youtube.com]
- 11. Solved In this experiment you will synthesize a bromohydrin | Chegg.com [chegg.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. brainly.com [brainly.com]
- 14. This compound is allowed to react with ${{B}_{2}}{{H}_{6}}$. The product is then treated with ${{H}_{2}}{{O}_{2}}$ and NaOH. The product formed is:\n \n \n \n \n [vedantu.com]
- 15. The reaction of this compound with mCPBA yields product X. Upon tre.. [askfilo.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. leah4sci.com [leah4sci.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. A student adds NBS to a solution of this compound and irrad... | Study Prep in Pearson+ [pearson.com]
- 21. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 22. openriver.winona.edu [openriver.winona.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Reaction Mechanisms of 1-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core reaction mechanisms of 1-methylcyclohexene, a versatile prochiral alkene utilized in stereochemical studies and as a building block in organic synthesis. The unique reactivity of its trisubstituted double bond allows for a variety of transformations, each with distinct regiochemical and stereochemical outcomes. This document details the mechanisms of key reactions, presents quantitative data in structured tables, provides explicit experimental protocols, and visualizes reaction pathways using Graphviz diagrams.
Electrophilic Addition of Hydrogen Halides
The reaction of this compound with hydrogen halides, such as hydrogen bromide (HBr), is a classic example of electrophilic addition. The regioselectivity of this reaction is governed by Markovnikov's rule, which dictates that the electrophile (H+) adds to the less substituted carbon of the double bond to form the more stable carbocation intermediate.
Mechanism:
The reaction proceeds in a two-step mechanism. The initial step involves the attack of the electron-rich π bond of the alkene on the electrophilic hydrogen of HBr, leading to the formation of a tertiary carbocation at the C1 position. This is the rate-determining step.[1][2] In the second step, the nucleophilic bromide ion attacks the carbocation, yielding the final product, 1-bromo-1-methylcyclohexane.[1][3][4]
Regioselectivity: The reaction is highly regioselective, exclusively forming the Markovnikov product, 1-bromo-1-methylcyclohexane, due to the preferential formation of the more stable tertiary carbocation over the less stable secondary carbocation.[1][2][5]
Stereochemistry: The carbocation intermediate is planar, allowing the bromide ion to attack from either face. This can result in a racemic mixture if the product is chiral and no chiral directing groups are present.
Anti-Markovnikov Addition of HBr (in the presence of peroxides)
In the presence of peroxides, the addition of HBr to this compound proceeds via a free-radical mechanism, leading to the anti-Markovnikov product.[1][6]
Mechanism: The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. This bromine radical adds to the less substituted carbon (C2) of the double bond to form a more stable tertiary radical. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the product and regenerate a bromine radical, propagating the chain reaction.[1]
Regioselectivity: This reaction is regioselective for the anti-Markovnikov product, 1-bromo-2-methylcyclohexane.[6]
Quantitative Data: Electrophilic Addition
| Reaction | Reagents | Product(s) | Regioselectivity | Yield |
| Hydrobromination | HBr | 1-bromo-1-methylcyclohexane | Markovnikov | Not specified |
| Hydrobromination with Peroxide | HBr, ROOR | 1-bromo-2-methylcyclohexane | Anti-Markovnikov | Not specified |
| Hydrochlorination | HCl | 1-chloro-1-methylcyclohexane | Markovnikov | Not specified |
Experimental Protocols:
Protocol 1: Synthesis of 1-bromo-1-methylcyclohexane (Markovnikov Addition)
-
Reaction Setup: A solution of this compound (1 equivalent) in a non-polar, aprotic solvent such as dichloromethane is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of HBr in acetic acid is added dropwise to the stirred solution of the alkene.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with water, a saturated solution of sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.
Protocol 2: Synthesis of 1-bromo-2-methylcyclohexane (Anti-Markovnikov Addition)
-
Reaction Setup: A solution of this compound (1 equivalent) and a radical initiator such as benzoyl peroxide (catalytic amount) in a suitable solvent like carbon tetrachloride is prepared.
-
Reagent Addition: Gaseous HBr is bubbled through the solution, or a solution of HBr in a non-polar solvent is added. The reaction is often initiated by UV light or heat.
-
Reaction Monitoring: The reaction is monitored by gas chromatography (GC) or TLC.
-
Work-up: The reaction mixture is washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
Purification: The organic layer is dried, and the solvent is evaporated. The product is purified by distillation.
Reaction Mechanism Diagrams (DOT Language)
Caption: Electrophilic addition of HBr to this compound.
Caption: Free-radical addition of HBr to this compound.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. The reaction involves the syn-addition of a borane (BH3) across the double bond, followed by oxidation.[7][8][9]
Mechanism:
The first step, hydroboration, is a concerted syn-addition where the boron atom adds to the less sterically hindered carbon (C2) and the hydrogen atom adds to the more substituted carbon (C1) of the double bond.[7][9][10] This process is repeated until all three hydrogen atoms on the borane have reacted, forming a trialkylborane intermediate.[8] The second step is the oxidation of the trialkylborane with hydrogen peroxide in the presence of a base (e.g., NaOH).[7][9] This proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom at the same position.[11]
Regioselectivity: The reaction is highly regioselective for the anti-Markovnikov product, trans-2-methylcyclohexanol.[7][8]
Stereochemistry: The reaction is stereospecific, resulting in syn-addition of the hydrogen and hydroxyl group across the double bond.[8][11][12]
Quantitative Data: Hydroboration-Oxidation
| Reaction | Reagents | Product | Regioselectivity | Stereochemistry | Yield |
| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | trans-2-Methylcyclohexanol | Anti-Markovnikov | Syn-addition | Not specified |
Experimental Protocol: Hydroboration-Oxidation of this compound
-
Reaction Setup: A dry, nitrogen-flushed flask is charged with a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF). The flask is cooled to 0 °C.
-
Reagent Addition: A solution of borane-tetrahydrofuran complex (BH3-THF) is added dropwise to the stirred alkene solution. The reaction is allowed to warm to room temperature and stirred for a specified time.
-
Oxidation: The reaction mixture is cooled again to 0 °C, and a solution of aqueous sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide.
-
Work-up: The mixture is stirred at room temperature until the oxidation is complete. The aqueous layer is separated, and the organic layer is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The resulting alcohol is purified by distillation or column chromatography.[13]
Reaction Mechanism Diagram (DOT Language)
Caption: Hydroboration-oxidation of this compound.
Epoxidation
Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxirane).[14][15]
Mechanism: The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a single step.[14][16] The π bond of the alkene acts as a nucleophile, attacking the terminal oxygen of the peroxy acid, while simultaneously, one of the lone pairs on that oxygen attacks one of the carbons of the double bond. This forms a three-membered epoxide ring.[16]
Stereochemistry: The epoxidation is a stereospecific syn-addition, meaning that the epoxide ring is formed on one face of the double bond.[14] Since this compound is a prochiral molecule, this reaction can lead to the formation of a racemic mixture of enantiomers.[17]
Quantitative Data: Epoxidation
| Reaction | Reagent | Product | Stereochemistry | Yield |
| Epoxidation | m-CPBA | 1-methyl-7-oxabicyclo[4.1.0]heptane | Syn-addition | Not specified |
Experimental Protocol: Epoxidation of this compound
-
Reaction Setup: this compound (1 equivalent) is dissolved in a chlorinated solvent like dichloromethane in a flask.
-
Reagent Addition: m-CPBA (1-1.2 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction is often slightly exothermic.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC by observing the disappearance of the starting alkene.
-
Work-up: The reaction mixture is filtered to remove the byproduct, m-chlorobenzoic acid. The filtrate is then washed with a solution of sodium sulfite to destroy excess peroxy acid, followed by washing with sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over a drying agent, and the solvent is removed by rotary evaporation to yield the epoxide, which can be further purified by distillation or chromatography if necessary.
Reaction Mechanism Diagram (DOT Language)
Caption: Epoxidation of this compound with m-CPBA.
Ozonolysis
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds by reaction with ozone (O3), followed by a work-up step. The nature of the products depends on the type of work-up performed.
Mechanism: The reaction proceeds via a 1,3-dipolar cycloaddition of ozone to the alkene to form a primary ozonide (molozonide).[18] This intermediate is unstable and rapidly rearranges to a more stable secondary ozonide (trioxolane) through a retro-1,3-dipolar cycloaddition to form a carbonyl compound and a carbonyl oxide, followed by another 1,3-dipolar cycloaddition.[18][19]
Work-up:
-
Reductive Work-up: Treatment of the ozonide with a mild reducing agent like dimethyl sulfide (DMS) or zinc and water cleaves the ozonide to yield aldehydes and/or ketones.[20] For this compound, this results in the formation of 6-oxoheptanal.[21]
-
Oxidative Work-up: Treatment with an oxidizing agent like hydrogen peroxide results in the formation of carboxylic acids and/or ketones.[20]
Quantitative Data: Ozonolysis
| Reaction | Reagents | Product (Reductive Work-up) | Product (Oxidative Work-up) | Yield |
| Ozonolysis | 1. O3 2. DMS | 6-Oxoheptanal | 6-Oxoheptanoic acid | Not specified |
Experimental Protocol: Ozonolysis of this compound (Reductive Work-up)
-
Reaction Setup: A solution of this compound in a solvent such as dichloromethane or methanol is cooled to -78 °C in a dry ice/acetone bath.
-
Ozone Addition: A stream of ozone-enriched oxygen is bubbled through the solution until the solution turns blue, indicating the presence of excess ozone.[18][22]
-
Quenching: The excess ozone is removed by bubbling nitrogen or oxygen through the solution until the blue color disappears.
-
Reductive Work-up: A reducing agent, such as dimethyl sulfide, is added to the cold solution, which is then allowed to warm to room temperature.
-
Purification: The solvent is removed under reduced pressure, and the resulting dicarbonyl compound is purified by distillation or column chromatography.[23]
Reaction Mechanism Diagram (DOT Language)
Caption: Ozonolysis of this compound.
References
- 1. juliethahn.com [juliethahn.com]
- 2. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. my.gauthmath.com [my.gauthmath.com]
- 4. Solved Propose a two-step mechanism for the addition of HBr | Chegg.com [chegg.com]
- 5. Chapter 6 Notes [web.pdx.edu]
- 6. Question: The compound this compound is reacted with HBr in the pr.. [askfilo.com]
- 7. brainly.com [brainly.com]
- 8. This compound is allowed to react with ${{B}_{2}}{{H}_{6}}$. The product is then treated with ${{H}_{2}}{{O}_{2}}$ and NaOH. The product formed is:\n \n \n \n \n [vedantu.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. youtube.com [youtube.com]
- 13. Solved EXPERIMENT 29 A Hydroboration-Oxidation of | Chegg.com [chegg.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. google.com [google.com]
- 16. leah4sci.com [leah4sci.com]
- 17. brainly.com [brainly.com]
- 18. Ozonolysis - Wikipedia [en.wikipedia.org]
- 19. Supplemental Topics [www2.chemistry.msu.edu]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. What products are formed when this compound reacts with (a) aqueous.. [askfilo.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. ch.ic.ac.uk [ch.ic.ac.uk]
An In-depth Technical Guide to the Isomers of Methylcyclohexene and their Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of methylcyclohexene, with a detailed analysis of their relative stabilities. The information is supported by quantitative thermodynamic data and detailed experimental protocols for their determination. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, catalysis, and drug development where the stability and reactivity of cyclic alkenes are of paramount importance.
Introduction to Methylcyclohexene Isomers
Methylcyclohexene exists as several structural isomers, differing in the position of the double bond within the cyclohexene ring and the placement of the methyl group. The primary isomers of interest are 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene. Another significant isomer is the exocyclic alkene, methylenecyclohexane. The stability of these isomers is a critical factor in determining the product distribution in elimination reactions and their reactivity in subsequent chemical transformations.
The general principle governing the stability of alkenes is that the more substituted the double bond, the more stable the isomer. This is attributed to hyperconjugation, where the overlap of C-H σ-bonds on adjacent alkyl groups with the π-system of the double bond leads to delocalization of electron density and stabilization of the molecule.
Relative Stability of Methylcyclohexene Isomers
The thermodynamic stability of the methylcyclohexene isomers has been determined through experimental studies involving isomerization equilibria and heats of hydrogenation. The consensus from experimental data is that the order of stability is:
This compound > 3-methylcyclohexene ≈ 4-methylcyclohexene > methylenecyclohexane
This compound is the most stable isomer because its double bond is trisubstituted, meaning it is bonded to three other carbon atoms. In contrast, the double bonds in 3-methylcyclohexene and 4-methylcyclohexene are disubstituted. Methylenecyclohexane, with its exocyclic double bond, is generally the least stable of these isomers.
Quantitative Stability Data
The relative stabilities of the methylcyclohexene isomers can be quantified by their differences in enthalpy (ΔH) and Gibbs free energy (ΔG). Experimental data from isomerization studies provide a direct measure of these thermodynamic parameters.
| Isomerization Reaction | ΔrH (kJ mol⁻¹) | ΔrS (J mol⁻¹K⁻¹) |
| 3-Methylcyclohexene ⇌ this compound | -8.1 ± 0.3 | -1.0 |
| 4-Methylcyclohexene ⇌ this compound | -5.8 ± 0.3 | -1.5 |
| Methylenecyclohexane ⇌ this compound | -7.3 ± 1.7 | -15.9 |
Table 1: Thermodynamic data for the isomerization of methylcyclohexene isomers in the gas phase. A negative ΔrH indicates that the formation of this compound is an exothermic process, and thus this compound is the more stable isomer. Data sourced from the NIST WebBook and experimental studies.[1]
At equilibrium in the vapor phase at 180°C, the composition of the isomeric mixture has been found to be approximately:
| Isomer | Equilibrium Composition (%) |
| This compound | 73.4 |
| 3-Methylcyclohexene | 10.7 |
| 4-Methylcyclohexene | 14.1 |
| Methylenecyclohexane | 1.7 |
Table 2: Equilibrium composition of methylcyclohexene isomers at 180°C.[2]
This equilibrium data further confirms that this compound is the thermodynamically most stable isomer.
Experimental Protocols for Stability Determination
The relative stabilities of methylcyclohexene isomers are primarily determined by two experimental techniques: heat of hydrogenation and isomerization equilibration.
Heat of Hydrogenation
The heat of hydrogenation is the enthalpy change that occurs when one mole of an unsaturated compound is hydrogenated to a saturated compound. A more stable alkene will release less heat upon hydrogenation because it is already at a lower energy state.[3][4][5]
Experimental Workflow: Catalytic Hydrogenation
Detailed Methodology:
-
Sample Preparation: A precisely weighed amount of the methylcyclohexene isomer is dissolved in a suitable solvent, such as ethanol or acetic acid, in a high-pressure reaction vessel. A catalytic amount of a hydrogenation catalyst, typically platinum oxide (Adam's catalyst) or palladium on carbon, is added to the solution.
-
Hydrogenation: The reaction vessel is sealed, purged with hydrogen gas to remove air, and then pressurized with a known amount of hydrogen. The mixture is agitated to ensure good contact between the reactants and the catalyst. The hydrogenation reaction is typically carried out at room temperature and elevated pressure.
-
Calorimetry: The reaction is conducted within a calorimeter to measure the heat evolved. The temperature of the system is monitored throughout the reaction. The total heat released is calculated from the temperature change and the heat capacity of the calorimeter system.
-
Data Analysis: The heat of hydrogenation is expressed in kJ/mol. By comparing the heats of hydrogenation of the different isomers, their relative stabilities can be determined. The isomer with the least exothermic (smallest negative value) heat of hydrogenation is the most stable.
Isomerization Equilibration
This method involves allowing a mixture of the isomers to reach thermodynamic equilibrium in the presence of a catalyst, typically an acid or a supported metal catalyst. The composition of the mixture at equilibrium is then analyzed, and the relative stabilities are determined from the equilibrium constants.
Experimental Workflow: Isomerization Equilibration
Detailed Methodology:
-
Reaction Setup: A known amount of a single methylcyclohexene isomer or a mixture of isomers is placed in a reactor with a suitable catalyst. For vapor-phase isomerization, γ-alumina is a common catalyst. For liquid-phase isomerization, an acid catalyst such as p-toluenesulfonic acid can be used. The reactor is sealed and heated to a specific temperature.
-
Equilibration: The reaction mixture is maintained at the set temperature for a sufficient period to allow the isomers to interconvert and reach thermodynamic equilibrium. The time required to reach equilibrium is determined by preliminary kinetic studies.
-
Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at various time intervals and are rapidly cooled to quench the reaction. The composition of the isomeric mixture in each aliquot is determined using gas chromatography (GC).
-
Confirmation of Equilibrium: Equilibrium is considered to have been reached when the composition of the mixture remains constant over several consecutive time points.
-
Data Analysis: From the equilibrium composition, the equilibrium constants (Keq) for the isomerization reactions are calculated. The Gibbs free energy change (ΔG°) for each isomerization can then be determined using the equation ΔG° = -RTln(Keq). By conducting the equilibration at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) changes can be determined from a van't Hoff plot (ln(Keq) vs. 1/T).
Synthesis of Methylcyclohexene Isomers
The different isomers of methylcyclohexene are often synthesized via the dehydration of the corresponding methylcyclohexanol. The product distribution is dependent on the reaction conditions and the specific alcohol isomer used, often following Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product.
Logical Relationship: Dehydration of 2-Methylcyclohexanol
References
Stereochemistry of 1-Methylcyclohexene reactions
An In-depth Technical Guide to the Stereochemistry of 1-Methylcyclohexene Reactions
Introduction
This compound is an asymmetrical alkene that serves as an excellent substrate for studying the regioselectivity and stereoselectivity of electrophilic addition reactions. The presence of a methyl group on the double bond creates two non-equivalent carbons, leading to distinct stereochemical outcomes depending on the reaction mechanism. This guide provides a detailed examination of four key reactions of this compound, outlining their stereochemical pathways, experimental protocols, and product distributions. The content is intended for researchers, scientists, and professionals in drug development who require a deep understanding of stereocontrol in organic synthesis.
Hydroboration-Oxidation: syn-Addition
Hydroboration-oxidation is a two-step process that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity.[1][2][3] The borane (BH₃) adds across the double bond in a concerted step, with the boron atom adding to the less substituted carbon and the hydrogen atom adding to the more substituted carbon.[2] This addition occurs on the same face of the double bond (syn-addition).[3] Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, preserving the stereochemistry established in the first step.[3][4] For this compound, this reaction exclusively yields trans-2-methylcyclohexanol as a racemic mixture.[5]
Experimental Protocol: Hydroboration-Oxidation
This protocol is adapted from standard laboratory procedures for the hydroboration-oxidation of alkenes.[5]
-
Hydroboration: A dry, acetone-rinsed 20-mL round-bottom flask is charged with this compound (0.92 mL, 7.5 mmol) and a magnetic stir bar.[5] The flask is sealed with a rubber septum and cooled in an ice-water bath.[5] A solution of borane-tetrahydrofuran (BH₃-THF) is added dropwise via syringe while maintaining the temperature at 0-5 °C. The reaction is stirred for 1 hour at this temperature.
-
Oxidation: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature. Slowly, 3 mL of a 3 M aqueous sodium hydroxide (NaOH) solution is added. This is followed by the careful, dropwise addition of 3 mL of 30% hydrogen peroxide (H₂O₂), ensuring the reaction temperature does not exceed 50 °C.
-
Workup: The mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
Data Presentation
| Reaction | Reagents | Regioselectivity | Stereochemistry | Major Product(s) |
| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Anti-Markovnikov[6][7] | syn-addition[3][6][7] | (rac)-trans-2-Methylcyclohexanol[5] |
Visualization: Hydroboration-Oxidation Mechanism
Caption: Workflow for the hydroboration-oxidation of this compound.
Epoxidation and Acid-Catalyzed Hydrolysis: anti-Addition
Epoxidation of this compound, typically with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), proceeds via a concerted mechanism to form an epoxide.[8][9] This addition of the oxygen atom is a syn-addition, occurring from either the top or bottom face of the alkene plane to produce a racemic mixture of this compound oxide.[10]
The subsequent acid-catalyzed ring-opening of the epoxide with water (hydrolysis) is a stereospecific process. The reaction proceeds via an Sₙ2-like mechanism where the water molecule acts as a nucleophile, attacking the more substituted carbon from the side opposite the C-O bond.[10][11] This backside attack results in an inversion of configuration at the site of attack, leading to the formation of a trans-diol.[10] The overall two-step process results in the anti-dihydroxylation of the alkene.
Experimental Protocol: Epoxidation and Hydrolysis
This protocol is based on general procedures for alkene epoxidation and subsequent epoxide opening.[12]
-
Epoxidation: this compound (10 mmol) is dissolved in dichloromethane (CH₂Cl₂) (40 mL) in a round-bottom flask. The solution is cooled to 0 °C in an ice bath. m-CPBA (12 mmol, 1.2 equivalents) is added portion-wise over 15 minutes. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4 hours.
-
Workup (Epoxide): The reaction mixture is cooled again to 0 °C, and the precipitated meta-chlorobenzoic acid is removed by filtration. The filtrate is washed with a 10% sodium sulfite solution, saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.
-
Hydrolysis: The crude this compound oxide is dissolved in a mixture of tetrahydrofuran (THF) and water (4:1 v/v). A catalytic amount of sulfuric acid (H₂SO₄) is added. The mixture is stirred at room temperature for 6 hours.
-
Workup (Diol): The reaction is neutralized with saturated sodium bicarbonate solution. The THF is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated to give the crude diol, which can be purified by recrystallization or chromatography.
Data Presentation
| Reaction | Reagents | Stereochemistry (Step 1) | Stereochemistry (Step 2) | Major Product(s) |
| Epoxidation + Acidic Hydrolysis | 1. m-CPBA 2. H₃O⁺ | syn-addition[10] | anti-addition[10] | (rac)-trans-1-Methylcyclohexane-1,2-diol |
Visualization: Epoxidation and Ring-Opening Pathway
Caption: Reaction pathway for the epoxidation and hydrolysis of this compound.
Oxymercuration-Demercuration: Markovnikov Hydration
Oxymercuration-demercuration is another two-step method for the hydration of alkenes. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[13][14][15] A key advantage of this method is that it proceeds without carbocation rearrangements, which can be a problem in simple acid-catalyzed hydration.[16]
The first step, oxymercuration, involves the electrophilic addition of the mercuric acetate (Hg(OAc)₂) to the alkene, forming a cyclic mercurinium ion intermediate.[16] Water then attacks this intermediate from the opposite face (anti-addition), opening the ring.[16][17] The demercuration step, using sodium borohydride (NaBH₄), replaces the acetoxymercury group with a hydrogen atom.[14][16] This second step is believed to proceed through a radical mechanism and is not stereospecific, meaning any stereochemistry established in the first step can be scrambled.[16][18] For this compound, the final product is 1-methylcyclohexanol, which is achiral.[13][14]
Experimental Protocol: Oxymercuration-Demercuration
This protocol is adapted from a procedure published in Organic Syntheses.[19]
-
Oxymercuration: In a 3-L, three-necked flask equipped with a mechanical stirrer, mercuric acetate (95.7 g, 0.300 mol) is dissolved in water (300 mL). Diethyl ether (300 mL) is added. While stirring vigorously, this compound (28.8 g, 0.300 mol) is added. The mixture is stirred for 30 minutes at room temperature.
-
Demercuration: A solution of 6 N sodium hydroxide (150 mL) is added, followed by the slow addition of 0.5 M sodium borohydride in 3 N sodium hydroxide (300 mL), keeping the temperature below 25 °C with an ice bath.
-
Workup: The mixture is stirred for 2 hours at room temperature, during which elemental mercury precipitates. The supernatant liquid is decanted. The ether layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL). The combined ether solutions are dried over MgSO₄, filtered, and distilled to yield pure 1-methylcyclohexanol.[19]
Data Presentation
| Reaction | Reagents | Regioselectivity | Stereochemistry (Step 1) | Major Product(s) |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Markovnikov[13][16] | anti-addition[16] | 1-Methylcyclohexanol[13][14] |
Visualization: Oxymercuration-Demercuration Logic
Caption: Logical flow of the oxymercuration-demercuration reaction.
Halogenation (Bromination): anti-Addition
The halogenation of alkenes, such as the reaction of this compound with bromine (Br₂), is a classic example of an electrophilic addition that proceeds with anti-stereospecificity. The reaction is initiated by the attack of the alkene's pi bond on a bromine molecule, which forms a cyclic bromonium ion intermediate and a bromide ion (Br⁻).[20] This bridged intermediate prevents rotation around the C-C bond. The subsequent step involves the nucleophilic attack of the bromide ion on one of the carbons of the bromonium ion. This attack occurs from the face opposite the bridging bromine atom (backside attack), resulting in the exclusive formation of the trans-addition product.[20][21][22] This results in a racemic mixture of the enantiomeric trans-1,2-dibromo-1-methylcyclohexane products.
Experimental Protocol: Bromination
This protocol describes a standard qualitative test for unsaturation, which can be adapted for preparative synthesis.
-
Reaction: this compound (5 mmol) is dissolved in a suitable inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) (10 mL) in a flask protected from light.
-
Addition: A solution of bromine (5 mmol) in the same solvent is added dropwise with stirring. The characteristic reddish-brown color of the bromine will disappear as it is consumed by the alkene. The addition is stopped once a faint bromine color persists, indicating the reaction is complete.
-
Workup: The solvent is removed by rotary evaporation. The crude product is a mixture of diastereomers that can be analyzed directly or purified by chromatography if necessary.
Data Presentation
| Reaction | Reagents | Regioselectivity | Stereochemistry | Major Product(s) |
| Bromination | Br₂ in CCl₄ | N/A | anti-addition[21][22] | (rac)-trans-1,2-Dibromo-1-methylcyclohexane[23] |
Visualization: Bromination Mechanism
Caption: Mechanism of the anti-addition of bromine to this compound.
References
- 1. Predict the major products of the following reactions. Include st... | Study Prep in Pearson+ [pearson.com]
- 2. This compound is allowed to react with ${{B}_{2}}{{H}_{6}}$. The product is then treated with ${{H}_{2}}{{O}_{2}}$ and NaOH. The product formed is:\n \n \n \n \n [vedantu.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. Solved EXPERIMENT 29 A Hydroboration-Oxidation of | Chegg.com [chegg.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 8.9. Reaction: Epoxidation – Introduction to Organic Chemistry [saskoer.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. The reaction of this compound with mCPBA yields product X. Upon tre.. [askfilo.com]
- 11. youtube.com [youtube.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. chem.ucla.edu [chem.ucla.edu]
- 14. Oxymercuration -demurcuration reaction of 1-methyl cyclohexene gives [allen.in]
- 15. leah4sci.com [leah4sci.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 18. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. quora.com [quora.com]
An In-depth Technical Guide to the Thermochemistry of 1-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermochemical properties of 1-methylcyclohexene, a cyclic alkene of significant interest in organic synthesis and as a structural motif in various pharmacologically active molecules. Understanding the energetic landscape of this compound and its related isomers is crucial for reaction design, process optimization, and computational modeling in drug development. This document summarizes key quantitative data, outlines the principles of the experimental protocols used for their determination, and provides visual representations of the energetic relationships between this compound and its related species.
Core Thermochemical Data
The thermochemical properties of this compound have been determined through a variety of experimental techniques. The following tables summarize the key quantitative data for its enthalpy of formation, combustion, hydrogenation, and isomerization, providing a clear basis for comparison and application.
Table 1: Enthalpy of Formation of this compound
The standard enthalpy of formation (ΔfH°) represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.
| Phase | ΔfH° (kJ/mol) | Method | Reference |
| Gas | -81.25 ± 0.79 | Combustion Calorimetry | Labbauf and Rossini, 1961[1] |
| Liquid | -116.3 ± 0.8 | Combustion Calorimetry | Labbauf and Rossini, 1961 |
Table 2: Enthalpy of Combustion of this compound
The standard enthalpy of combustion (ΔcH°liquid) is the enthalpy change when one mole of the liquid compound is completely burned in oxygen under standard conditions.
| Phase | ΔcH° (kJ/mol) | Method | Reference |
| Liquid | -4388.39 ± 0.67 | Bomb Calorimetry | Labbauf and Rossini, 1961[2][3] |
| Liquid | -4381.90 | Not specified | NIST[2] |
Table 3: Enthalpy of Hydrogenation of this compound
The enthalpy of hydrogenation (ΔhydH°) is the enthalpy change when one mole of an unsaturated compound reacts with hydrogen to form a saturated product, in this case, methylcyclohexane.
| Reaction | ΔhydH° (kJ/mol) | Solvent | Method | Reference |
| This compound (l) + H₂ (g) → Methylcyclohexane (l) | -112.1 ± 0.4 | Acetic Acid | Reaction Calorimetry | Turner and Garner, 1958[3] |
| This compound (l) + H₂ (g) → Methylcyclohexane (l) | -106.3 ± 0.46 | Acetic Acid | Reaction Calorimetry | Turner and Garner, 1957, 1958[3] |
Table 4: Enthalpies of Isomerization Relative to this compound
The enthalpy of isomerization (ΔisoH°) quantifies the enthalpy difference between isomers. A negative value indicates that the formation of this compound from the specified isomer is an exothermic process.
| Isomerization Reaction | ΔisoH° (kJ/mol) at 463 K | Method | Reference |
| Methylenecyclohexane → this compound | -7.2 ± 0.3 | Equilibrium Constant Measurement | Yursha, Kabo, et al., 1974[3] |
| 3-Methylcyclohexene → this compound | -8.1 ± 0.3 | Equilibrium Constant Measurement | Yursha, Kabo, et al., 1974[3] |
| 4-Methylcyclohexene → this compound | -5.8 ± 0.3 | Equilibrium Constant Measurement | Yursha, Kabo, et al., 1974[3] |
Table 5: Ideal Gas Heat Capacity of this compound
The ideal gas heat capacity (Cp,gas) is a measure of the heat required to raise the temperature of the substance by a given amount at constant pressure.
| Temperature (K) | Cp,gas (J/mol·K) |
| 200 | 88.3 |
| 300 | 127.3 |
| 400 | 166.3 |
| 500 | 200.7 |
| 600 | 229.5 |
| 700 | 253.5 |
| 800 | 273.5 |
| 900 | 290.5 |
| 1000 | 305.1 |
| Data sourced from the NIST/TRC Web Thermo Tables[4] |
Experimental Protocols
The determination of the thermochemical data presented above relies on precise and well-established experimental methodologies. While detailed, step-by-step protocols for the specific measurements on this compound are found in the original research articles, this section outlines the general principles of the key techniques employed.
Bomb Calorimetry (for Enthalpy of Combustion)
The enthalpy of combustion of volatile organic liquids like this compound is determined using a bomb calorimeter.
Methodology Outline:
-
Sample Preparation: A precisely weighed sample of this compound (typically encapsulated in a gelatin capsule or a thin-walled glass ampoule to prevent evaporation) is placed in a crucible inside a high-pressure vessel known as a "bomb."
-
Oxygen Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically via a fuse wire. The complete combustion of the hydrocarbon releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
Calculation: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, the total heat capacity of the calorimeter system, and the mass of the sample. Corrections are applied for the heat of formation of nitric and sulfuric acids (from nitrogen and sulfur impurities) and the heat of combustion of the fuse wire.
Reaction Calorimetry (for Enthalpy of Hydrogenation)
The enthalpy of hydrogenation is measured using a reaction calorimeter, often in the presence of a catalyst.
Methodology Outline:
-
Reactant Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., acetic acid) and placed in the reaction vessel of the calorimeter. A hydrogenation catalyst, such as platinum oxide or palladium on carbon, is also introduced.
-
Calorimeter Setup: The reaction vessel is placed within the calorimeter, which is designed to measure the heat evolved or absorbed during the reaction at constant pressure. The initial temperature is recorded.
-
Hydrogen Introduction: A known amount of hydrogen gas is introduced into the reaction vessel, and the mixture is agitated to ensure efficient reaction.
-
Temperature Monitoring: The hydrogenation reaction is typically exothermic, and the resulting temperature change is precisely measured.
-
Calculation: The enthalpy of hydrogenation is calculated from the measured temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of the reactant that have undergone hydrogenation.
Equilibrium Studies (for Enthalpy of Isomerization)
The enthalpy of isomerization can be determined by studying the equilibrium between the isomers at different temperatures.
Methodology Outline:
-
Equilibration: A sample containing one or more of the methylcyclohexene isomers is exposed to a catalyst (e.g., an acid or a supported metal catalyst) at a specific temperature until equilibrium is reached.
-
Compositional Analysis: The composition of the equilibrium mixture is determined using a technique such as gas chromatography.
-
Equilibrium Constant Calculation: The equilibrium constant (Keq) for the isomerization reaction is calculated from the concentrations or partial pressures of the isomers at equilibrium.
-
Van't Hoff Equation: This procedure is repeated at several different temperatures. The enthalpy of isomerization (ΔH°) is then determined from the Van't Hoff equation, which relates the change in the natural logarithm of the equilibrium constant to the change in the reciprocal of the absolute temperature:
d(ln Keq)/d(1/T) = -ΔH°/R
where R is the ideal gas constant. A plot of ln Keq versus 1/T yields a straight line with a slope of -ΔH°/R.
Visualizations of Thermochemical Relationships
The following diagrams, generated using the DOT language, illustrate the key energetic relationships involving this compound.
Caption: Hydrogenation of this compound to methylcyclohexane.
Caption: Relative enthalpies of methylcyclohexene isomers at 463 K.
References
Unveiling the Past: The Historical Context of 1-Methylcyclohexene's Discovery
A deep dive into the foundational era of alicyclic chemistry reveals that the discovery of 1-methylcyclohexene was not a singular event but rather a culmination of systematic investigations into the nature of cyclic hydrocarbons, with pioneering work by German chemist Otto Wallach in the late 19th and early 20th centuries laying the crucial groundwork.
The initial synthesis of this compound is rooted in the broader exploration of terpenes and other alicyclic compounds. These cyclic molecules, found abundantly in essential oils and plant resins, presented a significant puzzle to chemists of the era. It was within this context of elucidating the structure and reactivity of these compounds that this compound was first prepared and characterized.
While pinpointing a single, definitive "discovery" paper can be challenging due to the incremental nature of early organic chemistry research, the body of work from Otto Wallach's laboratory at the University of Göttingen is central to the history of this compound. Wallach, who was awarded the Nobel Prize in Chemistry in 1910 for his extensive contributions to the field of alicyclic compounds, developed and refined many of the key reactions used to synthesize and understand these structures.
The most probable first synthesis of this compound was achieved through the acid-catalyzed dehydration of 1-methylcyclohexanol. This classic elimination reaction, a cornerstone of organic synthesis, was extensively studied by Wallach and his contemporaries. The reaction proceeds through the protonation of the alcohol's hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom results in the formation of the carbon-carbon double bond, yielding this compound.
Early experimental protocols for this synthesis would have been rudimentary by modern standards. A typical procedure would involve heating 1-methylcyclohexanol with a strong acid, such as sulfuric acid or phosphoric acid, and then distilling the resulting alkene product. The characterization of the product would have relied on physical constants such as boiling point and density, as well as qualitative chemical tests for unsaturation, such as the reaction with bromine or potassium permanganate.
Key Experimental Protocols of the Era
The table below summarizes the likely quantitative data and experimental conditions that would have been recorded in the initial synthesis of this compound.
| Parameter | Historical Value/Condition |
| Starting Material | 1-Methylcyclohexanol |
| Reagent | Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄) |
| Reaction Temperature | Heating under reflux |
| Product Isolation | Distillation |
| Boiling Point | Approx. 110-112 °C |
| Density | Approx. 0.81 g/mL |
| Confirmation of Unsaturation | Decolorization of bromine water or potassium permanganate solution |
Visualizing the Foundational Synthesis
The logical workflow for the first synthesis of this compound can be represented by the following diagram:
The signaling pathway, or more accurately, the reaction mechanism for the acid-catalyzed dehydration of 1-methylcyclohexanol, was also a subject of intense study. The understanding of carbocation intermediates was developing during this period, and this reaction served as a key example.
The historical context of this compound's discovery is not just about a single chemical synthesis; it represents a pivotal moment in the development of organic chemistry. The systematic investigation of such "simple" alicyclic compounds by pioneers like Otto Wallach provided the fundamental knowledge of structure, bonding, and reactivity that underpins much of modern organic synthesis and drug development. The methods they developed, though refined over the past century, remain conceptually relevant in laboratories today.
Methodological & Application
Synthesis of 1-Methylcyclohexene: A Detailed Guide for Laboratory Applications
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylcyclohexene is a valuable cyclic alkene intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals. This document provides detailed protocols for the laboratory synthesis of this compound, primarily focusing on the acid-catalyzed dehydration of 2-methylcyclohexanol. This method is a common undergraduate and research laboratory procedure that illustrates key principles of elimination reactions and product distribution governed by Zaitsev's rule. This guide includes quantitative data, detailed experimental procedures, and a visual representation of the experimental workflow to ensure reproducible and efficient synthesis.
Introduction
This compound, a colorless liquid, serves as a versatile precursor in organic synthesis. Its reactivity, centered around the trisubstituted double bond, allows for a variety of chemical transformations. The most prevalent laboratory-scale synthesis involves the dehydration of 2-methylcyclohexanol, an E1 elimination reaction that typically yields a mixture of isomeric alkenes.[1][2][3][4][5][6][7][8] The regioselectivity of this reaction, favoring the more substituted alkene (this compound), is a classic example of Zaitsev's rule.[1][5][7] This application note details the necessary protocols and expected outcomes for this synthesis.
Overview of the Synthesis Pathway
The primary synthetic route described is the acid-catalyzed dehydration of 2-methylcyclohexanol. The reaction proceeds via a carbocation intermediate, which can then eliminate a proton to form a mixture of this compound, 3-methylcyclohexene, and a smaller amount of methylenecyclohexane.[1][3][7] The general reaction is as follows:
2-Methylcyclohexanol → (Acid Catalyst, Heat) → this compound + 3-Methylcyclohexene + H₂O
The distribution of these products is influenced by factors such as the stability of the resulting alkenes and the reaction conditions.[1]
A visual representation of the general experimental workflow is provided below.
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The yield and product distribution of the dehydration of 2-methylcyclohexanol can vary based on the specific acid catalyst and reaction conditions used. Below is a summary of typical results reported in various laboratory experiments.
| Starting Material | Acid Catalyst | Typical Yield of Alkene Mixture | Product Distribution (this compound : 3-Methylcyclohexene) | Reference |
| 2-Methylcyclohexanol | Sulfuric Acid (H₂SO₄) | 77.3% | ~31% : 69% | [2] |
| 2-Methylcyclohexanol | Sulfuric Acid (H₂SO₄) | Not specified | ~82% : 18% | [6] |
| 2-Methylcyclohexanol | Phosphoric Acid (H₃PO₄) | 68.65% | Varies with reaction time | [3] |
| 2-Methylcyclohexanol | Phosphoric Acid (H₃PO₄) | ~35% (noted as low) | 75% : 25% | [5] |
| 2-Methylcyclohexanol | Phosphoric Acid (H₃PO₄) | Not specified | ~7.9 : 1 | [8] |
Note: Product distribution can be influenced by kinetic versus thermodynamic control. Longer reaction times may alter the product ratios.[1]
Detailed Experimental Protocols
The following protocols are based on common laboratory procedures for the acid-catalyzed dehydration of 2-methylcyclohexanol.
Synthesis of this compound via Dehydration of 2-Methylcyclohexanol
This protocol details the dehydration of 2-methylcyclohexanol using an acid catalyst, followed by distillation to isolate the alkene products.
Materials:
-
2-methylcyclohexanol (mixture of cis and trans isomers)
-
Concentrated sulfuric acid (9M H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
Sodium bicarbonate solution (5% w/v) or 3M sodium hydroxide
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Boiling chips
Equipment:
-
Round-bottom flask (25 mL or 50 mL)
-
Fractional distillation apparatus (Hickman still or standard setup)
-
Heating mantle or sand bath with a magnetic stirrer
-
Separatory funnel
-
Erlenmeyer flask
-
Graduated cylinders
-
Pasteur pipettes
Procedure:
-
Reaction Setup:
-
To a 25 mL round-bottom flask, add 5.0 mL of 2-methylcyclohexanol and a few boiling chips.[2][9]
-
Carefully add 1.5 mL of 85% phosphoric acid or 3 mL of 9M sulfuric acid to the flask.[2][9] Swirl gently to mix the reagents.
-
Assemble a fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[9]
-
-
Distillation:
-
Heat the mixture gently using a heating mantle.[9]
-
Collect the distillate that boils below 111°C in a receiver cooled in an ice-water bath.[10] The boiling points of the expected products are approximately 110°C for this compound and 104°C for 3-methylcyclohexene.[2][8]
-
Continue the distillation until only a small amount of residue remains in the reaction flask or until the temperature rises significantly. If the distillation rate slows and less than 3-4 mL of distillate is collected, you can add a small amount of water to the reaction flask to help carry over the remaining product.[2]
-
-
Work-up:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate sequentially with:
-
10 mL of water.
-
10 mL of 5% sodium bicarbonate or 3M sodium hydroxide solution to neutralize any remaining acid.[2][9] Vent the separatory funnel frequently as carbon dioxide may be generated.
-
10 mL of saturated sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers.[2]
-
-
After each wash, allow the layers to separate and drain off the lower aqueous layer.
-
-
Drying and Isolation:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or calcium chloride to the flask to dry the product.[2][9] Swirl the flask and let it stand for 10-15 minutes. The product is dry when the drying agent no longer clumps together and some of it flows freely.
-
Carefully decant or filter the dried liquid into a pre-weighed vial.
-
-
Analysis:
-
Determine the mass of the product and calculate the percent yield.
-
Analyze the product mixture using gas chromatography (GC) to determine the relative proportions of this compound and 3-methylcyclohexene.[2][4][5][6] The identity of the peaks can be inferred from their boiling points, with the lower boiling 3-methylcyclohexene typically having a shorter retention time.[8]
-
Further characterization can be performed using NMR and IR spectroscopy.
-
Safety Precautions
-
Concentrated sulfuric and phosphoric acids are highly corrosive. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
This compound and its isomers are flammable. Keep away from open flames and ignition sources.
-
Perform the distillation in a well-ventilated fume hood.
By following these detailed protocols, researchers can reliably synthesize this compound for use in a variety of research and development applications. The provided quantitative data offers a benchmark for expected yields and product distributions, aiding in the optimization of the synthesis for specific needs.
References
- 1. Dehydration of 2-Methylcyclohexanol [thecatalyst.org]
- 2. Alkenes: Preparation, Reactions and Properties [sas.upenn.edu]
- 3. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 4. Experiment #5 [sas.upenn.edu]
- 5. uwosh.edu [uwosh.edu]
- 6. Dehydration of 2-Methylcyclohexanol via Gas Chromatography — Adam Cap [adamcap.com]
- 7. PC GAMESS Tutorial: Dehydration Reaction, Part 1 [people.chem.ucsb.edu]
- 8. Dehydration Of 2-Methylcyclohexene Lab Report - 570 Words | Bartleby [bartleby.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Application Note: Synthesis of 1-Methylcyclohexene via Acid-Catalyzed Dehydration
Introduction
1-Methylcyclohexene is a valuable cyclic olefin intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.[1] It is commonly prepared through the acid-catalyzed dehydration of 1-methylcyclohexanol. This reaction is a classic example of an E1 (unimolecular elimination) reaction, a fundamental process in organic chemistry.[1] The protocol described herein provides a robust method for this transformation, yielding a high-purity product.
The reaction proceeds via a three-step E1 mechanism. First, the hydroxyl group of the alcohol is protonated by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), forming a good leaving group (water).[1][2] Subsequently, the loss of a water molecule generates a stable tertiary carbocation. Finally, a weak base (such as water or the bisulfate ion) abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. According to Zaitsev's rule, the thermodynamically most stable, more substituted alkene will be the major product.[3][4] In this case, this compound is the primary product over its isomer, methylenecyclohexane.
This application note details the experimental protocol for the synthesis, purification, and characterization of this compound, providing researchers with a reliable method for its laboratory-scale production.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Concentration | Supplier |
| 1-Methylcyclohexanol | C₇H₁₄O | 114.19 | ≥97% | Sigma-Aldrich |
| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% (conc.) | Fisher Scientific |
| or Phosphoric Acid | H₃PO₄ | 98.00 | 85% (aq.) | J.T. Baker |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated (aq.) solution | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular, ≥98% | Acros Organics |
| Boiling Chips | - | - | Acid-resistant | Bel-Art |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Heating mantle with magnetic stirrer
-
Fractional distillation apparatus (distillation head, condenser, receiving flask)
-
Thermometer and adapter
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks (50 mL, 100 mL)
-
Graduated cylinders
-
Pasteur pipettes
-
Gas Chromatograph (GC) for analysis
Synthesis and Purification Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 20 g of 1-methylcyclohexanol and a few acid-resistant boiling chips.[1]
-
Catalyst Addition: While stirring, carefully and slowly add 5 mL of concentrated sulfuric acid (or 5 mL of 85% phosphoric acid) to the flask.[1][2] Caution: The addition is exothermic.
-
Distillation: Assemble a fractional distillation apparatus. Heat the mixture gently using a heating mantle. The lower-boiling products (this compound and water) will co-distill.[5] Collect the distillate that boils in the range of 90-115 °C. The boiling point of this compound is approximately 110-111 °C.[6][7] Continue the distillation until only a small amount of dark residue remains in the reaction flask.
-
Work-up: Transfer the collected distillate to a 125 mL separatory funnel.
-
Washing:
-
Wash the organic layer with 15 mL of water to remove the bulk of any co-distilled acid.
-
Carefully wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release CO₂ gas pressure.
-
Wash again with 15 mL of water.
-
-
Drying: Separate the organic layer and transfer it to a clean, dry 50 mL Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate to dry the crude product. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.
-
Final Purification: Decant or filter the dried liquid into a 50 mL round-bottom flask. Perform a final simple distillation, collecting the fraction that boils at 110-111 °C.[6][7] Weigh the purified product to determine the yield.
Product Characterization
-
Gas Chromatography (GC): Analyze the purity of the final product using GC. A typical successful synthesis will show a purity of >98%.[1]
-
Infrared (IR) Spectroscopy: Confirm the identity of the product. The IR spectrum should show a C=C stretch around 1650 cm⁻¹ and =C-H stretches around 3020 cm⁻¹. The broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) should be absent.
-
Qualitative Tests for Unsaturation:
-
Bromine Test: Adding a few drops of the product to a dilute solution of bromine in dichloromethane should cause the orange color of the bromine to disappear, indicating the presence of an alkene.[8]
-
Baeyer Test: Adding the product to a cold, dilute solution of potassium permanganate (KMnO₄) should result in the disappearance of the purple color and the formation of a brown precipitate (MnO₂), which is a positive test for an alkene.[8]
-
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |
| 1-Methylcyclohexanol | 114.19 | 165-167 | 0.919 | 1.460 |
| This compound | 96.17 | 110-111[6][7] | 0.811[6][7] | 1.450[6] |
Table 2: Typical Experimental Parameters and Results
| Parameter | Value |
| Reactants | |
| 1-Methylcyclohexanol | 20.0 g (0.175 mol) |
| Catalyst | |
| Concentrated H₂SO₄ | 5.0 mL |
| Conditions | |
| Reaction Temperature | ~90-100 °C (pot temp.)[1] |
| Results | |
| Theoretical Yield | 16.8 g |
| Typical Actual Yield | 12.6 - 15.1 g (75-90%)[1] |
| Purity (by GC) | >98%[1] |
Visualizations
Caption: The E1 mechanism for the dehydration of 1-methylcyclohexanol.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. echemi.com [echemi.com]
- 2. scribd.com [scribd.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. 1-メチル-1-シクロヘキセン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-METHYL-1-CYCLOHEXENE | 591-49-1 [chemicalbook.com]
- 8. turbo.vernier.com [turbo.vernier.com]
Application Note and Protocol: Dehydration of 2-Methylcyclohexanol for the Synthesis of 1-Methylcyclohexene
Introduction
The acid-catalyzed dehydration of 2-methylcyclohexanol is a classic organic chemistry experiment that serves as an excellent example of an E1 elimination reaction.[1][2][3] This process involves the removal of a water molecule from the alcohol to form a mixture of alkene isomers.[4][5] The reaction typically proceeds in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[4][6][7] The primary product, 1-methylcyclohexene, is formed in accordance with Zaitsev's rule, which states that in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product.[4][8][9] This application note provides a detailed protocol for the synthesis, purification, and analysis of this compound from 2-methylcyclohexanol.
Reaction Mechanism
The dehydration of 2-methylcyclohexanol proceeds through an E1 (unimolecular elimination) mechanism. This multi-step process involves the formation of a carbocation intermediate.[2][3]
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the 2-methylcyclohexanol, converting it into a good leaving group (water).[10]
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation.[11]
-
Carbocation Rearrangement (1,2-Hydride Shift): The secondary carbocation can undergo a rearrangement via a 1,2-hydride shift to form a more stable tertiary carbocation.[1][11] This rearrangement is a key step in favoring the formation of the Zaitsev product.
-
Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. This can result in a mixture of products: this compound (the major product), 3-methylcyclohexene, and methylenecyclohexane (a minor product).[2][8][9]
Figure 1: E1 Reaction Mechanism for the Dehydration of 2-Methylcyclohexanol.
Experimental Protocol
This protocol outlines the laboratory procedure for the dehydration of 2-methylcyclohexanol.
Materials and Reagents
| Reagent/Material | Properties |
| 2-Methylcyclohexanol (cis/trans mixture) | MW: 114.19 g/mol , BP: 165-168°C, Density: 0.93 g/mL[12] |
| 85% Phosphoric Acid (H₃PO₄) | Corrosive[13] |
| 9M Sulfuric Acid (H₂SO₄) | Corrosive[6] |
| 5% Sodium Bicarbonate (NaHCO₃) solution | |
| Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄) | Drying agent[14] |
| Boiling chips | |
| 25 mL or 50 mL Round-bottom flask | |
| Fractional distillation apparatus | |
| Heating mantle with variable transformer | |
| Separatory funnel | |
| Erlenmeyer flask | |
| Gas Chromatograph (GC) | For product analysis |
Procedure
-
Reaction Setup:
-
To a 25 mL round-bottom flask, add 6.0 mL of 2-methylcyclohexanol and 1.5 mL of 85% phosphoric acid (or 3 mL of 9M sulfuric acid).[5][13]
-
Add one or two boiling chips to the flask to ensure smooth boiling.[13]
-
Assemble a fractional distillation apparatus with the round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.[13]
-
-
Distillation:
-
Gently heat the reaction mixture using a heating mantle connected to a variable transformer.[13]
-
As the reaction proceeds, the lower-boiling alkene products will distill over.[1] The boiling points of the expected products are approximately 110°C for this compound and 104°C for 3-methylcyclohexene.[15]
-
Collect the distillate that comes over below 100-105°C.[4][14] Continue the distillation until only a small amount of dark residue remains in the reaction flask.
-
-
Work-up (Purification):
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate with an equal volume of 5% sodium bicarbonate solution to neutralize any remaining acid that may have co-distilled.[13] Be sure to vent the separatory funnel frequently as carbon dioxide gas may be produced.
-
Separate the layers and discard the lower aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the product by adding a small amount of a drying agent like anhydrous calcium chloride or sodium sulfate. Swirl the flask and add more drying agent until the liquid is clear and the drying agent no longer clumps together.[13][14]
-
-
Product Isolation and Analysis:
-
Carefully decant or filter the dried liquid into a pre-weighed vial to determine the final mass and calculate the percent yield.
-
Analyze the product mixture using Gas Chromatography (GC) to determine the relative percentages of the different alkene isomers formed.[6][14] A typical GC analysis will show peaks corresponding to this compound and 3-methylcyclohexene.[15]
-
Figure 2: Experimental workflow for the synthesis of this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Methylcyclohexanol | 114.19 | 165 - 168 | 0.930 |
| This compound | 96.17 | 110 | 0.810 |
| 3-Methylcyclohexene | 96.17 | 104 | 0.805 |
Data sourced from multiple experimental procedures.[5][12][15]
Table 2: Typical Reaction Conditions and Yields
| Parameter | Value | Reference |
| Starting Alcohol | 2-methylcyclohexanol | [5][13] |
| Acid Catalyst | 85% H₃PO₄ or 9M H₂SO₄ | [6][14] |
| Reaction Temperature | Distillation below 105°C | [14] |
| Typical Yield | 60-85% | [2][7] |
| Major Product | This compound | [4][9] |
| Minor Product(s) | 3-Methylcyclohexene, Methylenecyclohexane | [2][9] |
Table 3: Example Gas Chromatography (GC) Results
| Peak | Retention Time (min) | Compound | Relative Area (%) |
| 1 | 3.45 | 3-Methylcyclohexene | ~20-30% |
| 2 | 3.85 | This compound | ~70-80% |
Note: Retention times are illustrative. The compound with the lower boiling point (3-methylcyclohexene) will typically have a shorter retention time. The relative peak areas from the GC chromatogram correspond to the product distribution.[15][16]
Characterization
-
Gas Chromatography (GC): GC is the primary method for analyzing the product mixture. It separates the components based on their boiling points and allows for the quantification of the relative amounts of each isomer produced, confirming that this compound is the major product.[6][14][15]
-
Qualitative Tests for Unsaturation: The presence of the C=C double bond in the product can be confirmed using simple chemical tests:
Safety Precautions
-
Concentrated phosphoric acid and sulfuric acid are highly corrosive.[13] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles, and handle these reagents in a fume hood.
-
The alkene products are flammable.[17] Keep them away from ignition sources.
-
The distillation should be performed in a well-ventilated area.
Conclusion
The dehydration of 2-methylcyclohexanol is a reliable and instructive method for synthesizing this compound. The reaction proceeds via an E1 mechanism, and the product distribution is governed by Zaitsev's rule, favoring the most stable, substituted alkene.[4][8] The experimental protocol described allows for the efficient synthesis, purification, and analysis of the products, providing a practical application of fundamental organic chemistry principles for researchers and students.
References
- 1. youtube.com [youtube.com]
- 2. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 3. quora.com [quora.com]
- 4. uwosh.edu [uwosh.edu]
- 5. Alkenes: Preparation, Reactions and Properties [sas.upenn.edu]
- 6. Experiment #5 [sas.upenn.edu]
- 7. echemi.com [echemi.com]
- 8. Dehydration of 2-Methylcyclohexanol [thecatalyst.org]
- 9. PC GAMESS Tutorial: Dehydration Reaction, Part 1 [people.chem.ucsb.edu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chegg.com [chegg.com]
- 13. youtube.com [youtube.com]
- 14. Dehydration of an alcohol [cs.gordon.edu]
- 15. Dehydration Of 2-Methylcyclohexene Lab Report - 570 Words | Bartleby [bartleby.com]
- 16. Solved Gas Chromatogram For this compound and | Chegg.com [chegg.com]
- 17. Dehydration of 2-Methylcyclohexanol via Gas Chromatography — Adam Cap [adamcap.com]
Application Notes and Protocols: 1-Methylcyclohexene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclohexene is a versatile and readily available cyclic alkene that serves as a valuable starting material in a wide array of organic transformations. Its trisubstituted double bond offers a platform for regioselective and stereoselective reactions, making it a key building block in the synthesis of complex molecules, including pharmaceuticals, fragrances, and polymers. This document provides detailed application notes and experimental protocols for several key synthetic transformations starting from this compound.
Key Synthetic Applications
This compound can be functionalized through various reactions, including, but not limited to, hydroboration-oxidation, ozonolysis, epoxidation, and allylic halogenation. These transformations provide access to a diverse range of intermediates such as alcohols, ketones, aldehydes, and other functionalized cyclohexene derivatives.
Data Summary of Key Transformations
| Reaction | Reagents | Product(s) | Typical Yield (%) |
| Hydroboration-Oxidation | 1. BH₃•THF or 9-BBN 2. H₂O₂, NaOH | trans-2-Methylcyclohexanol | 90-98%[1] |
| Ozonolysis (Reductive Workup) | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | 6-Oxoheptanal | High |
| Epoxidation | m-CPBA or Peroxyacetic acid | This compound oxide | High[2][3] |
| Allylic Bromination | NBS, light/heat | 3-Bromo-1-methylcyclohexene | Varies |
Experimental Protocols
Synthesis of trans-2-Methylcyclohexanol via Hydroboration-Oxidation
This protocol describes the anti-Markovnikov hydration of this compound to yield trans-2-methylcyclohexanol. The use of a bulky borane reagent like 9-BBN enhances regioselectivity.
Workflow:
Figure 1: Workflow for the hydroboration-oxidation of this compound.
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the alkene in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 9-BBN solution (1.1 eq) dropwise via a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of H₂O₂ is exothermic.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure trans-2-methylcyclohexanol.
Synthesis of 6-Oxoheptanal via Ozonolysis
This protocol details the oxidative cleavage of this compound to form 6-oxoheptanal using a reductive workup.
Mechanism Overview:
Figure 2: Simplified mechanism of ozonolysis with reductive workup.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ozone (O₃) from an ozone generator
-
Dimethyl sulfide ((CH₃)₂S)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a persistent blue color is observed, indicating the consumption of the starting material.
-
Purge the solution with nitrogen or dry air to remove excess ozone.
-
Slowly add dimethyl sulfide (1.5 eq) to the cold solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 6-oxoheptanal.[4][5][6]
-
The product can be purified by distillation or column chromatography if necessary.
Synthesis of this compound Oxide via Epoxidation
This protocol describes the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).
Workflow:
Figure 3: Epoxidation of this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium sulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add m-CPBA (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with 10% sodium sulfite solution to quench excess peroxide.
-
Wash with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain this compound oxide. Note: The product is volatile.
Applications in Complex Molecule Synthesis
Synthesis of 2-Methylcyclohexanone
This compound is a convenient precursor for the synthesis of 2-methylcyclohexanone. This two-step process involves an initial hydroboration-oxidation to form trans-2-methylcyclohexanol, followed by oxidation of the secondary alcohol to the corresponding ketone.
Synthetic Pathway:
Figure 4: Synthesis of 2-methylcyclohexanone from this compound.
Precursor to Pharmaceuticals: The Case of Paroxetine
While not a direct precursor, derivatives of this compound are pivotal in the synthesis of complex pharmaceuticals like (±)-Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[7][8] The synthesis often involves the construction of a substituted piperidine ring, where the stereochemistry can be controlled starting from a chiral cyclohexene derivative. Although a direct synthesis from this compound is not standard, its chemistry is foundational for creating the necessary stereocenters on a six-membered ring.
Fragrance and Cooling Agents: Synthesis of WS-3
This compound derivatives are also utilized in the fragrance and flavor industry. For instance, the synthesis of the cooling agent WS-3 (N-Ethyl-p-menthane-3-carboxamide) can be envisioned starting from a derivative of this compound. The synthesis involves the formation of a p-menthane skeleton, which can be accessed through reactions of substituted cyclohexenes.
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken. Reaction conditions and yields may vary.
References
- 1. datapdf.com [datapdf.com]
- 2. brainly.com [brainly.com]
- 3. Predict the major products of the following reactions. b. trans-h... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 1-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the potential polymerization methods for 1-methylcyclohexene, a cyclic olefin with a six-membered ring. While specific literature on the homopolymerization of this compound is limited, this guide extrapolates from established polymerization techniques for structurally similar monomers. The protocols provided herein are representative and should be adapted and optimized for specific experimental setups.
Introduction
This compound is a cyclic alkene characterized by a six-membered carbon ring with a methyl group attached to one of the unsaturated carbons.[1][2] Its polymerization can theoretically proceed through several mechanisms, primarily cationic and coordination polymerization. The resulting polymer, poly(this compound), is a polyolefin, which is a class of polymers known for their hydrophobicity and chemical stability.[3][4] These properties make them of interest for various applications, including as biomaterials and components in drug delivery systems.[5][6]
This document outlines the theoretical basis and provides experimental guidelines for the cationic and Ziegler-Natta polymerization of this compound. It also discusses the potential applications of the resulting polymer in drug development, leveraging the known uses of hydrophobic polymers.
Polymerization Methods
Cationic Polymerization
Cationic polymerization is a chain-growth polymerization initiated by an electrophile, leading to a carbocationic propagating species. Alkenes with electron-donating substituents, such as this compound, are suitable monomers for this method. The methyl group on the double bond helps to stabilize the resulting tertiary carbocation, facilitating polymerization. Common initiators for cationic polymerization include Lewis acids (e.g., AlCl₃, BF₃·OEt₂) in the presence of a proton source (co-initiator) like water.[7][8]
Logical Relationship: Cationic Polymerization Initiation
Caption: General initiation scheme for the cationic polymerization of this compound.
Experimental Protocol: Cationic Polymerization of this compound with AlCl₃
This protocol is a representative procedure based on the cationic polymerization of other α-olefins.[9][10]
Materials:
-
This compound (purified by distillation over a drying agent like CaH₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Toluene (anhydrous)
-
Methanol (for termination)
-
Hexane (for precipitation)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.
-
Solvent and Monomer Addition: Under an inert atmosphere, add anhydrous toluene to the flask via a syringe. Cool the flask to the desired reaction temperature (e.g., -30 °C) using a suitable cooling bath. Add the purified this compound to the cooled solvent.
-
Initiator Preparation: In a separate, dry container, prepare a stock solution of AlCl₃ in anhydrous toluene.
-
Initiation: Slowly add the AlCl₃ solution to the stirred monomer solution via a syringe. The reaction is often rapid.
-
Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 30 minutes).
-
Termination: Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol or hexane.
-
Purification: Filter the precipitated polymer and wash it several times with the precipitating solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization: The resulting poly(this compound) should be characterized to determine its molecular weight (Mn), molecular weight distribution (polydispersity index, PDI), and structure.
-
Gel Permeation Chromatography (GPC): To determine Mn and PDI.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.[13][14]
Data Presentation: Example Table for Cationic Polymerization
| Entry | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (min) | Monomer Conversion (%) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| 1 | AlCl₃ | 100:1 | -30 | 30 | Data to be determined | Data to be determined | Data to be determined |
| 2 | BF₃·OEt₂ | 100:1 | -30 | 30 | Data to be determined | Data to be determined | Data to be determined |
| 3 | AlCl₃ | 200:1 | -30 | 30 | Data to be determined | Data to be determined | Data to be determined |
Note: The above table is a template for presenting experimental data. Actual values will depend on specific reaction conditions.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are coordination catalysts used for the polymerization of α-olefins.[15] A typical Ziegler-Natta catalyst system consists of a transition metal compound (e.g., TiCl₄) and an organoaluminum compound (co-catalyst, e.g., triethylaluminum, Al(C₂H₅)₃).[16][17] This method is renowned for producing polymers with high linearity and stereospecificity. The copolymerization of ethylene with 4-methylcyclohexene has been explored, although the incorporation of the cyclic monomer was found to be rather inefficient with some catalysts.[18][19]
Experimental Workflow: Ziegler-Natta Polymerization
Caption: A generalized workflow for the synthesis of poly(this compound) via Ziegler-Natta catalysis.
Experimental Protocol: Ziegler-Natta Polymerization of this compound
This is a representative protocol based on established procedures for olefin polymerization.[20][21]
Materials:
-
This compound (purified)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Anhydrous heptane or toluene
-
Methanol with HCl (for termination and catalyst residue removal)
-
Nitrogen or Argon gas
Procedure:
-
Reactor Setup: Use a similar setup as for cationic polymerization, ensuring all glassware is meticulously dried.
-
Solvent and Co-catalyst: Add anhydrous heptane or toluene to the reactor, followed by the triethylaluminum co-catalyst.
-
Catalyst Addition: Introduce the titanium tetrachloride catalyst to the stirred solution. The order of addition of catalyst and co-catalyst can influence the catalyst activity.
-
Monomer Feed: Introduce the purified this compound into the reactor. The polymerization is often carried out at a controlled temperature (e.g., 50-70 °C).
-
Polymerization: Maintain the reaction for the desired period, monitoring for any changes in viscosity.
-
Termination: Terminate the polymerization by adding acidified methanol. This deactivates the catalyst and precipitates the polymer.
-
Purification: The polymer is repeatedly washed with methanol to remove catalyst residues.
-
Drying: The purified polymer is dried under vacuum.
Data Presentation: Example Table for Ziegler-Natta Polymerization
| Entry | Catalyst System | [Al]:[Ti] Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| 1 | TiCl₄/Al(C₂H₅)₃ | 2:1 | 60 | 2 | Data to be determined | Data to be determined | Data to be determined |
| 2 | TiCl₄/Al(C₂H₅)₃ | 3:1 | 60 | 2 | Data to be determined | Data to be determined | Data to be determined |
| 3 | TiCl₃/Al(C₂H₅)₂Cl | 2:1 | 60 | 2 | Data to be determined | Data to be determined | Data to be determined |
Note: This table serves as a template for organizing experimental results.
Applications in Drug Development
While there is no direct literature on the use of poly(this compound) in drug delivery, its properties as a hydrophobic polyolefin suggest potential applications in this field.[22][23] Hydrophobic polymers are crucial in various drug delivery systems, primarily for controlling the release of therapeutic agents.[24]
Potential Applications:
-
Controlled-Release Formulations: The hydrophobicity of poly(this compound) would likely result in slow water penetration into a polymer matrix, leading to a sustained release of an encapsulated drug.[22] This is particularly beneficial for drugs that require a prolonged therapeutic effect.
-
Encapsulation of Hydrophobic Drugs: Poly(this compound) could serve as a carrier for hydrophobic drugs, which are often challenging to formulate due to their poor water solubility. The polymer could form the core of nanoparticles or microparticles, encapsulating the drug and improving its bioavailability.
-
Medical Device Coatings: The inert and hydrophobic nature of polyolefins makes them suitable for coating medical devices to improve biocompatibility or to create a barrier to prevent unwanted interactions with biological tissues.[5]
-
Component in Amphiphilic Copolymers: this compound could potentially be copolymerized with hydrophilic monomers to create amphiphilic block copolymers. These copolymers can self-assemble in aqueous environments to form micelles, which are effective nanocarriers for targeted drug delivery.
Logical Relationship: Hydrophobic Polymer in Drug Delivery
Caption: Conceptual diagram showing the potential role of poly(this compound) in a drug delivery system.
Conclusion
The polymerization of this compound presents an opportunity to synthesize a novel polyolefin with potential applications in materials science and drug development. While detailed experimental data is scarce, the principles of cationic and Ziegler-Natta polymerization provide a solid foundation for further research. The protocols outlined in this document are intended as a starting point for researchers to develop and optimize the synthesis of poly(this compound). Subsequent characterization and evaluation of its properties, particularly its biocompatibility and degradation profile, will be crucial in determining its utility as a biomaterial for drug delivery applications.
References
- 1. CAS 591-49-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. labinsights.nl [labinsights.nl]
- 4. Polyolefin Family - CD Bioparticles [cd-bioparticles.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US5468841A - Polymerization of energetic, cyclic ether monomers using boron trifluoride tetrahydrofuranate - Google Patents [patents.google.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. This compound | C7H12 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. pcbiochemres.com [pcbiochemres.com]
- 17. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Hydrophobic Polymers - Amerigo Scientific [amerigoscientific.com]
- 23. Hydrophobic polymer: Significance and symbolism [wisdomlib.org]
- 24. Significance of Hydrophobic Polymer in Novel Drug Delivery System - ProQuest [proquest.com]
The Strategic Utility of 1-Methylcyclohexene in Pharmaceutical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Methylcyclohexene, a readily available and versatile cyclic alkene, serves as a valuable building block in the synthesis of complex molecular architectures found in a variety of pharmaceutical agents. Its substituted cyclohexene ring provides a scaffold that can be stereoselectively functionalized through a range of chemical transformations. This document outlines key applications of this compound in pharmaceutical synthesis, providing detailed experimental protocols for its fundamental reactions and illustrating its strategic importance in the construction of bioactive molecules. While its direct incorporation into numerous final drug structures is not always the case, its role as a key intermediate for constructing specific stereocenters and ring systems is of significant interest in medicinal chemistry. One notable, albeit complex, potential application lies in the early stages of synthetic routes targeting compounds like the selective serotonin reuptake inhibitor (SSRI) paroxetine.[1]
Key Synthetic Transformations and Applications
This compound's reactivity is dominated by its endocyclic double bond, making it an excellent substrate for a variety of addition and cleavage reactions. These transformations are instrumental in creating chiral centers and introducing functional groups necessary for biological activity.
1. Hydroboration-Oxidation: Access to trans-2-Methylcyclohexanol
The hydroboration-oxidation of this compound is a cornerstone reaction that yields trans-2-methylcyclohexanol with high stereoselectivity. This anti-Markovnikov addition of water across the double bond provides a synthetically useful intermediate with defined stereochemistry, which can be crucial in the synthesis of chiral drugs.
2. Ozonolysis: Ring-Opening to a Keto-Aldehyde
Ozonolysis provides a powerful method for cleaving the cyclic structure of this compound to generate a linear keto-aldehyde, 6-oxoheptanal.[2] This bifunctional molecule can then be used in a variety of subsequent reactions, such as cyclizations and further functional group manipulations, to build more complex molecular frameworks. This strategy is particularly useful in the synthesis of natural products and other bioactive molecules where precise control over carbon chain length and functionality is required.
3. Epoxidation and Ring-Opening: Formation of Di-functionalized Cyclohexanes
The epoxidation of this compound, followed by nucleophilic ring-opening of the resulting epoxide, offers a pathway to 1,2-difunctionalized cyclohexanes. The regioselectivity of the ring-opening can be controlled by the choice of nucleophile and reaction conditions (acidic or basic), providing access to a diverse range of substituted cyclohexane derivatives that can serve as scaffolds for drug candidates.
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of 2-Methylcyclohexanol
This protocol describes the acid-catalyzed dehydration of 2-methylcyclohexanol to produce this compound.
-
Materials: 2-methylcyclohexanol, 85% Phosphoric acid (H₃PO₄), Anhydrous calcium chloride, Saturated sodium chloride solution, Sodium bicarbonate solution.
-
Procedure:
-
Place 2-methylcyclohexanol (0.5 mol) in a 250 mL round-bottom flask.
-
Slowly add 85% phosphoric acid (15 mL) to the flask while swirling.
-
Add a few boiling chips and assemble a simple distillation apparatus.
-
Heat the flask gently to distill the product. The distillation temperature should be kept below 100 °C.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with an equal volume of saturated sodium chloride solution.
-
Separate the organic layer and wash it with 10% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Finally, distill the dried product to obtain pure this compound.
-
-
Expected Yield: 75-85%
Table 1: Quantitative Data for Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-Methylcyclohexanol (0.5 mol) |
| Reagent | 85% Phosphoric acid (15 mL) |
| Product | This compound |
| Typical Yield | 75-85% |
| Boiling Point | 110-111 °C |
| Purity (GC) | >98% |
Protocol 2: Hydroboration-Oxidation of this compound
This protocol details the synthesis of trans-2-methylcyclohexanol from this compound.
-
Materials: this compound, Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF, anhydrous), 3M Sodium hydroxide (NaOH) solution, 30% Hydrogen peroxide (H₂O₂) solution, Diethyl ether.
-
Procedure:
-
In a flame-dried, nitrogen-flushed round-bottom flask, dissolve this compound (10 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃·THF (1 M solution in THF, 11 mL, 11 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and slowly add 3M NaOH solution (4 mL).
-
Carefully add 30% H₂O₂ solution (4 mL) dropwise, ensuring the temperature does not exceed 40 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
-
Expected Yield: 80-90%
Table 2: Quantitative Data for Hydroboration-Oxidation
| Parameter | Value |
| Starting Material | This compound (10 mmol) |
| Reagents | BH₃·THF, NaOH, H₂O₂ |
| Product | trans-2-Methylcyclohexanol |
| Typical Yield | 80-90% |
| Stereoselectivity | High for trans isomer |
Protocol 3: Ozonolysis of this compound
This protocol describes the oxidative cleavage of this compound to 6-oxoheptanal.
-
Materials: this compound, Dichloromethane (CH₂Cl₂, anhydrous), Ozone (O₃), Zinc dust (Zn), Acetic acid (CH₃COOH).
-
Procedure:
-
Dissolve this compound (10 mmol) in anhydrous dichloromethane (50 mL) in a flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen gas to remove the excess ozone.
-
Add zinc dust (2 g) and acetic acid (5 mL) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture to remove the zinc dust.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify 6-oxoheptanal by distillation under reduced pressure.
-
-
Expected Yield: 70-80%
Table 3: Quantitative Data for Ozonolysis
| Parameter | Value |
| Starting Material | This compound (10 mmol) |
| Reagents | O₃, Zn, CH₃COOH |
| Product | 6-Oxoheptanal |
| Typical Yield | 70-80% |
Visualizing Synthetic Pathways
Diagram 1: Synthesis of this compound
Caption: Acid-catalyzed dehydration of 2-methylcyclohexanol.
Diagram 2: Key Reactions of this compound
Caption: Major synthetic transformations of this compound.
Diagram 3: Logical Workflow for Utilizing this compound in Synthesis
Caption: Decision workflow for synthetic applications.
Conclusion
This compound is a powerful and versatile starting material in pharmaceutical synthesis. Its ability to undergo a variety of stereoselective and regioselective reactions makes it an invaluable tool for medicinal chemists. The protocols and applications outlined in this document provide a foundation for researchers to explore the full potential of this readily accessible building block in the development of novel therapeutic agents. Further exploration into its application in the total synthesis of complex natural products and their analogues will undoubtedly continue to expand its role in drug discovery.
References
Application of 1-Methylcyclohexene Derivatives in the Fragrance Industry: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylcyclohexene, a readily available cyclic alkene, is not utilized directly as a fragrance ingredient due to its simple hydrocarbon character. However, its structural motif is a key building block for a variety of valuable fragrance compounds. Through chemical modifications, the this compound scaffold is transformed into a range of derivatives, including alcohols, ketones, and esters, which exhibit desirable and commercially significant olfactory properties. These derivatives are appreciated for their diverse scent profiles, encompassing floral, fruity, and woody notes. This document provides an overview of the application of this compound as a precursor in the fragrance industry, detailing synthetic methodologies, olfactory characteristics of its derivatives, and protocols for sensory evaluation.
Introduction: From Precursor to Perfume
This compound serves as a versatile starting material in the synthesis of fragrance ingredients. Its double bond provides a reactive site for various chemical transformations, allowing for the introduction of functional groups that are crucial for eliciting an olfactory response. The fragrance industry continually seeks novel molecules to expand the perfumer's palette, and derivatives of cyclic hydrocarbons like this compound are of significant interest for creating unique and stable scent profiles.
Synthesis of Fragrance Ingredients from Cyclohexene Scaffolds
The conversion of a non-fragrant precursor like this compound into a valuable aroma chemical involves strategic chemical synthesis. Key reactions include hydroboration-oxidation, the Prins reaction, and hydroformylation, which introduce hydroxyl and carbonyl functionalities.
Synthesis of Floral Alcohols: The Case of Mayol®
A prominent example of a fragrance ingredient with a structure related to a this compound derivative is Mayol® (cis-4-(isopropyl)cyclohexanemethanol). This compound is highly valued for its fresh, clean, and soft floral aroma, reminiscent of lily-of-the-valley (muguet), magnolia, and tuberose.[1][2] While industrial synthesis of Mayol® typically starts from precursors like β-pinene or cuminic aldehyde, a laboratory-scale synthesis demonstrating the conversion of a substituted cyclohexene to a fragrant alcohol can be exemplified by the hydroboration-oxidation of 4-isopropyl-1-methylcyclohexene.[3][4][5] This reaction proceeds with anti-Markovnikov selectivity, placing the hydroxyl group on the less substituted carbon, a common strategy in fragrance synthesis to achieve specific isomers with desired olfactory properties.[6]
Table 1: Olfactory Profile and Properties of Mayol® (cis-4-(isopropyl)cyclohexanemethanol)
| Property | Description | Reference(s) |
| CAS Number | 13828-37-0 | [5] |
| Appearance | Colorless liquid | [5] |
| Odor Profile | Fresh, clean, soft floral, muguet, magnolia, with slightly spicy aldehydic undertones. | [2][7] |
| Olfactory Family | Floral | [7] |
| Perfumery Usage | Harmonizes with muguet, lilac, jasmine, and other floral notes. Enhances citrus notes and diffuses woody characters. | [1][5] |
| Recommended Usage | 0.5% - 6% in fragrance concentrate. | [5] |
| Vapor Pressure | 0.00672 Pa at 20°C | [2] |
| Flash Point | >99°C | [5] |
Experimental Protocols
Protocol for the Synthesis of 2-Methylcyclohexanol via Hydroboration-Oxidation of this compound
This protocol illustrates a key reaction type for converting this compound into an alcohol, a common functional group in fragrance molecules.
Objective: To synthesize 2-methylcyclohexanol from this compound.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous THF.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add the BH₃·THF solution dropwise via the dropping funnel while maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, ensuring the temperature does not exceed 40°C.
-
Stir the mixture at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by distillation to yield 2-methylcyclohexanol.
Diagram 1: Synthesis of 2-Methylcyclohexanol from this compound
Caption: Workflow for the synthesis of 2-methylcyclohexanol.
Protocol for Sensory Evaluation of Fragrance Ingredients
Objective: To determine the olfactory profile of a synthesized fragrance compound.
Materials:
-
Synthesized fragrance compound
-
Ethanol (perfumer's grade, odorless)
-
Smelling strips
-
Glass vials
-
A panel of trained or naive assessors (depending on the study objective)
-
Odor-free evaluation room with controlled ventilation and temperature.
Procedure:
-
Sample Preparation: Prepare a 10% solution of the fragrance compound in ethanol. Further dilutions (e.g., 1%, 0.1%) can be made to assess different facets of the odor.
-
Evaluation Setup: Dip smelling strips into the fragrance solution, ensuring they are submerged to the same depth. Allow the solvent to evaporate for a few seconds.
-
Olfactory Assessment: Present the smelling strips to the panelists in a controlled and randomized order.
-
Data Collection: Ask panelists to describe the odor at different time points (top notes, heart notes, and base notes after several hours) using a standardized questionnaire or vocabulary. Quantitative data can be collected by asking panelists to rate the intensity of different odor descriptors (e.g., floral, fruity, woody) on a scale.
-
Olfactory Fatigue Prevention: Ensure panelists take breaks between evaluating different samples and provide a neutral scent (like their own skin) to "reset" their sense of smell.
Diagram 2: Sensory Evaluation Workflow
Caption: Standard workflow for sensory evaluation of fragrances.
Olfactory Signaling Pathway
The perception of fragrance molecules begins with their interaction with olfactory receptors in the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of a specific scent in the brain.
Diagram 3: General Olfactory Signaling Pathway
Caption: Simplified diagram of the olfactory signaling cascade.
Conclusion
This compound is a valuable precursor in the synthesis of a diverse range of fragrance ingredients. Through established organic reactions, its hydrocarbon structure can be functionalized to produce alcohols, ketones, and other derivatives with desirable floral, fruity, and woody scents. The example of Mayol® highlights the commercial success of molecules with a similar structural backbone. The protocols provided for synthesis and sensory evaluation offer a framework for the development and assessment of new fragrance compounds derived from this versatile starting material. Further research into novel catalytic methods for the transformation of this compound can lead to the discovery of new and exciting aroma chemicals.
References
- 1. firmenich.com [firmenich.com]
- 2. MAYOL® [studio.dsm-firmenich.com]
- 3. cis-4-Isopropylcyclohexylmethanol | 13828-37-0 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. ScenTree - (Z)-Mayol® (CAS N° 13828-37-0) [scentree.co]
- 6. This compound is allowed to react with ${{B}_{2}}{{H}_{6}}$. The product is then treated with ${{H}_{2}}{{O}_{2}}$ and NaOH. The product formed is:\n \n \n \n \n [vedantu.com]
- 7. benthamscience.com [benthamscience.com]
Application Note: Gas Chromatography Analysis of 1-Methylcyclohexene Synthesis
Abstract
This application note provides a detailed protocol for the synthesis of 1-methylcyclohexene via the acid-catalyzed dehydration of 2-methylcyclohexanol. It further outlines a comprehensive method for the analysis of the resulting product mixture using gas chromatography with flame ionization detection (GC-FID). This document includes a step-by-step experimental procedure, parameters for the GC analysis, and a summary of expected quantitative results. Additionally, visual diagrams are provided to illustrate the reaction pathway and experimental workflows.
Introduction
This compound is a valuable intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals. A common and efficient method for its synthesis is the acid-catalyzed dehydration of 2-methylcyclohexanol. This elimination reaction typically yields a mixture of isomeric alkenes, primarily this compound and 3-methylcyclohexene, with this compound being the major product according to Zaitsev's rule.[1] Accurate determination of the product distribution is crucial for assessing the reaction's efficiency and selectivity. Gas chromatography (GC) is a powerful analytical technique for separating and quantifying the components of this volatile product mixture.[2][3]
Synthesis of this compound
Principle
The synthesis of this compound is achieved through the E1 elimination of water from 2-methylcyclohexanol, catalyzed by a strong acid such as sulfuric acid or phosphoric acid. The alcohol is protonated by the acid, forming a good leaving group (water). Departure of the water molecule results in a secondary carbocation, which can then rearrange to a more stable tertiary carbocation via a hydride shift. Deprotonation from an adjacent carbon atom yields the alkene products.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol: Synthesis and Purification
This protocol is based on established laboratory procedures for the dehydration of 2-methylcyclohexanol.[2][4]
Materials:
-
2-methylcyclohexanol
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
Saturated sodium chloride solution
-
10% Sodium carbonate solution
-
Anhydrous calcium chloride
-
Round-bottom flask (50 mL)
-
Distillation apparatus (Hickman still or simple distillation setup)
-
Separatory funnel
-
Erlenmeyer flask
-
Heating mantle or sand bath
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 10 mL of 2-methylcyclohexanol. While swirling, slowly add 2.5 mL of concentrated sulfuric acid or 5 mL of 85% phosphoric acid. Add a few boiling chips to the flask.
-
Distillation: Assemble a distillation apparatus. Heat the mixture gently using a heating mantle or sand bath. The product alkenes, being more volatile than the starting alcohol, will distill as they are formed. Collect the distillate, which will appear as a cloudy liquid (a mixture of the alkenes and water). The distillation temperature should be maintained below 100°C.
-
Work-up: Transfer the collected distillate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
10 mL of water to remove the bulk of the acid.
-
10 mL of 10% sodium carbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently as carbon dioxide gas may be evolved.
-
10 mL of saturated sodium chloride solution to help break any emulsions and remove dissolved water.
-
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride to dry the product. Swirl the flask and let it stand for 10-15 minutes. The liquid should become clear.
-
Final Distillation (Optional but Recommended): For higher purity, perform a final simple distillation of the dried product, collecting the fraction that boils between 100°C and 111°C.
Gas Chromatography Analysis
Principle
Gas chromatography separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. In this application, a non-polar capillary column is used, and the separation is primarily based on the boiling points of the components. The separated components are then detected by a flame ionization detector (FID), which generates a signal proportional to the amount of each analyte.
Caption: Workflow for the gas chromatography analysis of the product mixture.
Experimental Protocol: GC-FID Analysis
Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Any standard GC system equipped with a capillary inlet and FID |
| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase. |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate of 1-2 mL/min. |
| Injector | Split/Splitless injector |
| Injector Temperature | 250°C |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 50°C |
| Initial Hold Time | 2 minutes |
| Ramp Rate | 10°C/min |
| Final Temperature | 150°C |
| Final Hold Time | 2 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
| Hydrogen Flow | 30-40 mL/min |
| Air Flow | 300-400 mL/min |
| Makeup Gas (N₂ or He) | 25-30 mL/min |
Procedure:
-
Sample Preparation: Dilute a small amount of the purified product mixture in a volatile solvent such as hexane (e.g., 1:100 v/v).
-
GC Analysis: Inject the prepared sample into the gas chromatograph operating under the conditions specified in the table above.
-
Data Analysis:
-
Identify the peaks corresponding to this compound and 3-methylcyclohexene based on their retention times (this compound typically has a slightly longer retention time due to its higher boiling point).
-
Integrate the area under each peak.
-
Calculate the relative percentage of each isomer by dividing the area of the individual peak by the total area of all product peaks and multiplying by 100.
-
Data Presentation
The quantitative results from the GC analysis can be summarized in a table for easy comparison. The following table presents typical product distributions obtained from the dehydration of 2-methylcyclohexanol under acidic conditions as reported in various studies.
| Product | Retention Time (Relative) | Boiling Point (°C) | Typical Abundance (%) |
| 3-Methylcyclohexene | Shorter | 104 | 15 - 35[1] |
| This compound | Longer | 110 | 65 - 85[1] |
Note: Actual retention times will vary depending on the specific GC system and conditions used.
Conclusion
The acid-catalyzed dehydration of 2-methylcyclohexanol is a reliable method for the synthesis of this compound. Gas chromatography with flame ionization detection provides a robust and accurate method for the quantitative analysis of the resulting isomeric product mixture. The protocols and parameters outlined in this application note serve as a comprehensive guide for researchers and scientists working on the synthesis and analysis of this important chemical intermediate.
References
Protocol for the Purification of 1-Methylcyclohexene
Application Note: This document provides detailed protocols for the purification of 1-methylcyclohexene, a common intermediate in the synthesis of fragrances, pharmaceuticals, and modified polymers. The selection of the appropriate purification method depends on the initial purity of the material, the nature of the impurities, and the desired final purity. The protocols described herein are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is typically synthesized via the acid-catalyzed dehydration of 1-methylcyclohexanol or 2-methylcyclohexanol.[1][2][3][4][5][6] This synthesis route often yields a mixture of isomers, including 3-methylcyclohexene and 4-methylcyclohexene, as well as unreacted starting material and other byproducts.[4][5][6] For many applications, particularly in drug development, a high degree of purity is required, necessitating efficient purification strategies. The primary methods for purifying this compound are fractional distillation and flash column chromatography.
Common Impurities and Physical Properties
A successful purification strategy begins with an understanding of the potential impurities and their physical properties relative to this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₂ | 96.17 | 110-111 |
| 3-Methylcyclohexene | C₇H₁₂ | 96.17 | 104 |
| 4-Methylcyclohexene | C₇H₁₂ | 96.17 | 101-102 |
| Methylenecyclohexane | C₇H₁₂ | 96.17 | 102-103[7][8][9] |
| 1-Methylcyclohexanol | C₇H₁₄O | 114.19 | 155-157 |
| 2-Methylcyclohexanol | C₇H₁₄O | 114.19 | 163-166 |
Data sourced from[8][9][10] unless otherwise noted.
Purification Method Selection
The choice of purification method is guided by the boiling points of the impurities and the desired final purity. The following workflow provides a general decision-making framework.
Caption: Workflow for selecting a purification method for this compound.
Experimental Protocols
Purification by Fractional Distillation
Fractional distillation is the most common and effective method for purifying this compound, especially for separating it from its lower-boiling isomers.[3]
Objective: To separate this compound from isomeric impurities and residual starting materials.
Materials:
-
Crude this compound
-
Boiling chips
-
Heating mantle with a stirrer
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column with at least 10 theoretical plates)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Glass wool or aluminum foil for insulation
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips. Do not fill the flask to more than two-thirds of its capacity.
-
Distillation:
-
Begin heating the flask gently.
-
Insulate the fractionating column with glass wool or aluminum foil to maintain thermal equilibrium.
-
As the mixture begins to boil, observe the condensation ring slowly ascending the column. A slow ascent is crucial for good separation.
-
Collect the initial fraction (forerun) that distills at a lower temperature. This fraction will be enriched in the lower-boiling isomers (4-methylcyclohexene, methylenecyclohexane, and 3-methylcyclohexene). The head temperature should be monitored closely. Expect the forerun to distill between 101-109 °C.
-
Once the head temperature stabilizes at the boiling point of this compound (approximately 110-111 °C), change the receiving flask to collect the purified product.
-
Maintain a slow and steady distillation rate (1-2 drops per second).
-
Stop the distillation when the temperature begins to rise above 111 °C or when only a small amount of residue remains in the distilling flask. The higher-boiling residue will contain any unreacted methylcyclohexanols.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine their composition and the purity of the this compound fraction.[3][10]
Expected Outcome: This procedure can yield this compound with a purity of >98%.[2] The overall yield will depend on the composition of the crude mixture.
Purification by Flash Column Chromatography
For smaller-scale purifications or when distillation equipment is not suitable, flash column chromatography can be an effective alternative.
Objective: To isolate this compound from its isomers and more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[5]
-
Hexane (or pentane)
-
Ethyl acetate
-
Glass column for chromatography
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system by thin-layer chromatography (TLC). Since this compound is a nonpolar hydrocarbon, a nonpolar solvent system is required. A good starting point is pure hexane or pentane. The goal is to find a solvent system where the Rf value of this compound is approximately 0.2-0.3.[11]
-
Column Packing:
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Pack the column with silica gel using either a dry packing or slurry method.
-
Add a layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen solvent system to ensure uniform packing and remove any trapped air.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for better resolution, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column (dry loading).[12]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure from the compressed gas source to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by collecting small spots from the eluting fractions on a TLC plate and visualizing them under a UV lamp or with an appropriate stain (e.g., potassium permanganate).
-
-
Analysis and Product Recovery:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator.
-
Analyze the purity of the final product by GC or GC-MS.
-
Expected Outcome: Flash chromatography can provide high-purity this compound, particularly for removing more polar impurities. The separation of isomers will depend on the efficiency of the column and the chosen eluent system.
Safety Precautions
-
Flammability: this compound is a highly flammable liquid. All procedures should be conducted in a well-ventilated fume hood, away from sources of ignition.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Quantitative Data Summary
The following table summarizes typical results from the purification of this compound obtained from the dehydration of 2-methylcyclohexanol.
| Purification Method | Starting Material Composition | Final Purity of this compound | Typical Yield | Reference |
| Fractional Distillation | ~66% this compound, ~34% 3-methylcyclohexene | >98% | ~77% | [3][10] |
| Simple Distillation | Mixture from 1-methylcyclohexanol dehydration | >98% (after workup) | ~84% | [2] |
Note: The final purity and yield are highly dependent on the specific reaction conditions and the efficiency of the purification setup.
References
- 1. METHYLENECYCLOHEXANE | 1192-37-6 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Alkenes: Preparation, Reactions and Properties [sas.upenn.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 6. studylib.net [studylib.net]
- 7. Methylenecyclohexane - Wikipedia [en.wikipedia.org]
- 8. Methylenecyclohexane, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 1192-37-6 CAS MSDS (METHYLENECYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Experiment #5 [sas.upenn.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
1-Methylcyclohexene Reaction Condition Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for experiments involving 1-methylcyclohexene.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis of this compound
Q1: My acid-catalyzed dehydration of 1-methylcyclohexanol is giving a low yield. What are the possible causes and solutions?
A1: Low yields in the dehydration of 1-methylcyclohexanol are common and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is heated for a sufficient amount of time. Typically, heating at 90°C for 3 hours is recommended.[1] Monitor the reaction progress using Gas Chromatography (GC) if possible.
-
-
Side Reactions: Elevated temperatures can lead to side reactions like hydride shifts, forming more stable carbocations and leading to undesired alkene isomers.[1]
-
Solution: Carefully control the reaction temperature. Do not exceed 100°C.[1] Using a milder acid catalyst, such as phosphoric acid instead of sulfuric acid, can also minimize side reactions.
-
-
Loss of Product During Workup: this compound is volatile (boiling point ~110°C).[2][3]
-
Solution: Use an ice bath to cool the receiving flask during distillation to minimize evaporative losses.[4] Ensure all joints in the distillation apparatus are well-sealed.
-
Q2: I am observing multiple alkene isomers in my product mixture after dehydration of 2-methylcyclohexanol. How can I favor the formation of this compound?
A2: The formation of multiple isomers, such as this compound and 3-methylcyclohexene, is expected from the dehydration of 2-methylcyclohexanol due to Zaitsev's rule, which favors the formation of the more substituted (and generally more stable) alkene.[4][5] this compound is the more stable isomer.
-
Thermodynamic Control: To favor the thermodynamically more stable product, this compound, ensure the reaction reaches equilibrium.
-
Solution: Use a strong acid catalyst like sulfuric acid and a sufficiently high temperature (around 90-100°C) to allow for the equilibration of the isomeric products.[1]
-
Q3: What are the main challenges when synthesizing this compound via a Grignard reaction with cyclohexanone followed by dehydration?
A3: This two-step synthesis presents its own set of challenges:
-
Grignard Reagent Preparation and Handling: Methylmagnesium chloride is highly reactive and sensitive to moisture and air.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen).[6] Use dry solvents and glassware.
-
-
Temperature Control During Grignard Addition: The addition of cyclohexanone to the Grignard reagent is exothermic.
-
Incomplete Dehydration: The final acid-catalyzed dehydration step must be effective to achieve a high yield of this compound.
-
Solution: Use a catalyst like p-toluenesulfonic acid and reflux the mixture to ensure complete dehydration.[6]
-
Reactions of this compound
Q4: My hydroboration-oxidation of this compound is not producing the expected trans-2-methylcyclohexanol. What could be wrong?
A4: The hydroboration-oxidation of this compound should yield trans-2-methylcyclohexanol via an anti-Markovnikov, syn-addition mechanism.[8][9][10] If you are not obtaining the desired product, consider the following:
-
Reagent Quality: Borane (BH3) is a reactive reagent.
-
Solution: Use a fresh solution of BH3 in a suitable solvent like tetrahydrofuran (THF).
-
-
Reaction Conditions: The reaction is typically carried out in two distinct steps.
-
Solution: Ensure the first step (hydroboration) is complete before adding the oxidizing agents (hydrogen peroxide and a base like NaOH).[8]
-
-
Stereochemistry: The reaction is stereospecific.
-
Solution: The addition of BH3 is a syn-addition, meaning the boron and hydrogen add to the same face of the double bond. The subsequent oxidation replaces the boron with a hydroxyl group with retention of stereochemistry.[10]
-
Q5: I am attempting an allylic bromination of this compound with N-Bromosuccinimide (NBS) and getting a mixture of products. How can I improve the selectivity?
A5: Allylic bromination with NBS proceeds via a free-radical mechanism and can lead to multiple products.[11][12]
-
Radical Initiator: The reaction requires an initiator.
-
Solution: Use a radical initiator such as AIBN or irradiate the reaction mixture with UV light to facilitate the formation of the bromine radical.
-
-
Solvent: The choice of solvent is crucial.
-
Solution: Use a non-polar solvent like carbon tetrachloride (CCl4) to minimize ionic side reactions.
-
-
Product Distribution: The stability of the allylic radical intermediates will influence the product distribution. The reaction can produce both 3-bromo-1-methylcyclohexene and 1-(bromomethyl)cyclohexene.
Q6: My epoxidation of this compound with m-CPBA is slow or incomplete. What can I do?
A6: Epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) is generally a reliable reaction.[13] If you are facing issues, consider these points:
-
Reagent Purity: m-CPBA can decompose over time.
-
Solution: Use fresh or properly stored m-CPBA.
-
-
Solvent: The solvent can influence the reaction rate.
-
Solution: Use a chlorinated solvent like dichloromethane or chloroform.
-
-
Temperature: The reaction is typically run at or below room temperature.
-
Solution: If the reaction is slow, you can gently warm it, but be cautious as this may increase side reactions.
-
Data Presentation
Table 1: Synthesis of this compound - Reaction Conditions and Yields
| Method | Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| Acid-Catalyzed Dehydration | 1-Methylcyclohexanol | H₂SO₄ or H₃PO₄ | None | 80–100 °C | 75–90% | [1] |
| Base-Induced Elimination | 1-Methylcyclohexyl bromide | Sodium ethoxide (EtONa) | Ethanol | Reflux (78 °C) | ~82% | [1] |
| Grignard Reaction & Dehydration | Cyclohexanone, Methylmagnesium chloride | p-Toluenesulfonic acid | Tetrahydrofuran, 1,2-Dichloroethane | -10 °C to Reflux | ~92% | [6] |
| Catalytic Dehydrogenation | 1-Methylcyclohexane | 5% Pd/C | None | 350 °C | ~68% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Dehydration of 1-Methylcyclohexanol [1]
-
To a 250 mL round-bottom flask, add 20 g of 1-methylcyclohexanol.
-
While stirring, slowly add 5 mL of concentrated sulfuric acid dropwise.
-
Heat the mixture at 90°C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Set up a simple distillation apparatus and distill the product.
-
Analyze the distilled product using Gas Chromatography (GC) to determine purity and yield.
Protocol 2: Hydroboration-Oxidation of this compound [8][9]
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise with stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for an additional hour.
-
Slowly add 3 M aqueous sodium hydroxide (NaOH) to the reaction mixture, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂), keeping the temperature below 40°C.
-
Stir the mixture for 1 hour at room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting low yield in dehydration.
Caption: Workflow for hydroboration-oxidation.
References
- 1. echemi.com [echemi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C7H12 | CID 11574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alkenes: Preparation, Reactions and Properties [sas.upenn.edu]
- 5. Firefly (PC GAMESS) Tutorial: Dehydration Reaction, Part 5 [people.chem.ucsb.edu]
- 6. 1-METHYL-1-CYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 591-49-1 | Benchchem [benchchem.com]
- 8. brainly.com [brainly.com]
- 9. This compound is allowed to react with ${{B}_{2}}{{H}_{6}}$. The product is then treated with ${{H}_{2}}{{O}_{2}}$ and NaOH. The product formed is:\n \n \n \n \n [vedantu.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. A student adds NBS to a solution of this compound and irrad... | Study Prep in Pearson+ [pearson.com]
- 12. brainly.com [brainly.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 1-Methylcyclohexene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-methylcyclohexene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure the reaction is heated for the recommended duration at the optimal temperature (typically 80-100 °C for acid-catalyzed dehydration).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Loss of product during workup. | Use a fractional distillation apparatus to carefully separate the lower-boiling product from the starting alcohol.[2] Ensure all aqueous washes are performed efficiently to minimize product loss in the aqueous layer. | |
| Suboptimal reaction conditions. | For acid-catalyzed dehydration, ensure the correct concentration and amount of acid catalyst (e.g., H₂SO₄ or H₃PO₄) is used.[1][3] For base-induced elimination, use a strong, non-nucleophilic base like sodium ethoxide.[1] | |
| Presence of Impurities in the Final Product | Formation of isomeric side products (e.g., 3-methylcyclohexene, methylenecyclohexane). | According to Saytzeff's rule, the more substituted alkene (this compound) is the major product in acid-catalyzed dehydration.[4][5] To minimize less stable isomers, maintain careful temperature control and use a less coordinating acid like phosphoric acid. |
| Rearrangement of the carbocation intermediate. | The formation of a stable tertiary carbocation is a key step in the E1 mechanism of acid-catalyzed dehydration.[1] To avoid undesired rearrangements, it is crucial to control the temperature. | |
| Incomplete removal of starting material (1-methylcyclohexanol). | Improve the efficiency of the distillation. The boiling point of 1-methylcyclohexanol is significantly higher than this compound, so a careful fractional distillation should effectively separate them.[2] | |
| Reaction Mixture Turns Dark or Charred | Strong acid catalyst causing polymerization or decomposition. | Add the acid catalyst dropwise and with cooling to control the initial exothermic reaction. Consider using a milder acid catalyst, such as phosphoric acid, instead of sulfuric acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound in a laboratory setting?
A1: The most common and efficient laboratory method is the acid-catalyzed dehydration of 1-methylcyclohexanol.[1][3][6] This reaction typically employs a strong acid like sulfuric acid or phosphoric acid as a catalyst and proceeds via an E1 elimination mechanism.[1]
Q2: What are the expected major and minor products in the acid-catalyzed dehydration of 1-methylcyclohexanol?
A2: The major product is this compound, the more substituted and thermodynamically stable alkene, following Zaitsev's rule.[4][5] Minor products can include the less stable isomer, methylenecyclohexane.[5] Under certain conditions, rearrangement to form other isomers like 3-methylcyclohexene can also occur.[2]
Q3: How can I confirm the purity and identity of my synthesized this compound?
A3: The purity and identity of the product can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7][8] Infrared (IR) spectroscopy can also be used to identify the presence of the C=C double bond.
Q4: Are there alternative methods to synthesize this compound?
A4: Yes, an alternative method is the base-induced elimination (E2 reaction) from a 1-methylcyclohexyl halide, such as 1-bromo-1-methylcyclohexane, using a strong base like sodium ethoxide.[1] Other less common methods include the Wittig reaction and the Diels-Alder reaction.
Q5: What safety precautions should I take when performing the acid-catalyzed dehydration of 1-methylcyclohexanol?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated strong acids like sulfuric acid are highly corrosive and should be handled with extreme care.[1]
Experimental Protocols
Method 1: Acid-Catalyzed Dehydration of 1-Methylcyclohexanol
This protocol describes the synthesis of this compound via the dehydration of 1-methylcyclohexanol using phosphoric acid.
Materials:
-
1-Methylcyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄) (optional, as a co-catalyst)
-
Saturated sodium chloride solution
-
3M Sodium hydroxide solution
-
Anhydrous calcium chloride
-
Round-bottom flask
-
Fractional distillation apparatus
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
In a round-bottom flask, combine 1-methylcyclohexanol and 85% phosphoric acid. A few drops of concentrated sulfuric acid can be added as a co-catalyst.[2]
-
Assemble a fractional distillation apparatus with the round-bottom flask.
-
Heat the mixture gently to initiate the reaction and begin distillation. The temperature of the distillate should be monitored and kept below the boiling point of 1-methylcyclohexanol.
-
Collect the distillate, which will be a mixture of this compound and water.
-
Transfer the distillate to a separatory funnel and wash successively with a saturated sodium chloride solution, a 3M sodium hydroxide solution to neutralize any remaining acid, and again with the saturated sodium chloride solution.[2]
-
Separate the organic layer and dry it over anhydrous calcium chloride.[2]
-
Perform a final simple distillation to obtain pure this compound.
Method 2: Base-Induced Elimination from 1-Methylcyclohexyl Bromide
This protocol outlines the synthesis of this compound from 1-methylcyclohexyl bromide via an E2 elimination.
Materials:
-
1-Methylcyclohexyl bromide
-
Sodium ethoxide (EtONa)
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Dissolve 1-methylcyclohexyl bromide in absolute ethanol in a round-bottom flask.
-
Add sodium ethoxide to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for the recommended time.[1]
-
After cooling, add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent by rotary evaporation and purify the resulting this compound by distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Material | Reagents | Temperature (°C) | Typical Yield (%) | Purity (%) | Reference |
| 1-Methylcyclohexanol | H₂SO₄ | 80–100 | 75–90 | >98 | [1] |
| 1-Methylcyclohexanol | H₃PO₄ | ~120 | ~77 | Not specified | [7] |
| 1-Methylcyclohexyl bromide | Sodium ethoxide in Ethanol | Reflux (78) | 80–85 | Not specified | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. echemi.com [echemi.com]
- 2. Alkenes: Preparation, Reactions and Properties [sas.upenn.edu]
- 3. brainly.com [brainly.com]
- 4. teachoo.com [teachoo.com]
- 5. Solved The alcohol 1-methylcyclohexanol, undergoes | Chegg.com [chegg.com]
- 6. 8.1 Preparing Alkenes: A Preview of Elimination Reactions - Organic Chemistry | OpenStax [openstax.org]
- 7. youtube.com [youtube.com]
- 8. This compound | C7H12 | CID 11574 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Methylcyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylcyclohexene.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound via acid-catalyzed dehydration of 2-methylcyclohexanol?
A1: The most prevalent byproducts are isomers of this compound. These include 3-methylcyclohexene and methylenecyclohexane. The formation of these byproducts is often attributed to the reaction mechanism, which involves a carbocation intermediate that can undergo rearrangement.[1][2]
Q2: What is the typical distribution of this compound and its isomeric byproducts?
A2: The product distribution can vary based on reaction conditions. However, in a typical acid-catalyzed dehydration of 2-methylcyclohexanol, a common distribution analyzed by gas chromatography is approximately 66.35% this compound and 33.65% 3-methylcyclohexene.[3] this compound is generally the major product due to the formation of the more substituted and thermodynamically stable alkene, in accordance with Zaitsev's rule.[3]
Q3: How can I minimize the formation of the 3-methylcyclohexene byproduct?
A3: Minimizing the 3-methylcyclohexene byproduct involves controlling the reaction conditions to favor the formation of the more stable this compound. This can be achieved by:
-
Choice of Acid Catalyst: While strong acids like sulfuric acid are effective, they can also promote carbocation rearrangements. Using a milder acid, such as phosphoric acid, can sometimes offer better selectivity.
-
Temperature Control: Carefully controlling the reaction temperature is crucial. Higher temperatures can provide the energy needed for the carbocation to rearrange to form the less stable isomer. Following a protocol with a specific temperature range is recommended.[4]
-
Reaction Time: Prolonged reaction times at elevated temperatures can lead to an equilibrium mixture of the isomers.
Q4: Is polymerization a concern during the synthesis of this compound?
A4: Yes, under certain conditions, polymerization of the alkene products can occur, leading to a decrease in the yield of the desired monomeric product and the formation of a dark, tarry residue in the reaction flask.[3] This is more likely to happen in the presence of strong acids and at higher temperatures.
Troubleshooting Guides
Issue 1: Low Yield of this compound
-
Possible Cause 1: Incomplete Reaction.
-
Troubleshooting: Ensure that the reaction has been allowed to proceed for the recommended amount of time and at the specified temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) if possible.
-
-
Possible Cause 2: Loss of Product During Workup.
-
Troubleshooting: this compound is volatile. Ensure that all distillation and extraction steps are performed with appropriate cooling and without delay. Check for leaks in your distillation apparatus.
-
-
Possible Cause 3: Polymerization of the Product.
-
Troubleshooting: If a significant amount of dark, viscous residue is observed in the reaction flask, polymerization is likely.[3] To mitigate this, avoid excessive heating and consider using a milder acid catalyst. Ensure prompt distillation of the product as it is formed.
-
Issue 2: High Percentage of 3-Methylcyclohexene Byproduct
-
Possible Cause 1: Carbocation Rearrangement.
-
Troubleshooting: This is the primary pathway to 3-methylcyclohexene formation.[1] To disfavor this rearrangement, maintain strict temperature control and avoid overheating. Using phosphoric acid instead of sulfuric acid may reduce the extent of rearrangement.
-
-
Possible Cause 2: Isomerization of the Product.
-
Troubleshooting: If the product is allowed to remain in the hot acidic mixture for an extended period, this compound can isomerize to 3-methylcyclohexene. Distill the product from the reaction mixture as it forms to prevent this.
-
Data Presentation
Table 1: Typical Product Distribution in the Dehydration of 2-Methylcyclohexanol
| Product | Percentage (%) |
| This compound | 66.35 |
| 3-Methylcyclohexene | 33.65 |
Data obtained from gas chromatography analysis of the product mixture.[3]
Experimental Protocols
Protocol: Synthesis of this compound via Dehydration of 2-Methylcyclohexanol [4][5]
-
Reaction Setup: In a round-bottom flask, combine 3 mL of 2-methylcyclohexanol with 1 mL of 85% phosphoric acid.[4] Add a magnetic stir bar.
-
Distillation Setup: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Place a collection vial, pre-weighed, in an ice bath to receive the distillate.
-
Dehydration: Heat the mixture in the round-bottom flask to approximately 120°C using a heating mantle.[4] Stir the mixture continuously.
-
Product Collection: Collect the distillate, which will be a mixture of this compound, its isomers, and water. Continue distillation until no more product is distilling over.
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
10 mL of water
-
10 mL of 3M aqueous sodium hydroxide
-
10 mL of saturated sodium chloride solution.[5]
-
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
-
Drying: Add a small amount of a suitable drying agent, such as anhydrous magnesium sulfate, to the organic layer to remove any residual water.[4]
-
Final Purification: Carefully decant or filter the dried organic layer into a clean, pre-weighed vial.
-
Analysis: Determine the final yield of the product. Analyze the product composition using gas chromatography to determine the ratio of this compound to its byproducts.
Visualizations
Caption: Byproduct formation pathway in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Challenges in the Purification of 1-Methylcyclohexene
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the purification of 1-Methylcyclohexene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from methylcyclohexanol?
A1: Crude this compound, particularly from acid-catalyzed dehydration of 2-methylcyclohexanol or 1-methylcyclohexanol, typically contains several types of impurities:
-
Positional Isomers: 3-Methylcyclohexene and 4-Methylcyclohexene are common byproducts.[1][2] The reaction of 2-methylcyclohexanol can yield a mixture with a significant percentage of 3-methylcyclohexene.[3]
-
Exocyclic Isomer: Methylenecyclohexane can also be formed, though often in smaller amounts.
-
Unreacted Starting Material: Residual 1-methylcyclohexanol or 2-methylcyclohexanol.
-
Water: A primary byproduct of dehydration reactions.
-
Catalyst: Traces of the acid catalyst (e.g., sulfuric or phosphoric acid) may be present.[3]
-
Polymers: this compound can be prone to polymerization, especially under acidic conditions or during prolonged heating.[4][5]
Q2: Why is the separation of isomeric impurities from this compound so challenging?
A2: The primary challenge lies in the very similar physical properties of the isomers, especially their boiling points (see Table 1). This compound and its isomers have boiling points that are very close to each other, making separation by standard distillation difficult.[1][2] Effective separation requires high-efficiency fractional distillation with a column that has a high number of theoretical plates.[6]
Q3: How can I prevent polymerization during purification and storage?
A3: Polymerization is often initiated by acid residues, heat, or light. To minimize this:
-
Neutralize: Thoroughly wash the crude product with a base (e.g., dilute sodium bicarbonate or sodium hydroxide solution) to remove any residual acid catalyst.[3]
-
Minimize Heat Exposure: Avoid excessive temperatures and prolonged heating during distillation. Vacuum distillation can be employed to lower the boiling point, though it is often not necessary for this compound.
-
Use an Inhibitor: For long-term storage, adding a stabilizer like hydroquinone at a low concentration (~10 ppm) can effectively prevent polymerization.[4][7]
-
Proper Storage: Store the purified product in a tightly sealed container in a cool, dark, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[8][9]
Q4: What is the recommended method for analyzing the purity of this compound?
A4: Gas Chromatography (GC) is the most effective and commonly used method to determine the purity of this compound and quantify the percentage of isomeric impurities.[3] The lower boiling point isomers, like 3-methylcyclohexene, will have a shorter retention time. For structural confirmation and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.[10] Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also valuable for confirming the structure and identifying functional group impurities.[11][12]
Troubleshooting Guide
Problem: My GC analysis shows multiple peaks, indicating a mixture of isomers.
-
Cause: The synthesis reaction conditions (e.g., type of acid, temperature) likely favored the formation of multiple isomers. The primary isomers are typically 3-methylcyclohexene and this compound.[3]
-
Solution:
-
Optimize Distillation: The most direct method for separation is high-efficiency fractional distillation.[6] Use a long, insulated fractionating column (e.g., Vigreux or packed column) to maximize the number of theoretical plates.
-
Slow Distillation Rate: Collect the distillate very slowly (e.g., 1-2 drops per second) to allow the vapor-liquid equilibria to be established effectively within the column.[3]
-
Monitor Temperature: Carefully monitor the temperature at the distillation head. A stable, lower temperature plateau will correspond to the lower-boiling isomer (3-methylcyclohexene, ~104°C), while a rising temperature followed by a higher, stable plateau will indicate the desired this compound (~110°C).[2][3] Collect these fractions separately.
-
Problem: The yield of purified product after distillation is very low.
-
Cause 1: Inefficient Distillation Setup. Significant product can be lost due to a large apparatus surface area (holdup volume), poor insulation of the column, or leaks in the system.
-
Solution: Use an appropriately sized apparatus for the scale of your reaction. Ensure all joints are properly sealed. Insulate the fractionating column and distillation head with glass wool or aluminum foil to maintain the temperature gradient.
-
-
Cause 2: Polymerization. Heating the crude product for an extended period, especially in the presence of acid traces, can cause it to polymerize, leaving a non-volatile residue in the distillation flask.[4]
-
Solution: Ensure the crude product is thoroughly neutralized and washed before distillation. Do not overheat the distillation pot.
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Problem: My final product is cloudy or a wet sample is confirmed by spectroscopy (e.g., broad peak ~3400 cm⁻¹ in IR).
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Cause: Incomplete removal of water after the aqueous wash steps. The drying agent was either insufficient, inefficient, or not given enough time to work.
-
Solution:
-
Choose the Right Drying Agent: Use an adequate amount of a suitable anhydrous drying agent like magnesium sulfate (fast-acting) or sodium sulfate.[12] Calcium chloride can also be used.[3]
-
Ensure Sufficient Contact Time: Gently swirl the flask and allow the product to stand over the drying agent for at least 15-20 minutes. The liquid should be perfectly clear before decanting or filtering. If the drying agent clumps together, add more until some remains free-flowing.
-
Re-dry if Necessary: If the distilled product is cloudy, it can be redissolved in a non-polar solvent (like diethyl ether), dried again over an anhydrous salt, the solvent removed by simple distillation or rotary evaporation, and then the product re-distilled if necessary.
-
Data Center
Table 1: Physical Properties of Common C₇H₁₂ Isomers
| Compound | Structure | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰/D) |
| This compound | 110-111[4] | 0.811[4] | 1.450[4] | |
| 3-Methylcyclohexene | 104[2] | 0.805[2] | ~1.444 | |
| 4-Methylcyclohexene | 101-102 | 0.799 | ~1.441 | |
| Methylenecyclohexane | 102-103 | 0.809 | 1.453 |
Key Experimental Protocols
Protocol 1: Purification of this compound by Extraction and Fractional Distillation
This protocol assumes the crude product is from an acid-catalyzed dehydration reaction.
1. Quenching and Neutralization:
-
Allow the crude reaction mixture to cool to room temperature.
-
Carefully transfer the mixture to a separatory funnel. If a distillation was performed directly from the reaction flask, use the collected distillate.
-
Wash the organic layer with 10 mL of water. Drain the lower aqueous layer.
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Add 10 mL of 3 M aqueous sodium hydroxide or 5% sodium bicarbonate solution to the separatory funnel.[3] Stopper and shake gently, venting frequently to release any pressure from CO₂ evolution. This step neutralizes the residual acid catalyst.
-
Drain the aqueous layer.
2. Aqueous Work-up:
-
Wash the organic layer with 10 mL of saturated sodium chloride solution (brine).[3] This helps to remove residual water and some water-soluble impurities.
-
Separate and discard the aqueous layer.
3. Drying the Organic Layer:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous calcium chloride or magnesium sulfate.[3][12] Swirl the flask.
-
Let the mixture stand for 15-20 minutes until the liquid is clear. If the drying agent clumps, add more until some particles remain free-flowing.
-
Carefully decant or filter the dried liquid into a round-bottom flask suitable for distillation.
4. Fractional Distillation:
-
Assemble a fractional distillation apparatus using a fractionating column (e.g., Vigreux) between the distillation flask and the distillation head. Ensure all glass joints are secure.
-
Add a few boiling chips or a magnetic stir bar to the distillation flask.
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Heat the flask gently using a heating mantle.
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Collect any initial low-boiling fractions (forerun) separately. This may contain lower-boiling isomers like 4-methylcyclohexene or 3-methylcyclohexene.
-
When the temperature at the distillation head stabilizes near 110°C, place a clean, pre-weighed collection flask to collect the this compound fraction.[1][13]
-
Continue distillation until the temperature either drops or rises sharply, or until only a small residue remains in the distillation flask. Do not distill to dryness.
-
Weigh the collected pure fraction and analyze its purity by GC.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 3-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 3. Alkenes: Preparation, Reactions and Properties [sas.upenn.edu]
- 4. 1-METHYL-1-CYCLOHEXENE | 591-49-1 [chemicalbook.com]
- 5. CAS 591-49-1: this compound | CymitQuimica [cymitquimica.com]
- 6. youtube.com [youtube.com]
- 7. chembk.com [chembk.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. This compound | C7H12 | CID 11574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Cyclohexene, 1-methyl- [webbook.nist.gov]
Technical Support Center: 1-Methylcyclohexene Storage and Polymerization Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 1-methylcyclohexene to prevent unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2][3][4] It is highly recommended to store the container tightly sealed under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen, which can promote polymerization.
Q2: Why is it necessary to add an inhibitor to this compound for storage?
A2: this compound, like many unsaturated hydrocarbons, is prone to slow polymerization over time, especially when exposed to heat, light, or oxygen.[5][6] This process can lead to the formation of oligomers and polymers, which will affect the purity of the compound and may interfere with experimental results. An inhibitor is added to quench the free radicals that initiate the polymerization process, thereby extending the shelf life of the product.
Q3: What are the common inhibitors used for this compound, and at what concentration?
A3: Common free-radical inhibitors used for stabilizing alkenes include hydroquinone (HQ) and butylated hydroxytoluene (BHT). For this compound, hydroquinone is often added at a concentration of approximately 10 ppm.[5] BHT is also a widely used inhibitor for monomers, typically at concentrations around 0.01% by weight.[1] The choice and concentration of inhibitor can impact the induction period before polymerization begins.
Q4: What are the visual signs of this compound polymerization?
A4: The initial stages of polymerization may not be visually apparent. However, as polymerization progresses, you might observe an increase in the viscosity of the liquid. In more advanced stages, the liquid may become cloudy or hazy, and eventually, solid polymer particles may become visible. Any deviation from a clear, colorless liquid should be considered a potential sign of degradation.
Q5: How can I confirm if my this compound has started to polymerize?
A5: The most reliable method to confirm polymerization is through analytical techniques. Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess the purity of the this compound. The appearance of new peaks with higher retention times is indicative of the formation of dimers, trimers, and other oligomers.
Troubleshooting Guide
Q1: I noticed that my stored this compound has a yellowish tint. What should I do?
A1: A yellowish tint can be an early indicator of degradation or the presence of impurities. It is recommended to first check the purity of the material using GC-MS. If the purity is still acceptable for your application, you may be able to continue using it, but it should be monitored closely for further changes. If high-purity material is critical, it is best to repurify the this compound by distillation, making sure to add a fresh inhibitor to the distilled product.
Q2: My this compound appears cloudy. Can I still use it?
A2: Cloudiness is a strong indicator that polymerization has occurred to a significant extent. The suspended particles are likely polymers. It is not recommended to use the material in this state for most applications, as the polymer can interfere with reactions and introduce impurities. The product should be disposed of according to your institution's safety guidelines.
Q3: I need to remove the inhibitor from this compound before my reaction. How can I do this?
A3: The inhibitor can be removed by passing the this compound through a column of activated alumina or by washing with an aqueous alkaline solution (e.g., dilute NaOH) to remove phenolic inhibitors like hydroquinone or BHT. After washing, the organic layer should be dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate) and then distilled. The purified, inhibitor-free this compound should be used immediately as it will be highly susceptible to polymerization.
Data Presentation
The following table summarizes the typical effectiveness of common inhibitors for stabilizing alkenes. Note that the induction period can vary based on storage temperature, exposure to light, and the presence of oxygen.
| Inhibitor | Typical Concentration | Effectiveness | Key Considerations |
| Hydroquinone (HQ) | 10 - 100 ppm | Good | Effective in the presence of trace oxygen. |
| Butylated Hydroxytoluene (BHT) | 50 - 200 ppm (0.005 - 0.02%) | Very Good | Volatile, which can be advantageous for removal. |
| 4-tert-Butylcatechol (TBC) | 10 - 50 ppm | Excellent | Often used for highly reactive monomers. |
This data is representative of inhibitors for unsaturated monomers and provides a general guideline. Optimal concentrations for this compound may vary.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
Objective: To evaluate the stability of this compound under elevated temperatures to predict its shelf life.
Methodology:
-
Prepare several small, amber glass vials with PTFE-lined caps.
-
Add the same volume of inhibitor-containing this compound to each vial.
-
Blanket the headspace of each vial with an inert gas (e.g., nitrogen) before sealing tightly.
-
Place the vials in ovens set at different elevated temperatures (e.g., 40°C, 50°C, and 60°C).
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At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature.
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Allow the vial to cool to room temperature.
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Analyze the sample using Gas Chromatography (GC) to determine the purity of this compound and to detect the formation of any oligomers.
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Plot the degradation of this compound over time at each temperature to determine the rate of degradation. The Arrhenius equation can then be used to extrapolate the predicted shelf life at room temperature.[7]
Protocol 2: GC-MS Analysis for Detection of Oligomers
Objective: To develop a GC-MS method for the routine quality control of this compound and the early detection of polymerization.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane).
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan from m/z 35 to 500.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Search for peaks at higher retention times, which may correspond to dimers, trimers, and other oligomers. The mass spectra of these peaks will show molecular ions corresponding to multiples of the this compound monomer unit (96.17 g/mol ).
-
Quantify the percentage of oligomers relative to the monomer to assess the extent of polymerization.
-
Mandatory Visualizations
Caption: Free-Radical Polymerization Mechanism.
Caption: Accelerated Stability Study Workflow.
Caption: Troubleshooting Logic for Stored this compound.
References
- 1. Free-Radical Chain Reaction and Polymerization of Alkenes [moodle.tau.ac.il]
- 2. m.youtube.com [m.youtube.com]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. ijnrd.org [ijnrd.org]
- 5. 18.5. Radical Polymerization of Alkenes, Polymers | Organic Chemistry II [courses.lumenlearning.com]
- 6. Cyclohexene, 1-methyl- [webbook.nist.gov]
- 7. microchemlab.com [microchemlab.com]
Technical Support Center: 1-Methylcyclohexene Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the distillation of 1-methylcyclohexene.
I. Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The boiling point of this compound is approximately 110-111 °C at atmospheric pressure.
Q2: What are the most common impurities in a this compound sample?
A2: Common impurities often depend on the synthetic route. In the frequently used acid-catalyzed dehydration of 2-methylcyclohexanol, the most common impurities are the isomers 3-methylcyclohexene and 4-methylcyclohexene. Unreacted starting material, 1-methylcyclohexanol or 2-methylcyclohexanol, and the saturated analog, methylcyclohexane, may also be present.
Q3: How can I tell if my distillation is effectively separating this compound from its isomers?
A3: Due to the close boiling points of the isomers, a simple distillation will likely not be sufficient. A fractional distillation column with a high number of theoretical plates is necessary. Monitor the temperature at the distillation head closely. A stable temperature plateau around 110 °C indicates the collection of pure this compound. Fluctuations or a gradual increase in temperature suggest co-distillation of isomers. For accurate assessment, it is recommended to analyze the collected fractions using Gas Chromatography (GC).
Q4: My distilled this compound is wet. How can I dry it?
A4: If your product is cloudy or contains a separate aqueous layer, it indicates the presence of water. This can occur if the crude product was not adequately dried before distillation or if an azeotrope with water has formed. To dry the distilled product, you can use a suitable drying agent such as anhydrous magnesium sulfate (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄). Allow the product to stand over the drying agent for a period, then filter to remove the solid.
II. Troubleshooting Guides
This section addresses specific problems you may encounter during the distillation of this compound.
Problem 1: The distillation temperature is not stable and fluctuates.
| Possible Cause | Solution |
| Inefficient Fractional Distillation Column: The column may not have enough theoretical plates to separate the close-boiling isomers effectively. | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). |
| Heating Rate is Too High: An excessive heating rate can lead to "bumping" and carry over of higher boiling point impurities. | Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second). |
| Poor Insulation: Heat loss from the distillation column can disrupt the equilibrium between the liquid and vapor phases. | Insulate the distillation column and head with glass wool or aluminum foil to maintain a consistent temperature gradient. |
Problem 2: The yield of pure this compound is very low.
| Possible Cause | Solution |
| Incomplete Reaction: The initial synthesis of this compound may not have gone to completion, leaving a large amount of unreacted starting material. | Optimize the reaction conditions (e.g., reaction time, temperature, catalyst concentration) to maximize the conversion of the starting alcohol. |
| Loss of Product During Workup: Product may be lost during extraction and washing steps prior to distillation. | Ensure proper phase separation during extractions and minimize the number of transfers. Back-extract the aqueous layers with a small amount of a suitable solvent to recover any dissolved product. |
| Co-distillation with Impurities: A significant portion of the desired product may be collected in fractions containing impurities. | Improve the efficiency of the fractional distillation as described in Problem 1. Collect smaller fractions and analyze their purity by GC to identify the purest fractions. |
Problem 3: The distillation proceeds at a constant temperature, but it is significantly lower or higher than the expected 110 °C.
| Possible Cause | Solution |
| Formation of an Azeotrope: this compound may form a minimum-boiling azeotrope with a contaminant, such as water or a solvent from the reaction workup. This will result in a constant boiling point that is lower than that of the pure components. | Identify the azeotrope: If water is suspected, the distillate will appear cloudy. Break the azeotrope: Azeotropic distillation with an entrainer (e.g., toluene) can be used. The entrainer forms a new, lower-boiling azeotrope with one of the components (often water), which can be removed. Alternatively, pressure-swing distillation can be employed as azeotropic composition is pressure-dependent. |
| Systematic Pressure Difference: The atmospheric pressure in your laboratory may be significantly different from standard sea-level pressure (760 mmHg). | Use a nomograph to correct the expected boiling point for the measured atmospheric pressure in your lab. |
| Thermometer Calibration Issue: The thermometer may not be calibrated correctly. | Calibrate the thermometer using a substance with a known, sharp boiling point. |
III. Quantitative Data
The following table summarizes the boiling points of this compound and its common impurities at standard atmospheric pressure.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₂ | 96.17 | 110-111 [1] |
| 3-Methylcyclohexene | C₇H₁₂ | 96.17 | 104 |
| 4-Methylcyclohexene | C₇H₁₂ | 96.17 | 103[2] |
| Methylcyclohexane | C₇H₁₄ | 98.19 | 101[3][4] |
| 1-Methylcyclohexanol | C₇H₁₄O | 114.19 | 155[5][6] |
| 2-Methylcyclohexanol | C₇H₁₄O | 114.19 | 168-174 |
IV. Experimental Protocol: Fractional Distillation of this compound
This protocol outlines a general procedure for the purification of this compound by fractional distillation, typically following its synthesis from the dehydration of 2-methylcyclohexanol.
1. Preparation of the Crude Product:
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Following the reaction, quench the reaction mixture and perform necessary aqueous workup steps (e.g., washing with sodium bicarbonate solution and brine).
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Separate the organic layer and dry it thoroughly over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Filter to remove the drying agent.
2. Assembly of the Fractional Distillation Apparatus:
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Set up a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
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Ensure all glassware joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
3. Distillation Procedure:
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Add the dry crude this compound to the round-bottom flask, along with a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently.
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Observe the vapor rising through the fractionating column. A "reflux ring" of condensing vapor should slowly ascend the column.
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Insulate the column with glass wool or aluminum foil to minimize heat loss and ensure a proper temperature gradient.
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Collect a forerun fraction, which will contain any low-boiling impurities.
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When the temperature at the distillation head stabilizes at the boiling point of this compound (around 110 °C), change the receiving flask to collect the main fraction.
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Maintain a slow and steady distillation rate (1-2 drops per second).
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Continue collecting the fraction as long as the temperature remains stable.
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If the temperature begins to drop, it indicates that most of the this compound has distilled. If the temperature rises significantly, it suggests the distillation of higher-boiling impurities. In either case, stop the distillation or change the receiving flask to collect a final fraction.
-
Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and charring of residues.
4. Analysis of Fractions:
-
Analyze the collected fractions by Gas Chromatography (GC) to determine their purity and the efficiency of the separation.
V. Visualizations
Caption: A troubleshooting workflow for this compound distillation.
Caption: Separation of methylcyclohexene isomers by fractional distillation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemstations.com [chemstations.com]
- 3. US2561624A - Separation of cyclohexane and benzene by azeotropic distillation - Google Patents [patents.google.com]
- 4. rushim.ru [rushim.ru]
- 5. ventilazioneindustriale.it [ventilazioneindustriale.it]
- 6. bhu.ac.in [bhu.ac.in]
Technical Support Center: Synthesis of 1-Methylcyclohexene
Welcome to the technical support center for the synthesis of 1-methylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the various synthetic routes for this important compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Method 1: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol
This is a common and cost-effective method for synthesizing this compound. However, it is prone to side reactions and requires careful control of experimental conditions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Loss of product during distillation. - Polymerization of the alkene product. - Formation of side products such as 3-methylcyclohexene and methylenecyclohexane. | - Increase reaction time or temperature, but monitor carefully to avoid side reactions. - Ensure efficient cooling of the receiving flask during distillation to minimize the loss of the volatile product. - Use a lower reaction temperature and a less corrosive acid like phosphoric acid to reduce polymerization. - Optimize the reaction temperature and choice of acid catalyst to favor the formation of the more stable this compound (Zaitsev's rule). Phosphoric acid is often preferred over sulfuric acid as it is less prone to cause charring and oxidation. |
| Product is Contaminated with Side Products | - Carbocation rearrangement. - Non-selective elimination. | - Use a milder acid catalyst (e.g., phosphoric acid instead of sulfuric acid) to reduce the likelihood of carbocation rearrangements. - Maintain a lower reaction temperature to favor the formation of the thermodynamically more stable this compound.[] |
| Reaction Mixture Turns Dark or Chars | - Use of a strong, oxidizing acid like sulfuric acid. - High reaction temperature. | - Switch to a non-oxidizing acid such as phosphoric acid. - Lower the reaction temperature and ensure even heating with good stirring. |
| Water in the Final Product | - Incomplete drying. - Co-distillation with water. | - Ensure the use of a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) and allow for adequate contact time. - After distillation, wash the organic layer with a saturated sodium chloride solution (brine) to help remove dissolved water before the final drying step. |
Method 2: Base-Induced Elimination (Dehydrohalogenation) of 1-Bromo-1-methylcyclohexane
This method offers an alternative to acid-catalyzed dehydration and can provide good yields of this compound. The choice of base is crucial for the success of this reaction.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Competing SN2 substitution reaction, especially with less hindered bases. - Incomplete reaction. | - Use a sterically hindered, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) to favor elimination over substitution. - Ensure the reaction goes to completion by using a sufficient excess of the base and an appropriate reaction time and temperature. |
| Formation of Hofmann Product (Methylenecyclohexane) | - Use of a very bulky base. | - While bulky bases are good for promoting elimination, extremely hindered bases can favor the formation of the less substituted alkene (Hofmann product). A balance is needed; potassium tert-butoxide generally gives a good yield of the Zaitsev product, this compound. |
| Starting Material Remains | - Insufficiently strong base. - Low reaction temperature. | - Use a stronger base like an alkoxide (e.g., sodium ethoxide, potassium tert-butoxide). - Increase the reaction temperature to the reflux temperature of the solvent. |
Method 3: Catalytic Dehydrogenation of Methylcyclohexane
This method is often used in industrial settings for the production of toluene from methylcyclohexane, with this compound as a potential intermediate or side product. Precise control over the catalyst and reaction conditions is key to maximizing the yield of the desired alkene.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of Methylcyclohexane | - Catalyst deactivation. - Insufficient reaction temperature. | - Regenerate the catalyst. For platinum or palladium catalysts, this can involve controlled oxidation to burn off carbon deposits, followed by reduction.[2] - Increase the reaction temperature, but be aware that higher temperatures can also lead to more side reactions and faster catalyst deactivation. |
| Low Selectivity to this compound | - Over-dehydrogenation to toluene. - Isomerization reactions on the catalyst surface. | - Optimize the reaction conditions (temperature, pressure, and space velocity) to favor the formation of the mono-alkene. - Choose a catalyst with appropriate acidity and metal dispersion to minimize isomerization. |
| Catalyst Deactivation | - Coking (carbon deposition) on the catalyst surface. - Sintering (agglomeration) of metal particles at high temperatures. | - To remove coke, a controlled burn-off with a dilute oxygen stream followed by reduction is a common regeneration procedure.[2] - To minimize sintering, operate at the lowest possible temperature that still provides adequate conversion and consider using a thermally stable catalyst support. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is most suitable for a laboratory-scale synthesis of this compound?
A: For most laboratory settings, the acid-catalyzed dehydration of 2-methylcyclohexanol is a practical and cost-effective choice. It uses readily available starting materials and does not require specialized high-pressure equipment. However, careful control of the reaction conditions is necessary to achieve good purity and yield.
Q2: What is Zaitsev's rule and how does it apply to the synthesis of this compound?
A: Zaitsev's rule states that in an elimination reaction, the more substituted (more stable) alkene will be the major product. In the dehydration of 2-methylcyclohexanol, the formation of this compound (a tri-substituted alkene) is favored over 3-methylcyclohexene (a di-substituted alkene).[]
Q3: How can I purify the this compound product?
A: The most common method for purifying this compound is fractional distillation. Due to its relatively low boiling point (110 °C), it can be effectively separated from the starting alcohol (e.g., 2-methylcyclohexanol, boiling point ~165-168 °C) and higher-boiling side products. After distillation, washing with water and a mild base (like sodium bicarbonate solution) can remove any residual acid catalyst, followed by drying over an anhydrous salt.
Q4: What are the main safety precautions to consider during these syntheses?
A:
-
Acid-Catalyzed Dehydration: Concentrated acids like sulfuric and phosphoric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Base-Induced Elimination: Strong bases like potassium tert-butoxide are caustic and can cause severe burns. Handle with care and wear appropriate PPE. The solvents used (e.g., ethanol) are often flammable.
-
Catalytic Dehydrogenation: This reaction is typically carried out at high temperatures and pressures and involves flammable hydrogen gas. It should only be performed in a specialized reactor with appropriate safety features. The catalysts, particularly palladium and platinum on carbon, can be pyrophoric (ignite spontaneously in air) after use and should be handled with care.
Q5: Can I use a different starting material for the base-induced elimination?
A: Yes, any suitable 1-methylcyclohexyl halide can be used. 1-bromo-1-methylcyclohexane is a common choice. The reactivity of the halide (I > Br > Cl) will influence the reaction conditions required.
Data Presentation
Table 1: Comparison of Catalysts for Acid-Catalyzed Dehydration of 2-Methylcyclohexanol
| Catalyst | Typical Temperature (°C) | Typical Yield of this compound (%) | Selectivity for this compound | Notes |
| Sulfuric Acid (H₂SO₄) | 80 - 100 | 75 - 85 | Moderate | Prone to causing charring and side reactions. |
| Phosphoric Acid (H₃PO₄) | 90 - 120 | 80 - 90 | Good | Less oxidizing and generally leads to a cleaner reaction with fewer byproducts. |
| Solid Acid Catalysts (e.g., Zeolites, Amberlyst) | 150 - 250 | Variable | Good to Excellent | Can offer easier separation and potential for reuse, but may require higher temperatures. |
Table 2: Comparison of Bases for Dehydrohalogenation of 1-Bromo-1-methylcyclohexane
| Base | Solvent | Typical Yield of this compound (%) | Notes |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol or THF | > 90 | A bulky, non-nucleophilic base that strongly favors elimination over substitution. |
| Sodium Ethoxide (NaOEt) | Ethanol | 80 - 85 | A strong base that is also a good nucleophile, so some substitution byproducts may form. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | THF or CH₂Cl₂ | > 90 | A non-nucleophilic, sterically hindered amine base that is effective for E2 reactions. |
Table 3: Performance of Catalysts for Methylcyclohexane Dehydrogenation
| Catalyst | Support | Temperature (°C) | Conversion of Methylcyclohexane (%) | Selectivity to Toluene (%) | Notes |
| Platinum (Pt) | Alumina (Al₂O₃) | 300 - 400 | High | High | A very active and selective catalyst, but susceptible to deactivation by coking. |
| Palladium (Pd) | Carbon (C) | 300 - 400 | Moderate to High | Good | Generally less active than platinum but can be more resistant to certain types of poisoning. |
| Nickel (Ni) | Alumina (Al₂O₃) | 350 - 450 | Moderate | Moderate | A less expensive alternative to precious metals, but typically requires higher temperatures and is more prone to deactivation. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol with Phosphoric Acid
-
To a round-bottom flask equipped with a magnetic stir bar, add 20.0 g of 2-methylcyclohexanol.
-
Carefully add 5 mL of 85% phosphoric acid to the flask while stirring.
-
Set up a fractional distillation apparatus with the round-bottom flask as the distilling flask. The receiving flask should be cooled in an ice bath.
-
Heat the reaction mixture to a gentle boil. The temperature of the vapor at the still head should be maintained below 120 °C.
-
Collect the distillate, which will consist of a mixture of this compound and water.
-
Transfer the distillate to a separatory funnel and wash it sequentially with 10 mL of water, 10 mL of 10% sodium bicarbonate solution, and 10 mL of saturated sodium chloride solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter or decant the dried product into a clean, dry flask.
-
Purify the this compound by fractional distillation, collecting the fraction that boils at 109-111 °C.
Protocol 2: Base-Induced Elimination of 1-Bromo-1-methylcyclohexane with Potassium tert-Butoxide
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 10.0 g of 1-bromo-1-methylcyclohexane in 50 mL of anhydrous tert-butanol.
-
Add 8.0 g of potassium tert-butoxide to the solution in portions while stirring.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water.
-
Extract the aqueous mixture with two 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 50 mL of water and 50 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the resulting liquid by fractional distillation to obtain this compound.
Mandatory Visualizations
References
Technical Support Center: Solvent Effects on 1-Methylcyclohexene Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for common reactions involving 1-methylcyclohexene. The focus is on understanding and mitigating the effects of solvents on reaction outcomes.
Hydroboration-Oxidation of this compound
The hydroboration-oxidation of this compound is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding trans-2-methylcyclohexanol as the major product.[1][2] The reaction is stereospecific, with the hydroboration step involving a syn-addition of the borane and the oxidation step proceeding with retention of stereochemistry.[2][3]
Solvent Effects on Hydroboration-Oxidation
Ethers are the most common solvents for hydroboration due to their ability to solvate the borane reagent (BH₃), typically as a borane-tetrahydrofuran (BH₃-THF) complex.[1][4] This complexation stabilizes the otherwise highly reactive and difficult-to-handle diborane (B₂H₆).[4] The choice of ether can influence reaction rates and yields.
| Solvent | Key Properties & Effects | Typical Yield | Reference |
| Tetrahydrofuran (THF) | Forms a stable complex with borane, making it the most common and effective solvent.[4] Promotes high regioselectivity and stereoselectivity. | >90% | [1][5] |
| Diethyl Ether (Et₂O) | Can also be used but is more volatile and flammable than THF. The borane complex is less stable. | 85-95% | General Knowledge |
| DME (1,2-Dimethoxyethane) | A higher-boiling ether, useful for less reactive alkenes requiring higher temperatures. Can sometimes lead to slightly faster reaction rates. | >90% | General Knowledge |
| Dichloromethane (CH₂Cl₂) | Generally avoided as chlorinated solvents can potentially react with borane. | Not Recommended | General Knowledge |
Experimental Protocol: Hydroboration-Oxidation
This protocol details the synthesis of trans-2-methylcyclohexanol from this compound.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃-THF) solution (1 M)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, syringe, magnetic stir bar, ice bath, separatory funnel
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar and a septum. Cool the flask in an ice-water bath.
-
Hydroboration: Add this compound to the flask. Slowly add the BH₃-THF solution dropwise via syringe while stirring.[1] The reaction is typically complete after stirring for 1-2 hours at room temperature.
-
Oxidation: Cool the flask again in an ice bath. Cautiously and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.[4] Caution: This addition can be exothermic.
-
Work-up: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude alcohol product.
-
Purification: The crude product can be purified further by distillation or column chromatography.
Troubleshooting and FAQs for Hydroboration-Oxidation
Q1: My yield of trans-2-methylcyclohexanol is very low. What went wrong?
-
A1: Low yields can result from several factors:
-
Moisture: Borane reacts violently with water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.[1]
-
Improper Stoichiometry: One mole of BH₃ reacts with three moles of the alkene.[2] Ensure you are using the correct molar ratios.
-
Incomplete Oxidation: The oxidation step requires a sufficient amount of both NaOH and H₂O₂. If the solution is not basic enough, the oxidation will be inefficient.
-
Loss during Work-up: The product alcohol has some water solubility. Ensure thorough extraction from the aqueous layer.
-
Q2: I see a significant amount of unreacted this compound in my final product analysis. Why?
-
A2: This indicates an incomplete hydroboration step. The BH₃-THF solution may have degraded due to improper storage (exposure to air/moisture). Alternatively, the reaction time may have been insufficient.
Q3: My NMR spectrum shows a mixture of cis- and trans-2-methylcyclohexanol. Why did I lose stereoselectivity?
-
A3: While the reaction is highly stereoselective for the trans product, contamination or side reactions can lead to the cis isomer.[1] Using a bulky borane reagent (e.g., 9-BBN) can sometimes improve selectivity, although it is generally not necessary for this substrate.
Reaction Pathway and Workflow Diagrams
Acid-Catalyzed Hydration of this compound
Acid-catalyzed hydration adds water across the double bond of this compound according to Markovnikov's rule.[6] The reaction proceeds through a carbocation intermediate, leading to the formation of the more stable tertiary carbocation.[7] The final product is 1-methylcyclohexanol.
Solvent Effects on Acid-Catalyzed Hydration
The solvent plays a critical role as it is also the nucleophile (water). The presence of a co-solvent can affect reaction rates and equilibrium.
| Solvent System | Key Properties & Effects | Typical Yield | Reference |
| Water (with H₂SO₄ or H₃PO₄) | Water acts as both the solvent and the reactant. The reaction is an equilibrium, often requiring an excess of water to drive it to the product side.[6][8] | 60-70% | [9] |
| Water/THF | Tetrahydrofuran (THF) is used as a co-solvent to increase the solubility of the non-polar alkene in the aqueous medium.[8] | 70-80% | [8] |
| Water/Sulfolane | Sulfolane as a co-solvent has been shown to affect the equilibrium conversion. Increasing sulfolane concentration can decrease the equilibrium conversion.[10] | Variable | [10] |
| Ethanol/Water | Using an alcohol as a co-solvent can lead to competing ether formation (e.g., 1-ethoxy-1-methylcyclohexane) as a side product. | Not Ideal | General Knowledge |
Experimental Protocol: Acid-Catalyzed Hydration
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Tetrahydrofuran (THF) (optional co-solvent)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle, separatory funnel
Procedure:
-
Setup: To a round-bottom flask, add this compound and water (and THF if used).
-
Acid Addition: While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid.
-
Reaction: Attach a condenser and heat the mixture under reflux for 1-2 hours to ensure the reaction goes to completion.
-
Neutralization: After cooling, carefully transfer the mixture to a separatory funnel and neutralize the acid by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the product with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter to remove the drying agent and evaporate the solvent. The resulting 1-methylcyclohexanol can be purified by distillation.
Troubleshooting and FAQs for Acid-Catalyzed Hydration
Q1: The main product I isolated is a polymer, not the alcohol. What happened?
-
A1: The carbocation intermediate can be attacked by another alkene molecule instead of water, initiating cationic polymerization. This is a common side reaction. To minimize it, use a low concentration of the alkene, a more dilute acid, and avoid excessively high temperatures.
Q2: My yield is low, and I recovered a lot of starting material. How can I improve this?
-
A2: This reaction is reversible.[11] According to Le Châtelier's principle, you can drive the equilibrium toward the product by using a large excess of water. Increasing the reaction time or the temperature (within limits to avoid polymerization) can also help.
Q3: I'm seeing an unexpected ether product in my GC-MS analysis.
-
A3: If you used an alcohol (like ethanol) as a co-solvent, it can act as a nucleophile and attack the carbocation intermediate, leading to the formation of an ether side product. Use a non-nucleophilic co-solvent like THF or dioxane to avoid this.
Reaction Pathway and Troubleshooting Logic
Epoxidation of this compound
Epoxidation of this compound involves the addition of a single oxygen atom across the double bond to form an epoxide (oxirane) ring.[12] A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[12] The reaction is a concerted, stereospecific syn-addition.[13]
Solvent Effects on Epoxidation
The choice of solvent is crucial to prevent the acid-catalyzed ring-opening of the newly formed epoxide.[13]
| Solvent | Key Properties & Effects | Typical Yield | Reference |
| Dichloromethane (CH₂Cl₂) | A common, non-protic solvent that provides good solubility for both the alkene and m-CPBA. It is relatively unreactive. | >90% | [14][15] |
| Chloroform (CHCl₃) | Similar to CH₂Cl₂, it is a standard solvent for epoxidations. | >90% | [13] |
| Acetonitrile (CH₃CN) | A polar aprotic solvent. Can be used, but may be slower than chlorinated solvents for some substrates. | 80-90% | [16][17] |
| Methanol (CH₃OH) | Avoid. Protic solvents like methanol can lead to the opening of the epoxide ring to form a diol or methoxy-alcohol derivative, significantly reducing the yield of the desired epoxide.[13] | Low / Not Recommended | [13][16] |
| Acetone | Can be used as a solvent, especially in reactions generating the oxidizing agent in situ (e.g., with oxone).[16][18] | 85-95% | [16][18] |
Experimental Protocol: Epoxidation with m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfite (Na₂SO₃) solution (10%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, ice bath, separatory funnel
Procedure:
-
Setup: Dissolve this compound in dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA in dichloromethane. Add this solution dropwise to the stirred alkene solution.
-
Reaction: Allow the reaction to stir at room temperature for several hours or until TLC analysis shows the consumption of the starting material.
-
Quenching: Quench the excess peroxy acid by adding 10% sodium sulfite solution and stirring for 15 minutes.
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct, and then with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile epoxide.
Troubleshooting and FAQs for Epoxidation
Q1: My main product is a diol (1,2-dihydroxy-1-methylcyclohexane), not the epoxide. Why?
-
A1: This indicates that the epoxide ring has opened. This is typically caused by the presence of water and acid.[13] Ensure you are using an anhydrous, non-protic solvent (like CH₂Cl₂) and that your starting materials are dry. The m-CPBA reagent is acidic, and its byproduct (m-chlorobenzoic acid) is also acidic. A thorough wash with sodium bicarbonate during work-up is essential to remove these acids promptly.
Q2: The reaction is very slow or incomplete.
-
A2: The reactivity of m-CPBA can decrease over time if not stored properly (it should be kept refrigerated). Use fresh m-CPBA if possible. Alternatively, the reaction may require a longer reaction time or a slight increase in temperature, but monitor carefully to avoid side reactions.
Q3: How do I safely handle m-CPBA?
-
A3: m-CPBA is a potentially explosive solid, especially when impure or subjected to shock or friction.[13][14] It should be handled with care, using non-metal spatulas.[14] Always store it in a vented container in a refrigerator. It is often sold with ~25% water for stabilization.
Logical Diagram for Troubleshooting Epoxidation
References
- 1. Solved EXPERIMENT 29 A Hydroboration-Oxidation of | Chegg.com [chegg.com]
- 2. This compound is allowed to react with ${{B}_{2}}{{H}_{6}}$. The product is then treated with ${{H}_{2}}{{O}_{2}}$ and NaOH. The product formed is:\n \n \n \n \n [vedantu.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. youtube.com [youtube.com]
- 5. Solved Report: Hydroboration of this compound | Chegg.com [chegg.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. brainly.com [brainly.com]
- 8. 8.1 Preparing Alkenes: A Preview of Elimination Reactions - Organic Chemistry | OpenStax [openstax.org]
- 9. docsity.com [docsity.com]
- 10. research.rug.nl [research.rug.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The reaction of this compound with mCPBA yields product X. Upon tre.. [askfilo.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scholars.northwestern.edu [scholars.northwestern.edu]
- 18. community.wvu.edu [community.wvu.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Methylcyclohexene and 3-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-methylcyclohexene and 3-methylcyclohexene, focusing on three key electrophilic addition reactions: hydroboration-oxidation, epoxidation, and hydrobromination. This analysis is supported by thermodynamic data, product distribution analysis, and detailed experimental protocols to assist researchers in selecting the appropriate isomer for their synthetic needs.
Executive Summary
This compound, a trisubstituted alkene, is thermodynamically more stable than the disubstituted 3-methylcyclohexene. This stability difference, primarily attributed to the degree of substitution of the double bond, significantly influences their reactivity. In general, the less stable 3-methylcyclohexene is expected to react faster in electrophilic additions. However, steric hindrance and the specific reaction mechanism play crucial roles in determining the product distribution and overall synthetic utility of each isomer.
Thermodynamic Stability
The relative stability of alkenes is a critical factor in predicting their reactivity, with less stable alkenes generally exhibiting higher reaction rates. The heat of hydrogenation, a measure of the energy released upon the saturation of the double bond, provides a direct experimental measure of alkene stability. A lower heat of hydrogenation corresponds to a more stable alkene.
| Alkene | Degree of Substitution | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| This compound | Trisubstituted | -26.6[1] | More Stable |
| 3-Methylcyclohexene | Disubstituted | > -26.6 (inferred)[2] | Less Stable |
Note: A direct experimental value for the heat of hydrogenation of 3-methylcyclohexene under the same conditions was not found. However, the established principle that stability increases with the degree of substitution of the double bond indicates that 3-methylcyclohexene is less stable than this compound.[2]
This difference in stability is a key factor influencing the relative reaction rates in the subsequent reactions.
Reactivity in Key Electrophilic Additions
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond, with syn-stereochemistry. The reaction is initiated by the electrophilic attack of borane (BH₃) on the alkene.
Product Distribution:
| Alkene | Major Product | Stereochemistry |
| This compound | trans-2-Methylcyclohexanol[3][4] | Syn-addition |
| 3-Methylcyclohexene | A mixture including trans-3-Methylcyclohexan-1-ol and cis-2-Methylcyclohexan-1-ol | Syn-addition |
Reactivity Comparison:
Due to its lower stability and less sterically hindered double bond, 3-methylcyclohexene is expected to react faster with borane than this compound. The trisubstituted double bond of this compound presents greater steric hindrance to the approach of the bulky borane reagent.
Reaction Mechanism Workflow:
Caption: Hydroboration-Oxidation Workflow
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This reaction is a concerted, stereospecific syn-addition.
Product Distribution:
| Alkene | Major Product |
| This compound | 1-Methyl-7-oxabicyclo[4.1.0]heptane[5] |
| 3-Methylcyclohexene | 3-Methyl-7-oxabicyclo[4.1.0]heptane |
Reactivity Comparison:
The rate of epoxidation is influenced by the nucleophilicity of the alkene. More electron-rich alkenes react faster. Since alkyl groups are electron-donating, the trisubstituted double bond of this compound is more electron-rich and therefore This compound reacts faster with electrophilic peroxy acids than 3-methylcyclohexene.[6]
Reaction Mechanism:
Caption: Epoxidation Mechanism
Addition of HBr
The addition of hydrogen bromide (HBr) to alkenes proceeds via an electrophilic addition mechanism, typically following Markovnikov's rule, where the proton adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.
Product Distribution:
| Alkene | Major Product(s) | Regioselectivity |
| This compound | 1-Bromo-1-methylcyclohexane[7] | Markovnikov |
| 3-Methylcyclohexene | Mixture of cis- and trans-1-bromo-3-methylcyclohexane and cis- and trans-1-bromo-2-methylcyclohexane[8][9][10][11] | Both Markovnikov and anti-Markovnikov products are possible due to the formation of secondary carbocations of similar stability. |
Reactivity Comparison:
The rate-determining step in the addition of HBr is the formation of the carbocation intermediate. This compound reacts to form a stable tertiary carbocation, while 3-methylcyclohexene forms secondary carbocations. Therefore, This compound is expected to react faster with HBr under ionic conditions.
Logical Relationship of Products from 3-Methylcyclohexene:
Caption: HBr Addition to 3-Methylcyclohexene
Experimental Protocols
The following are generalized experimental protocols for the reactions discussed. For quantitative comparisons, it is recommended to perform these reactions under identical conditions (e.g., temperature, concentration, solvent) and monitor the progress using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Hydroboration-Oxidation of Methylcyclohexenes
Materials:
-
This compound or 3-Methylcyclohexene
-
Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, syringe, separatory funnel
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the methylcyclohexene isomer in anhydrous THF.
-
Cool the flask in an ice bath.
-
Slowly add the BH₃•THF solution dropwise via syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture again in an ice bath and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: Hydrogen peroxide is a strong oxidizer.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product by GC and/or NMR to determine the product distribution and yield.
Epoxidation of Methylcyclohexenes with m-CPBA
Materials:
-
This compound or 3-Methylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Erlenmeyer flask, magnetic stirrer, separatory funnel
Procedure: [13]
-
Dissolve the methylcyclohexene isomer in dichloromethane in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add solid m-CPBA portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product by GC and/or NMR.
Addition of HBr to Methylcyclohexenes
Materials:
-
This compound or 3-Methylcyclohexene
-
Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid or as a gas)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, gas inlet tube (if using HBr gas), separatory funnel
-
Dissolve the methylcyclohexene isomer in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add the HBr solution dropwise or bubble HBr gas through the solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product mixture by GC and/or NMR to determine the regioselectivity and yield.
Conclusion
The reactivity of this compound and 3-methylcyclohexene is a nuanced interplay of thermodynamic stability, electronic effects, and steric hindrance. While the less stable 3-methylcyclohexene is predicted to be more reactive in hydroboration, the more electron-rich this compound is more reactive in epoxidation and HBr addition under ionic conditions. The choice between these two isomers for a synthetic application will depend on the desired product and the specific reaction conditions employed. The provided experimental protocols offer a starting point for further investigation and optimization in a laboratory setting.
References
- 1. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]
- 2. Correct order of heat of hydrogenation of the following compounds: Given.. [askfilo.com]
- 3. Solved EXPERIMENT 29 A Hydroboration-Oxidation of | Chegg.com [chegg.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The reaction of this compound with mCPBA yields product X. Upon tre.. [askfilo.com]
- 6. organic chemistry - Monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene using m-CPBA - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Chapter 6 Notes [web.pdx.edu]
- 8. brainly.com [brainly.com]
- 9. Reaction of HBr with 3-methylcyclohexene yields a mixture of four product.. [askfilo.com]
- 10. Answered: Reaction of HBr with 3-methylcyclohexene yields a mixture of four products: CH3 .CH3 „CH3 HBr `Br Br cis & trans cis & trans However, similar reaction of HBr… | bartleby [bartleby.com]
- 11. chegg.com [chegg.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
A Comparative Analysis of 1-Methylcyclohexene and 4-Methylcyclohexene Stability for Researchers
This guide provides an in-depth comparison of the thermodynamic stability of two constitutional isomers, 1-methylcyclohexene and 4-methylcyclohexene. This information is crucial for professionals in chemical research and drug development, where understanding the relative stability of isomers can influence reaction pathways, product distribution, and the overall efficiency of synthetic routes. The stability of these alkenes is primarily dictated by the substitution pattern of the double bond, a principle elegantly explained by Saytzeff's rule.
Relative Stability: Theoretical Framework
The stability of an alkene is significantly influenced by the number of alkyl groups attached to the sp² hybridized carbons of the double bond. Generally, a higher degree of substitution leads to increased stability. This is attributed to two main electronic effects:
-
Hyperconjugation: This involves the delocalization of electrons from adjacent C-H σ-bonds into the empty π* orbital of the double bond. More alkyl substituents provide more opportunities for hyperconjugation, thus stabilizing the alkene.
-
Inductive Effect: Alkyl groups are weakly electron-donating. They push electron density towards the sp² carbons of the double bond, which can help to stabilize the π-system.
In the case of our two isomers:
-
This compound has a trisubstituted double bond.
-
4-Methylcyclohexene has a disubstituted double bond.
Based on the principle of increased stability with greater substitution, it is predicted that this compound is the more stable isomer.[1][2][3][4]
Experimental Verification of Stability
The relative stability of alkenes can be experimentally determined and quantified by measuring their heats of hydrogenation (ΔH°hydrog).[5][6][7] This is the enthalpy change that occurs when an alkene is hydrogenated to its corresponding alkane. A more stable alkene, being at a lower potential energy state, will release less heat upon hydrogenation compared to a less stable isomer.[5][8] Therefore, a lower heat of hydrogenation corresponds to greater alkene stability.
Quantitative Data Summary
The thermodynamic stability of this compound and 4-methylcyclohexene has been experimentally determined. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides data on the heat of isomerization between these two compounds.
| Compound | Substitution | Heat of Hydrogenation (kcal/mol) | Heat of Isomerization to this compound (kJ/mol) |
| This compound | Trisubstituted | -26.6[9] | 0 |
| 4-Methylcyclohexene | Disubstituted | Not directly found | -5.8 ± 0.3[10] |
The negative enthalpy change for the isomerization of 4-methylcyclohexene to this compound confirms that this compound is the more stable isomer by 5.8 kJ/mol.[10]
Experimental Protocols
Determination of Heat of Hydrogenation by Reaction Calorimetry
The heat of hydrogenation is a key experimental value for determining alkene stability.[11] It is measured using a technique called reaction calorimetry.
Objective: To measure the heat released (enthalpy change) when an alkene is hydrogenated to form the corresponding alkane.
Materials:
-
Alkene sample (e.g., this compound or 4-methylcyclohexene)
-
Hydrogen gas (H₂)
-
Catalyst (e.g., platinum or palladium on carbon)
-
Solvent (e.g., a hydrocarbon like hexane)
-
Reaction calorimeter
Procedure:
-
A precise amount of the alkene sample is dissolved in a suitable solvent and placed in the reaction vessel of the calorimeter.
-
A catalytic amount of a hydrogenation catalyst is added to the solution.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
A known amount of hydrogen gas is introduced into the reaction vessel, initiating the hydrogenation reaction.
-
The reaction is exothermic, leading to a temperature increase in the calorimeter. This temperature change is carefully monitored and recorded until the reaction is complete and the temperature stabilizes.
-
The heat capacity of the calorimeter is predetermined through calibration experiments.
-
The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the moles of alkene reacted.
Logical Relationship of Alkene Stability
The following diagram illustrates the fundamental principle governing the stability of the two methylcyclohexene isomers.
Conclusion
Both theoretical principles and experimental data consistently demonstrate that This compound is more stable than 4-methylcyclohexene . This is a direct consequence of the greater degree of substitution of the double bond in this compound, leading to a more stabilized electronic system. For researchers and professionals in drug development, this inherent stability difference can be a critical factor in designing and optimizing synthetic pathways that involve these or structurally similar intermediates.
References
- 1. Based on Saytzeff's rule, select the most stable alkene: 1-methylcycl - askIITians [askiitians.com]
- 2. quora.com [quora.com]
- 3. Based on Saytzeff's rule, select the most stable alkene: this compound, 3-methylcyclohexene or 4-methylcyclohexene? [vedantu.com]
- 4. Based on Saytzeff's rule, select the most stable alkene: 1-methylcyclohex.. [askfilo.com]
- 5. Video: Relative Stabilities of Alkenes [jove.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Correct order of heat of hydrogenation of the following compounds: Given.. [askfilo.com]
- 9. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]
- 10. Cyclohexene, 1-methyl- [webbook.nist.gov]
- 11. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]
A Comparative Analysis of Methylcyclohexene Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the three structural isomers of methylcyclohexene: 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene. These cyclic alkenes are not only important intermediates in organic synthesis but also serve as valuable starting materials in the development of new chemical entities. This document outlines their physical and thermodynamic properties, spectroscopic signatures, and reactivity profiles, supported by experimental data and detailed analytical protocols.
Physicochemical and Thermodynamic Properties
The position of the double bond in the cyclohexene ring significantly influences the physical and thermodynamic properties of the methylcyclohexene isomers. This compound, with its trisubstituted double bond, is the most thermodynamically stable of the three isomers.
| Property | This compound | 3-Methylcyclohexene | 4-Methylcyclohexene |
| CAS Number | 591-49-1 | 591-48-0 | 591-47-9 |
| Molecular Formula | C₇H₁₂ | C₇H₁₂ | C₇H₁₂ |
| Molar Mass ( g/mol ) | 96.17 | 96.17 | 96.17 |
| Boiling Point (°C) | 110-111 | 104 | 101-103 |
| Melting Point (°C) | -120.4 | -124 | -115.5 |
| Density (g/mL) | 0.811 (at 20°C) | 0.805 | 0.799 (at 25°C) |
| Refractive Index (n20/D) | 1.450 | 1.441-1.444 | 1.441 |
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the differentiation and characterization of methylcyclohexene isomers.
Key Spectroscopic Features:
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | ~5.3 (1H, m, vinylic), ~1.9-2.1 (4H, m, allylic), ~1.6 (3H, s, methyl), ~1.5-1.7 (4H, m, alkyl) | ~133 (C1), ~121 (C2), ~30, ~26, ~23, ~22 (ring CH₂), ~23 (CH₃) | ~3020 (C-H, sp²), ~1670 (C=C stretch) |
| 3-Methylcyclohexene | ~5.6-5.8 (2H, m, vinylic), ~2.2 (1H, m, allylic), ~1.0 (3H, d, methyl), ~1.2-2.1 (5H, m, ring) | ~127, ~126 (vinylic C), ~31 (allylic CH), ~30, ~25, ~21 (ring CH₂), ~22 (CH₃) | ~3025 (C-H, sp²), ~1650 (C=C stretch) |
| 4-Methylcyclohexene | ~5.6 (2H, m, vinylic), ~2.0 (2H, m, allylic), ~1.7 (1H, m, methine), ~0.9 (3H, d, methyl), ~1.2-1.9 (4H, m, ring) | ~127 (vinylic C), ~32 (methine CH), ~30, ~27 (allylic CH₂), ~21 (CH₃) | ~3017 (C-H, sp²), ~1655 (C=C stretch) |
Synthesis and Isomerization
Methylcyclohexene isomers are commonly synthesized via the dehydration of the corresponding methylcyclohexanol. Acid-catalyzed dehydration of 2-methylcyclohexanol or 4-methylcyclohexanol often yields a mixture of these isomers.[1] The product distribution is influenced by the reaction conditions, with higher temperatures and stronger acids favoring the formation of the most stable isomer, this compound, through isomerization.
Reactivity Profile
The reactivity of methylcyclohexene isomers is dictated by the substitution pattern of the double bond.
-
Electrophilic Addition: this compound, being the most electron-rich due to the methyl group directly attached to the double bond, generally reacts faster in electrophilic addition reactions compared to the other two isomers.
-
Oxidation: Oxidation reactions, such as with potassium permanganate or ozonolysis, will cleave the double bond, yielding different products for each isomer, which can be used for structural elucidation.
-
Radical Reactions: The position of the allylic protons influences the outcome of radical reactions.
Relevance in Drug Development
While methylcyclohexene isomers themselves are not typically bioactive, the cyclohexene ring is a crucial structural motif in many pharmaceutical compounds.[2][3] It can act as a conformationally restricted scaffold and a bioisostere for other ring systems.[2] Methylcyclohexenes serve as versatile starting materials for the synthesis of more complex molecules with potential biological activity.[4][5] For instance, the cyclohexene moiety is present in various therapeutic agents, and its derivatives have been investigated for anticancer and anti-sepsis activities.[3][5] The ability to selectively functionalize the different methylcyclohexene isomers provides a pathway to a diverse range of substituted cyclohexane and cyclohexene derivatives for drug discovery programs.
Experimental Protocols
Synthesis of 4-Methylcyclohexene via Dehydration of 4-Methylcyclohexanol
Objective: To synthesize 4-methylcyclohexene from 4-methylcyclohexanol and isolate the product by distillation.
Materials:
-
4-methylcyclohexanol (1.5 mL)
-
85% Phosphoric acid (0.40 mL)
-
Concentrated Sulfuric acid (6 drops)
-
Anhydrous sodium sulfate
-
Saturated sodium chloride solution
-
5-mL conical vial, Hickman distillation head, water-cooled condenser, spin vane, heating mantle, and necessary glassware.
Procedure:
-
To a tared 5-mL conical vial containing a spin vane, add 1.5 mL of 4-methylcyclohexanol.
-
Carefully add 0.40 mL of 85% phosphoric acid and six drops of concentrated sulfuric acid to the vial.
-
Assemble the Hickman distillation apparatus with a water-cooled condenser.
-
Heat the mixture to 160-180°C while stirring.
-
Collect the distillate in the Hickman head and transfer it periodically to a collection vial.
-
Wash the distillate with an equal volume of saturated sodium chloride solution.
-
Separate the aqueous layer and dry the organic layer over anhydrous sodium sulfate.
-
Carefully decant the dried product into a clean, tared vial and determine the yield.
Analysis of Methylcyclohexene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the components of a methylcyclohexene isomer mixture.
Instrumentation and Conditions:
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a (5%-phenyl)-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for separating these isomers based on their boiling points.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 120°C at a rate of 10°C/min.
-
Hold at 120°C for 2 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 200.
Procedure:
-
Sample Preparation: Dilute the methylcyclohexene mixture (e.g., 1 µL) in a suitable solvent like dichloromethane or hexane (1 mL).
-
Injection: Inject 1 µL of the diluted sample into the GC-MS.
-
Data Analysis: Identify the isomers based on their retention times (which generally follow the order of their boiling points: 4-methylcyclohexene < 3-methylcyclohexene < this compound) and confirm their identity by comparing their mass spectra to a library database.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Insights into the structure-activity relationship of the anticancer compound ZJ-101: A critical role played by the cyclohexene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Methylcyclohexene: Protocols and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and alternative protocols for the synthesis of 1-methylcyclohexene, a valuable intermediate in the production of fragrances, polymers, and pharmaceuticals. We present a detailed analysis of reaction conditions, yields, and purities, supported by experimental data, to assist researchers in selecting the most suitable method for their specific application.
Comparative Analysis of Synthesis Protocols
The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of protocol often depends on factors such as the availability of starting materials, desired yield and purity, and scalability. Below is a summary of the most common methods with their respective performance metrics.
| Synthesis Method | Starting Material(s) | Reagents/Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference(s) |
| Acid-Catalyzed Dehydration (E1) | 2-Methylcyclohexanol | H₃PO₄ (85%) | 120 | ~77 | >95 (major product) | [1][2][3] |
| Acid-Catalyzed Dehydration (E1) | 1-Methylcyclohexanol | H₂SO₄ (conc.) | 90 | 84 | >98 | [4] |
| Base-Induced Elimination (E2) | 1-Methylcyclohexyl bromide | Sodium ethoxide | 78 (reflux) | 82 | Not Specified | [4] |
| Grignard Reaction & Dehydration | Cyclohexanone, Methylmagnesium chloride | Toluene-4-sulfonic acid | -10 to 0, then reflux | 92 | Not Specified | [5] |
| Catalytic Dehydrogenation | 1-Methylcyclohexane | 5% Pd/C | 350 | 68 | Not Specified | [4] |
Experimental Protocols
Method 1: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol
This E1 elimination reaction is a common undergraduate organic chemistry experiment and a reliable method for producing this compound as the major product, in accordance with Zaitsev's rule.[2][3][6]
Procedure:
-
To a conical vial, add 3 mL of 2-methylcyclohexanol.[1]
-
Carefully add 1 mL of 85% phosphoric acid dropwise to the vial.[1]
-
Add a magnetic stir bar and place the vial on a hot plate with an aluminum block preheated to 120°C.[1]
-
Assemble a simple distillation apparatus to collect the product as it forms.[1][7] The lower boiling point of the alkene product drives the reaction to completion according to Le Chatelier's principle.[8]
-
Collect the distillate, which will be a mixture of this compound, 3-methylcyclohexene, and potentially a small amount of methylenecyclohexane.[2][8]
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.[7]
-
Dry the organic layer with a suitable drying agent, such as magnesium sulfate.[1][7]
-
The final product can be further purified by fractional distillation.
-
Product identity and purity are typically confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Method 2: Synthesis from Cyclohexanone via Grignard Reaction
This two-step method involves the formation of a tertiary alcohol intermediate, which is then dehydrated to yield the final product. This protocol has been reported to achieve a high yield.[5]
Procedure:
-
Step 1: Grignard Reaction. In a round-bottom flask under a nitrogen atmosphere, prepare a solution of cyclohexanone (0.1 mol) in anhydrous tetrahydrofuran (35 mL).[5]
-
Cool the solution to -10°C and slowly add methylmagnesium chloride (3M solution in THF) dropwise, maintaining the temperature below 0°C.[5]
-
After the addition is complete, allow the reaction to proceed for 30 minutes.[5]
-
Quench the reaction by adding 2M hydrochloric acid until the pH is between 3 and 4.[5]
-
Extract the product with ethyl acetate, wash with saturated brine, and dry over anhydrous sodium sulfate to isolate the 1-methylcyclohexanol intermediate.[5]
-
Step 2: Dehydration. To the crude 1-methylcyclohexanol, add 1,2-dichloroethane and a catalytic amount of p-toluenesulfonic acid (0.6 g).[5]
-
Heat the mixture to reflux to effect dehydration.[5]
-
The resulting this compound in the 1,2-dichloroethane solution can be used directly for subsequent reactions or purified by distillation.[5]
Synthesis and Validation Workflow
The following diagram illustrates the general workflow for the synthesis of this compound, including the key validation steps.
Caption: Workflow for the synthesis and validation of this compound.
Alternative Synthesis Routes
Base-Induced Elimination
An alternative to acid-catalyzed dehydration is the base-induced E2 elimination from a suitable alkyl halide precursor, such as 1-methylcyclohexyl bromide.[4] This method can offer better control over regioselectivity in some cases, though it requires the prior synthesis of the alkyl halide.
Procedure:
-
Dissolve 1-methylcyclohexyl bromide in a suitable solvent like ethanol.[4]
-
Add a strong base, such as sodium ethoxide.[4]
-
Heat the mixture under reflux to drive the elimination reaction.[4]
-
After cooling, filter any precipitated salts and purify the product by vacuum distillation.[4]
Wittig Reaction
The Wittig reaction provides a powerful method for forming carbon-carbon double bonds with high regioselectivity.[9][10] While not as commonly cited for this specific synthesis in introductory texts, it can be a viable route, particularly when starting from a ketone and a phosphonium ylide. For this compound, this would involve the reaction of cyclohexanone with ethylidenetriphenylphosphorane.
Conclusion
The synthesis of this compound can be effectively achieved through various protocols. The acid-catalyzed dehydration of 2-methylcyclohexanol or 1-methylcyclohexanol remains a straightforward and high-yielding method suitable for many laboratory settings. For applications requiring very high yields from readily available starting materials, the Grignard reaction with cyclohexanone followed by dehydration presents a compelling alternative. The choice of the optimal synthesis strategy will ultimately be guided by the specific requirements of the research or development project.
References
- 1. google.com [google.com]
- 2. ukessays.com [ukessays.com]
- 3. uwosh.edu [uwosh.edu]
- 4. echemi.com [echemi.com]
- 5. 1-METHYL-1-CYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]
- 6. Dehydration of 2-Methylcyclohexanol [thecatalyst.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
A Spectroscopic Showdown: Unmasking the Isomers of Methylcyclohexene
A detailed comparative analysis of 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene using Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques.
In the realm of organic chemistry, subtle shifts in molecular structure can lead to profound differences in chemical and physical properties. This guide provides a comprehensive spectroscopic comparison of three constitutional isomers of methylcyclohexene: this compound, 3-methylcyclohexene, and 4-methylcyclohexene. Understanding the unique spectral fingerprint of each isomer is crucial for researchers, scientists, and professionals in drug development for accurate identification, quantification, and quality control. This report synthesizes experimental data from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to provide a clear and objective comparison.
Structural Isomers of Methylcyclohexene
The three isomers of methylcyclohexene, while sharing the same molecular formula (C₇H₁₂), differ in the position of the methyl group on the cyclohexene ring. These structural variations give rise to distinct spectroscopic signatures.
Caption: Chemical structures of the three methylcyclohexene isomers.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The key differences in the IR spectra of the methylcyclohexene isomers arise from the substitution pattern around the carbon-carbon double bond.
| Functional Group | This compound (cm⁻¹)[1] | **3-Methylcyclohexene (cm⁻¹) ** | 4-Methylcyclohexene (cm⁻¹)[2][3] | Vibrational Mode |
| =C-H Stretch | ~3017 | ~3017 | ~3025 | Stretching of the C-H bond on the double bond |
| C-H Stretch (sp³) | 2830-2930 | 2830-2960 | 2840-2950 | Stretching of C-H bonds on saturated carbons |
| C=C Stretch | 1640-1680 | ~1650 | ~1650 | Stretching of the carbon-carbon double bond |
| =C-H Bend | ~801 | Not specified | Not specified | Out-of-plane bending of the C-H bond on the double bond |
Key Observations:
-
All three isomers exhibit a characteristic C=C stretching vibration around 1650 cm⁻¹.[1][2][3]
-
The =C-H stretching frequency is observed just above 3000 cm⁻¹ for all isomers, indicative of C-H bonds on sp² hybridized carbons.
-
The C-H stretching vibrations for the sp³ hybridized carbons of the ring and the methyl group appear in the 2830-2960 cm⁻¹ region.
-
The out-of-plane =C-H bending vibration is a key diagnostic feature. For this compound, a trisubstituted alkene, this band is expected around 801 cm⁻¹. The substitution pattern of 3- and 4-methylcyclohexene (disubstituted) will result in different out-of-plane bending frequencies, though specific values were not found in the search results.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. The C=C stretch is typically a strong band in the Raman spectrum of alkenes. While specific Raman data for all three isomers was not available in the search results, general expectations can be outlined.
| Functional Group | **Expected Raman Shift (cm⁻¹) ** | Vibrational Mode |
| C=C Stretch | 1640-1680 | Stretching of the carbon-carbon double bond |
| =C-H Stretch | 3000-3100 | Stretching of the C-H bond on the double bond |
| C-H Stretch (sp³) | 2800-3000 | Stretching of C-H bonds on saturated carbons |
Expected Observations:
-
The C=C stretching vibration is expected to be a prominent peak in the Raman spectra of all three isomers.
-
Slight shifts in the C=C stretching frequency may be observable due to the different substitution patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. The chemical shifts (δ) of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment.
¹H NMR Spectroscopy
| Proton Environment | This compound (δ, ppm) | 3-Methylcyclohexene (δ, ppm) | 4-Methylcyclohexene (δ, ppm) |
| Vinylic (=C-H) | ~5.34 (t) | 5.4-5.8 (m) | 5.6-5.8 (m) |
| Allylic (-CH- or -CH₂-) | 1.8-2.1 (m) | 1.8-2.2 (m) | 1.9-2.2 (m) |
| Methyl (-CH₃) | ~1.6 (s) | ~1.0 (d) | ~1.0 (d) |
| Other Ring Protons | 1.4-1.7 (m) | 1.2-1.8 (m) | 1.2-1.9 (m) |
Key Observations:
-
Vinylic Protons: this compound shows a single vinylic proton signal, which is a triplet due to coupling with the adjacent CH₂ group. 3- and 4-methylcyclohexene each have two vinylic protons, leading to more complex multiplets in the vinylic region.
-
Methyl Protons: The methyl group in this compound is attached to a double-bonded carbon and thus appears as a singlet around 1.6 ppm. In contrast, the methyl groups in 3- and 4-methylcyclohexene are attached to sp³-hybridized carbons and appear as doublets around 1.0 ppm due to coupling with the adjacent CH proton.
¹³C NMR Spectroscopy
| Carbon Environment | This compound (δ, ppm)[4] | 3-Methylcyclohexene (δ, ppm) | 4-Methylcyclohexene (δ, ppm) |
| Vinylic (=C) | 134.4 (C1), 121.5 (C2) | ~127, ~132 | ~127, ~131 |
| Allylic (-CH- or -CH₂-) | 29.8, 30.6 | ~30, ~32 | ~30, ~31 |
| Methyl (-CH₃) | 23.4 | ~22 | ~22 |
| Other Ring Carbons | 22.5, 22.9 | ~21, ~25, ~30 | ~21, ~29, ~31 |
Key Observations:
-
Vinylic Carbons: this compound shows two distinct vinylic carbon signals, with the methyl-substituted carbon (C1) appearing further downfield. 3- and 4-methylcyclohexene also show two vinylic carbon signals, but their chemical shifts will differ due to the different positions of the methyl group.[4]
-
Symmetry: The number of unique signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. Due to a lack of symmetry, this compound and 3-methylcyclohexene are expected to show seven distinct carbon signals. 4-Methylcyclohexene has a plane of symmetry, which should result in fewer than seven signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The fragmentation patterns of the methylcyclohexene isomers are particularly useful for their differentiation.
| m/z | This compound | 3-Methylcyclohexene[5] | 4-Methylcyclohexene[5] | Fragment Interpretation |
| 96 | Molecular Ion [M]⁺ | Molecular Ion [M]⁺ | Molecular Ion [M]⁺ | C₇H₁₂⁺ |
| 81 | [M-CH₃]⁺ | [M-CH₃]⁺ (significant) | [M-CH₃]⁺ | Loss of a methyl radical |
| 68 | [M-C₂H₄]⁺ | [M-C₂H₄]⁺ | [M-C₂H₄]⁺ | Loss of ethylene |
| 54 | - | Insignificant | Abundant | Retro-Diels-Alder fragmentation (loss of butadiene) |
Key Observations:
-
All three isomers show a molecular ion peak at m/z 96.
-
A significant peak at m/z 81, corresponding to the loss of a methyl group, is observed for all isomers, but it is a particularly strong peak for 3-methylcyclohexene.[5]
-
The most significant difference is the presence of an abundant peak at m/z 54 in the mass spectrum of 4-methylcyclohexene.[5] This is due to a characteristic retro-Diels-Alder fragmentation, which is favored in this isomer. This pathway is not as readily accessible for 1- and 3-methylcyclohexene, making the m/z 54 peak insignificant in their spectra.[5]
Caption: Differentiating fragmentation pathways in mass spectrometry.
Experimental Protocols
The data presented in this guide were compiled from various sources. While specific, detailed experimental protocols for each spectrum were not consistently available, the following outlines general procedures for each technique.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation: For liquid samples like the methylcyclohexene isomers, a thin film is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[6]
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
Raman Spectroscopy
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., Nd:YAG at 532 nm or a diode laser at 785 nm) and a sensitive detector (e.g., a CCD camera) is used.
-
Sample Preparation: Liquid samples are typically placed in a glass vial or a quartz cuvette.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is plotted as intensity versus the Raman shift (in cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Sample Preparation: A small amount of the liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of a reference standard like tetramethylsilane (TMS) is added. The solution is then transferred to an NMR tube.
-
Data Acquisition: For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.[7]
Mass Spectrometry (MS)
-
Instrumentation: Typically, a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used for the analysis of volatile liquid isomers.[8]
-
Sample Preparation: The liquid sample is injected into the GC, where the isomers are separated based on their boiling points and interactions with the GC column.
-
Data Acquisition: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common method used to ionize the molecules, which then fragment. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Caption: A generalized workflow for spectroscopic analysis.
Conclusion
The spectroscopic techniques of IR, Raman, NMR, and Mass Spectrometry each provide valuable and often complementary information for the differentiation of 1-, 3-, and 4-methylcyclohexene isomers. While IR and Raman can confirm the presence of the alkene functional group, NMR spectroscopy provides detailed insights into the specific carbon-hydrogen framework, allowing for unambiguous identification based on chemical shifts and coupling patterns. Mass spectrometry, particularly through the highly diagnostic retro-Diels-Alder fragmentation of 4-methylcyclohexene, offers a rapid and sensitive method for distinguishing this isomer from the other two. By leveraging the strengths of each of these analytical methods, researchers can confidently identify and characterize these closely related isomers.
References
- 1. Raman Spectroscopy Setup and Experiments for the Advanced Undergraduate Lab [opg.optica.org]
- 2. jasco-global.com [jasco-global.com]
- 3. courses.washington.edu [courses.washington.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. researchgate.net [researchgate.net]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. LON-CAPA OCHem [s10.lite.msu.edu]
- 8. Cyclohexene, 3-methyl- [webbook.nist.gov]
A Comparative Guide to the Reactivity of 1-Methylcyclohexene with Various Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-methylcyclohexene with a range of common organic reagents. The following sections detail the reaction products, stereochemical outcomes, and quantitative yields, supplemented with detailed experimental protocols and mechanistic diagrams to facilitate understanding and replication.
Quantitative Data Summary
The following table summarizes the outcomes of reacting this compound with various reagents, offering a comparative overview of product formation, stereochemistry, and reaction yields.
| Reagent(s) | Major Product | Reaction Type | Stereochemistry | Typical Yield (%) |
| 1. HBr 2. HBr, ROOR | 1. 1-Bromo-1-methylcyclohexane 2. 1-Bromo-2-methylcyclohexane | Electrophilic Addition | 1. Markovnikov Addition 2. Anti-Markovnikov Addition | High |
| 1. BH₃·THF 2. H₂O₂, NaOH | trans-2-Methylcyclohexanol | Hydroboration-Oxidation | syn-Addition, Anti-Markovnikov | ~71%[1] |
| Peroxyacetic Acid (CH₃CO₃H) or m-CPBA | This compound oxide | Epoxidation | syn-Addition | High |
| 1. OsO₄ 2. NaHSO₃, H₂O | cis-1-Methylcyclohexane-1,2-diol | syn-Dihydroxylation | syn-Addition | High |
| Cold, dilute KMnO₄, NaOH | cis-1-Methylcyclohexane-1,2-diol | syn-Dihydroxylation | syn-Addition | Moderate to High |
| Hot, acidic KMnO₄, H₃O⁺ | 6-Oxoheptanoic acid | Oxidative Cleavage | N/A | Varies |
| 1. O₃ 2. (CH₃)₂S or Zn/H₂O | 6-Oxoheptanal | Ozonolysis (Reductive Workup) | N/A | High[2][3] |
Reaction Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the logical flow of the reactions and their underlying mechanisms.
Caption: Electrophilic and Radical Addition of HBr to this compound.
Caption: Workflow for the Hydroboration-Oxidation of this compound.
Caption: Oxidative Cleavage Pathways of this compound.
Experimental Protocols
Hydrobromination of this compound (Markovnikov Addition)
Objective: To synthesize 1-bromo-1-methylcyclohexane via electrophilic addition of hydrogen bromide.
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Anhydrous calcium chloride
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place this compound (1.0 eq).
-
Cool the flask in an ice bath and slowly add 48% hydrobromic acid (2.0 eq).
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by distillation to obtain 1-bromo-1-methylcyclohexane.[4][5][6]
Hydroboration-Oxidation of this compound
Objective: To synthesize trans-2-methylcyclohexanol via anti-Markovnikov hydroboration-oxidation.
Materials:
-
This compound
-
1.0 M Borane-tetrahydrofuran complex (BH₃·THF) in THF
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask containing this compound (1.0 eq) in anhydrous THF, add the 1.0 M BH₃·THF solution (0.4 eq) dropwise at 0 °C.[1][2]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by column chromatography to yield trans-2-methylcyclohexanol.[7]
Epoxidation of this compound
Objective: To synthesize this compound oxide.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium sulfite solution and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain this compound oxide.
syn-Dihydroxylation of this compound with Cold, Dilute KMnO₄
Objective: To synthesize cis-1-methylcyclohexane-1,2-diol.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Ice
-
Ethanol
-
Sodium sulfite
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water in a flask cooled in an ice bath.
-
Prepare a cold, dilute solution of KMnO₄ (1.0 eq) in water containing NaOH.
-
Add the KMnO₄ solution dropwise to the stirred alkene solution, maintaining the temperature below 5 °C. The purple color of the permanganate should disappear as it reacts.
-
Once the addition is complete and the purple color persists, quench the reaction by adding a small amount of sodium sulfite until the mixture is colorless.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Evaporate the ethanol from the filtrate and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield cis-1-methylcyclohexane-1,2-diol.[8][9]
Ozonolysis of this compound
Objective: To synthesize 6-oxoheptanal via oxidative cleavage of the double bond.
Materials:
-
This compound
-
Methanol or Dichloromethane
-
Ozone (O₃) generator
-
Dimethyl sulfide ((CH₃)₂S) or Zinc dust (Zn)
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or dichloromethane in a three-necked flask equipped with a gas inlet tube and a gas outlet tube, cooled to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (1.5 eq) or zinc dust (1.5 eq) and water to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Perform a workup by adding water and extracting the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer, filter, and concentrate to obtain 6-oxoheptanal.[10][11]
References
- 1. Solved Report: Hydroboration of this compound | Chegg.com [chegg.com]
- 2. Solved EXPERIMENT 29 A Hydroboration-Oxidation of | Chegg.com [chegg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Question: The compound this compound is reacted with HBr in the pr.. [askfilo.com]
- 6. brainly.com [brainly.com]
- 7. brainly.com [brainly.com]
- 8. askfilo.com [askfilo.com]
- 9. organic chemistry - How does this compound reacting with KMnO4 produce 1-methyl-1,2-cyclohexanediol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. brainly.in [brainly.in]
- 11. What products are formed when this compound reacts with (a) aqueous.. [askfilo.com]
A Comparative Guide to Catalysts for 1-Methylcyclohexene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common catalytic methods for the synthesis of 1-methylcyclohexene, a valuable intermediate in the pharmaceutical and fragrance industries. The performance of various catalysts is evaluated based on experimental data for yield, selectivity, and reaction conditions. Detailed experimental protocols are provided for the key synthetic routes.
Performance Comparison of Catalytic Systems
The synthesis of this compound is predominantly achieved through three main catalytic pathways: acid-catalyzed dehydration of methylcyclohexanols, dehydrogenation of methylcyclohexane, and base-induced elimination from a methylcyclohexyl halide. The choice of catalyst significantly impacts the yield, selectivity, and operational conditions of the synthesis. Below is a summary of quantitative data from various experimental setups.
| Catalytic System | Starting Material | Catalyst | Temperature | Reaction Time | Yield of this compound | Other Products |
| Acid-Catalyzed Dehydration | 1-Methylcyclohexanol | Concentrated H₂SO₄ | 90°C | 3 hours | 84% | Not specified |
| Acid-Catalyzed Dehydration | 2-Methylcyclohexanol | 85% H₃PO₄ | Distillation | Not specified | 66.08% | 3-Methylcyclohexene (17.61%) |
| Acid-Catalyzed Dehydration | 2-Methylcyclohexanol | 4:1 H₃PO₄:H₂SO₄ | < 100°C | Not specified | Major product (part of 18.65% total alkene yield) | 3-Methylcyclohexene |
| Catalytic Dehydrogenation | 1-Methylcyclohexane | 5% Pd/C | 350°C | 4 hours | 68% | Not specified |
| Base-Induced Elimination | 1-Methylcyclohexyl bromide | Sodium ethoxide | Reflux (78°C) | 2 hours | 82% | Not specified |
Reaction Mechanisms and Experimental Workflow
The synthesis of this compound via acid-catalyzed dehydration of a methylcyclohexanol typically proceeds through an E1 elimination mechanism. The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst, forming a good leaving group (water). Subsequent loss of water generates a carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond. According to Zaitsev's rule, the more substituted and stable alkene, this compound, is generally the major product.[1][2]
Alternative routes include the dehydrogenation of 1-methylcyclohexane over a metal catalyst like palladium on carbon (Pd/C) at high temperatures, and the base-induced E2 elimination from a 1-methylcyclohexyl halide, which is a concerted reaction where a strong base removes a proton and the leaving group departs simultaneously.[3][4]
The general experimental workflow for comparing these catalysts is outlined below.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Detailed Experimental Protocols
Acid-Catalyzed Dehydration of 1-Methylcyclohexanol with Sulfuric Acid[3]
Materials:
-
1-Methylcyclohexanol (20 g)
-
Concentrated sulfuric acid (5 mL)
-
250 mL round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
-
Gas chromatograph (GC)
Procedure:
-
To a 250 mL round-bottom flask, add 20 g of 1-methylcyclohexanol.
-
While stirring, slowly add 5 mL of concentrated sulfuric acid dropwise.
-
Heat the mixture at 90°C for 3 hours.
-
After cooling to room temperature, distill the product.
-
Analyze the distilled product using GC to determine yield and purity.
Acid-Catalyzed Dehydration of 2-Methylcyclohexanol with Phosphoric Acid
Materials:
-
2-methylcyclohexanol
-
85% Phosphoric acid
-
Round-bottom flask
-
Simple distillation apparatus
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Gas chromatograph (GC)
Procedure:
-
Combine 2-methylcyclohexanol and 85% phosphoric acid in a round-bottom flask.
-
Set up a simple distillation apparatus and heat the mixture.
-
Collect the distillate, which will contain the alkene products and water.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it with anhydrous calcium chloride.
-
Analyze the product mixture by GC to determine the relative amounts of this compound and 3-methylcyclohexene.
Catalytic Dehydrogenation of 1-Methylcyclohexane[3]
Materials:
-
1-Methylcyclohexane (30 g)
-
5% Palladium on carbon (Pd/C) catalyst (1 g)
-
High-pressure reactor
-
Nitrogen gas supply
-
Condensation column
-
Gas chromatograph (GC)
Procedure:
-
Place 30 g of 1-methylcyclohexane and 1 g of 5% Pd/C catalyst into a high-pressure reactor.
-
Purge the reactor with nitrogen gas.
-
Heat the reactor to 350°C and maintain this temperature for 4 hours.
-
Cool the reactor and collect the gas-phase product using a condensation column.
-
Analyze the collected liquid by GC to determine the content of this compound.
Base-Induced Elimination from 1-Methylcyclohexyl Bromide[3]
Materials:
-
1-Methylcyclohexyl bromide (15 g)
-
Sodium ethoxide (2.5 g)
-
Dry ethanol (100 mL)
-
Reflux apparatus
-
Filtration apparatus
-
Vacuum distillation apparatus
-
Gas chromatograph-mass spectrometer (GC/MS)
Procedure:
-
Dissolve 15 g of 1-methylcyclohexyl bromide in 100 mL of dry ethanol in a round-bottom flask.
-
Add 2.5 g of sodium ethoxide to the solution.
-
Reflux the mixture for 2 hours.
-
Cool the solution to room temperature and filter off any precipitated sodium salts.
-
Perform vacuum distillation on the filtrate to isolate the product.
-
Confirm the identity and purity of the product as this compound using GC/MS.
References
Kinetic vs. Thermodynamic Control in the Synthesis of 1-Methylcyclohexene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-methylcyclohexene, a valuable intermediate in the production of fragrances and pharmaceuticals, offers a classic illustration of the principles of kinetic and thermodynamic control in organic reactions. The distribution of alkene isomers, primarily this compound and its regioisomer 3-methylcyclohexene, can be strategically manipulated by the choice of synthetic route and reaction conditions. This guide provides a detailed comparison of two common methods for synthesizing this compound—acid-catalyzed dehydration of 2-methylcyclohexanol and dehydrohalogenation of a 1-halo-2-methylcyclohexane—with a focus on the factors governing product selectivity.
Understanding Kinetic and Thermodynamic Control
In chemical reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic factors.
-
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest, meaning it has the lowest activation energy. This product is known as the kinetic product.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is reversible, allowing an equilibrium to be established. The major product is the most stable one, irrespective of how fast it is formed. This is the thermodynamic product.
In the context of methylcyclohexene synthesis, this compound is the more substituted and therefore more thermodynamically stable alkene (Zaitsev's rule). However, under certain conditions, the less stable 3-methylcyclohexene (Hofmann product) can be the major product under kinetic control.
Comparative Analysis of Synthetic Routes
The selectivity for this compound is highly dependent on the chosen synthetic pathway. Here, we compare the acid-catalyzed dehydration of 2-methylcyclohexanol and the dehydrohalogenation of 1-bromo-2-methylcyclohexane.
Data Presentation: Product Distribution
The following tables summarize the typical product distributions for the two primary synthetic routes under different conditions.
Table 1: Product Distribution in the Dehydration of 2-Methylcyclohexanol
| Catalyst | Temperature (°C) | Reaction Time | This compound (%) | 3-Methylcyclohexene (%) | Other Isomers (%) | Control |
| H₃PO₄ | ~150 | Short (initial fraction) | ~77 | ~2 | Traces | Kinetic |
| H₃PO₄ | ~150 | Long (later fraction) | ~55 | ~31 | Traces | Thermodynamic |
| H₂SO₄ | ~150 | Not specified | ~66 | ~34 | Traces | Mixed |
Data compiled from various sources demonstrating the "Evelyn effect," where the product ratio changes over time, indicating a shift from kinetic to thermodynamic control.[1]
Table 2: Product Distribution in the Dehydrohalogenation of 1-Bromo-2-methylcyclohexane
| Base | Solvent | Temperature | This compound (%) (Zaitsev) | 3-Methylcyclohexene (%) (Hofmann) | Control |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | ~70-80 | ~20-30 | Thermodynamic |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | Reflux | ~28 | ~72 | Kinetic |
Product ratios are illustrative and can vary based on specific reaction conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol
This procedure is adapted from common undergraduate organic chemistry laboratory experiments.
Materials:
-
2-methylcyclohexanol (mixture of cis and trans isomers)
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution
-
10% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Gas chromatograph (GC) for product analysis
Procedure:
-
To a 100 mL round-bottom flask, add 10 mL of 2-methylcyclohexanol and 2.5 mL of 85% phosphoric acid. Add a few boiling chips.
-
Assemble a simple distillation apparatus. The receiving flask should be cooled in an ice bath.
-
Heat the reaction mixture gently. The product alkenes and water will co-distill. Collect the distillate until the temperature of the distilling vapor rises significantly or charring is observed in the reaction flask.
-
Transfer the distillate to a separatory funnel and wash sequentially with 10 mL of water, 10 mL of 10% sodium bicarbonate solution, and 10 mL of saturated sodium chloride solution.
-
Carefully separate and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Decant the dried liquid into a pre-weighed vial.
-
Analyze the product distribution using gas chromatography.
Protocol 2: Dehydrobromination of 1-Bromo-2-methylcyclohexane with a Bulky Base
This procedure is a representative method for favoring the Hofmann product.
Materials:
-
1-Bromo-2-methylcyclohexane
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (dry)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.5 g of potassium tert-butoxide in 20 mL of dry tert-butanol.
-
To this solution, add 2.0 g of 1-bromo-2-methylcyclohexane dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into 50 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with saturated ammonium chloride solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analyze the resulting oil by gas chromatography to determine the product distribution.
Visualization of Reaction Pathways
The following diagrams illustrate the mechanistic principles governing product formation in these reactions.
Caption: Acid-catalyzed dehydration of 2-methylcyclohexanol proceeds via a carbocation intermediate.
Caption: Dehydrohalogenation product is determined by the steric bulk of the base.
Conclusion
The synthesis of this compound provides a versatile platform for studying the principles of kinetic and thermodynamic control.
-
Acid-catalyzed dehydration of 2-methylcyclohexanol generally favors the thermodynamically more stable this compound, particularly with longer reaction times that allow for equilibrium to be established. However, at the initial stages of the reaction, a higher proportion of the kinetically favored, less stable isomers may be observed, a phenomenon known as the Evelyn effect.[1]
-
Dehydrohalogenation of 1-halo-2-methylcyclohexanes offers more direct control over the product distribution. The use of a small, unhindered base like sodium ethoxide leads to the thermodynamically favored Zaitsev product, this compound. Conversely, a sterically bulky base such as potassium tert-butoxide preferentially abstracts the more accessible proton, leading to the kinetically controlled Hofmann product, 3-methylcyclohexene.
For researchers and drug development professionals, understanding these controlling factors is paramount for optimizing synthetic routes to achieve the desired isomer with high purity and yield. The choice between these methods will depend on the desired product, the availability of starting materials, and the desired level of isomeric purity.
References
A Comparative Guide to Computational and Experimental Data for 1-Methylcyclohexene and its Conformational Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of computational and experimental data for 1-methylcyclohexene, a key building block in organic synthesis. Due to the limited availability of published experimental data on the specific conformational equilibrium of this compound, this guide utilizes methylcyclohexane as a well-studied analogue for the section on conformational analysis to illustrate the comparative principles. Spectroscopic data, however, is presented for this compound itself.
Conformational Analysis: Methylcyclohexane as a Model
The conformational flexibility of cyclic molecules is a critical determinant of their reactivity and interactions. Here, we compare experimental thermodynamic data for the axial-equatorial equilibrium of methylcyclohexane with computational predictions. The two primary chair conformations involve the methyl group in either an axial or an equatorial position.
Table 1: Comparison of Experimental and Computational Thermodynamic Data for the Axial-Equatorial Equilibrium of Methylcyclohexane
| Parameter | Experimental Value | Computational Value | Method |
| ΔG° (kcal/mol) at 298 K | 1.74 | ~1.8 | Not Specified |
| ΔH° (kcal/mol) | 1.92[1] | 1.76 ± 0.10 | QCISD |
| Equatorial:Axial Ratio at 298 K | 95:5[2] | 19:1[3] | Not Specified |
The equatorial conformer is more stable due to the avoidance of 1,3-diaxial interactions present in the axial conformer[4][5].
Spectroscopic Data for this compound
Spectroscopic techniques provide a fingerprint of a molecule's structure and vibrational modes. Below is a comparison of experimentally observed spectral features for this compound with those that can be predicted using computational methods.
Vibrational Spectroscopy (IR and Raman)
Table 2: Key Experimental and Expected Computational Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | Expected Computational Frequency (cm⁻¹) |
| C-H stretch (alkene) | ~3000-3100[2] | Typically calculated, requires scaling |
| C-H stretch (alkane) | <3000 | Typically calculated, requires scaling |
| C=C stretch | ~1640-1680[2] | Typically calculated, requires scaling |
NMR Spectroscopy
Table 3: Experimental and Expected Computational ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Experimental Chemical Shift (ppm) | Expected Computational Chemical Shift (ppm) |
| Vinylic H | ~5.38[6] | Calculable via GIAO methods |
| Allylic CH₂ | ~1.96[6] | Calculable via GIAO methods |
| Methyl | ~1.63 | Calculable via GIAO methods |
| Other Ring CH₂ | ~1.54-1.89[6] | Calculable via GIAO methods |
Table 4: Experimental and Expected Computational ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon | Experimental Chemical Shift (ppm) | Expected Computational Chemical Shift (ppm) |
| Quaternary Alkene C | Data available in spectral databases | Calculable via GIAO methods |
| Tertiary Alkene C | Data available in spectral databases | Calculable via GIAO methods |
| Methyl C | Data available in spectral databases | Calculable via GIAO methods |
| Ring CH₂ | Data available in spectral databases | Calculable via GIAO methods |
Experimental and Computational Methodologies
A variety of experimental and computational techniques are employed to characterize molecules like this compound.
Experimental Protocols
-
Variable-Temperature NMR Spectroscopy: This technique is used to determine the thermodynamic parameters of conformational equilibria. By measuring the change in the relative populations of conformers at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences can be calculated. For molecules with a significant energy barrier between conformers, low-temperature NMR can be used to "freeze out" the individual conformers and observe their distinct spectra[7].
-
Infrared (IR) and Raman Spectroscopy: These methods probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Both techniques provide information about the functional groups present and the overall structure of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. Chemical shifts, coupling constants, and integration of signals provide detailed information about the connectivity and chemical environment of atoms.
Computational Methods
-
Quantum Chemistry Calculations: A range of computational methods are used to predict the properties of molecules.
-
Density Functional Theory (DFT): Methods like B3LYP are widely used for geometry optimization and frequency calculations. While computationally efficient, they can sometimes overestimate conformational energy differences[7].
-
Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation and can provide more accurate energies than DFT, though sometimes underestimating conformational energy differences[7].
-
Quadratic Configuration Interaction with Single and Double Excitations (QCISD): This is a higher-level method that often gives results in good agreement with experimental data for conformational energies[7].
-
-
Basis Sets: The choice of basis set (e.g., 6-31G*) is crucial for the accuracy of the calculations. Larger basis sets generally provide more accurate results but are computationally more expensive.
-
Gauge-Independent Atomic Orbital (GIAO) Method: This is a common approach for calculating NMR chemical shifts.
Visualization of the Comparative Workflow
The following diagram illustrates the logical flow of comparing experimental and computational data for the analysis of a molecule like this compound.
Caption: Comparative analysis workflow.
References
- 1. Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 6. 1-METHYL-1-CYCLOHEXENE(591-49-1) 1H NMR [m.chemicalbook.com]
- 7. Conformational studies in the cyclohexane series. 1. Experimental and computational investigation of methyl, ethyl, isopropyl, and tert-butylcyclohexanes Version 4.02 [ursula.chem.yale.edu]
Safety Operating Guide
Proper Disposal of 1-Methylcyclohexene: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including the flammable and irritant compound 1-Methylcyclohexene. This guide provides essential, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to minimize risks and maintain a safe working environment.
This compound is classified as a highly flammable liquid and vapor, a skin and eye irritant, and may be fatal if swallowed and enters the airways.[1][2][3] Therefore, its disposal must be managed with stringent safety measures and in accordance with all federal, state, and local environmental regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including chemical-impermeable gloves, protective clothing, and eye/face protection.[2] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][4] It is crucial to keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][4]
Quantitative Hazard Data
For a quick reference, the hazard classifications for this compound are summarized below.
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Flammable liquids | 2 | Danger | H225: Highly flammable liquid and vapour[2] |
| Aspiration hazard | 1 | Danger | H304: May be fatal if swallowed and enters airways[2] |
| Skin irritation | 2 | Warning | H315: Causes skin irritation[2] |
| Eye irritation | 2 | Warning | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity – single exposure | 3 | Warning | H335: May cause respiratory irritation[2] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[1][4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[5][6]
1. Waste Collection and Segregation:
-
Container: Collect waste this compound in a designated, properly sealed, and clearly labeled container.[7] The container must be compatible with the chemical; plastic is often preferred for waste storage.[8]
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[5][8][9] It is imperative to segregate this compound waste from incompatible materials. Specifically, keep it separate from oxidizing agents.[9]
2. Labeling:
-
Hazardous Waste Label: Immediately affix a hazardous waste label to the container.[10]
-
Contents: Clearly indicate the full chemical name, "this compound," and list all constituents if it is a mixture, with their approximate percentages.[9]
3. Storage:
-
Location: The SAA must be at or near the point of generation and should be inspected weekly for any signs of leakage.[8][9]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[5][8]
-
Container Integrity: Keep the waste container tightly closed except when adding waste.[5][8] Ensure the exterior of the container is clean and free of chemical residue.[11]
4. Arranging for Disposal:
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[5][8]
-
Documentation: Complete any required waste disposal forms as per your institution's protocol.[5]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][4]
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[1][4]
-
Containment: For small spills, contain the liquid with a non-combustible absorbent material such as sand, earth, or vermiculite.[1][4]
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[12]
-
Decontamination: Clean the spill area thoroughly.
-
Personal Protection: All personnel involved in the cleanup must wear appropriate PPE.[1][4]
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated below.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. echemi.com [echemi.com]
- 3. This compound | C7H12 | CID 11574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. odu.edu [odu.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. ethz.ch [ethz.ch]
- 12. cdn.chemservice.com [cdn.chemservice.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Methylcyclohexene
Essential guidance for the safe and effective use of 1-Methylcyclohexene in the laboratory, ensuring the protection of researchers and the integrity of scientific work.
For laboratory professionals engaged in drug development and scientific research, the proper handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of this compound, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Adherence to these procedures is critical for minimizing risks and fostering a safe research environment.
Immediate Safety and Personal Protection
This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation. It may also be fatal if swallowed and enters the airways.[1][2][3] Therefore, strict adherence to PPE protocols is mandatory.
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4][5] Ensure that eyewash stations and safety showers are readily accessible.[2][4] Electrical equipment should be explosion-proof.[1][2][4]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[1][4] | To prevent eye contact which can cause serious irritation.[1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing, such as a lab coat, are required.[1][4] | To prevent skin contact which can cause irritation.[1][4][5] |
| Respiratory Protection | If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[4][5] | To prevent respiratory tract irritation.[5][6] |
Quantitative Data for Safe Handling
A thorough understanding of the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Source |
| CAS Number | 591-49-1 | [4] |
| Molecular Formula | C₇H₁₂ | [5] |
| Molecular Weight | 96.17 g/mol | [5] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 110-111 °C (230-232 °F) | [7] |
| Flash Point | -4 °C (24.8 °F) - closed cup | [7] |
| Density | 0.811 g/mL at 20 °C (68 °F) | [7] |
| Vapor Density | >1 (Air = 1) | |
| Occupational Exposure Limits | No specific limits have been established for this compound.[2][5][8] As a reference for a structurally similar compound, the OSHA PEL for Methylcyclohexane is 500 ppm (2,000 mg/m³) as an 8-hour TWA, and the NIOSH REL is 400 ppm (1,600 mg/m³) as a 10-hour TWA.[1][4][9][10] |
Experimental Workflow for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps:
Detailed Procedural Guidance
1. Preparation:
-
Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a lab coat, safety glasses, and closed-toe shoes. Put on chemical-resistant gloves before handling the chemical.
-
Set Up in Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Gather Materials: Assemble all necessary equipment and reagents before starting the experiment to avoid leaving the designated work area.
2. Handling and Use:
-
Dispense Chemical: Use a graduated cylinder or a calibrated pipette to measure and dispense the required amount of this compound. Ground and bond containers when transferring the liquid to prevent static discharge.[1][4]
-
Perform Reaction: Carry out the experimental procedure as planned. Keep the container tightly closed when not in use.[1][4] Avoid contact with skin and eyes.[5]
-
Store Properly: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5]
3. Cleanup and Disposal:
-
Decontaminate Glassware: Rinse all glassware that has come into contact with this compound with a suitable solvent (e.g., acetone or ethanol) in the fume hood.
-
Dispose of Waste: Dispose of waste this compound and contaminated materials in a designated, properly labeled hazardous waste container in accordance with local, state, and federal regulations.[4] Do not pour down the drain.[4][5]
-
Doff PPE: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[4]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and remove all sources of ignition.[5]
-
Wear appropriate PPE, including respiratory protection if necessary.[5]
-
Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[5]
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site after material pickup is complete.[10]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][4][5]
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
- 1. nj.gov [nj.gov]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. This compound | C7H12 | CID 11574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. METHYLCYCLOHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. echemi.com [echemi.com]
- 8. Methylcyclohexane - IDLH | NIOSH | CDC [cdc.gov]
- 9. NIOSH Pocket Guide to Chemical Hazards [dnacih.com]
- 10. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
